molecular formula C13H16O2 B104230 2-(4-Methoxyphenyl)cyclohexanone CAS No. 37087-68-6

2-(4-Methoxyphenyl)cyclohexanone

カタログ番号: B104230
CAS番号: 37087-68-6
分子量: 204.26 g/mol
InChIキー: BEBTXYAQBNBPJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methoxyphenyl)cyclohexanone (CAS 37087-68-6) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound serves as a key precursor in multi-step synthesis, notably in the development of complex pharmacologically active molecules. Published research highlights its application as a useful synthetic intermediate in the synthesis of rac-14-epi-Dextromethorphan, an analog of the well-known antitussive drug Dextromethorphan . Further studies demonstrate the use of similar 4-methoxyphenyl cyclohexanone derivatives in the preparation of novel Schiff bases and thiazolidinone compounds, which have shown promising in vitro antimicrobial and antitubercular activities . With a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol , this ketone provides researchers with a versatile building block. Proper handling and storage are recommended; store at -20°C, and for maximum recovery, centrifuge the original vial prior to removing the cap . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

特性

CAS番号

37087-68-6

分子式

C13H16O2

分子量

204.26 g/mol

IUPAC名

2-(4-methoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12H,2-5H2,1H3

InChIキー

BEBTXYAQBNBPJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CCCCC2=O

正規SMILES

COC1=CC=C(C=C1)C2CCCCC2=O

他のCAS番号

37087-68-6

同義語

2-(4-Methoxyphenyl)cyclohexan-1-one;  2-(p-Methoxyphenyl)-1-cyclohexanone;  2-(p-Methoxyphenyl)cyclohexanone;  2-p-Anisylcyclohexanone;  NSC 78469

製品の起源

United States
Foundational & Exploratory

Synthesis of 2-(4-Methoxyphenyl)cyclohexanone: A Technical Guide to Palladium-Catalyzed α-Arylation

Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Target Molecule

The compound 2-(4-methoxyphenyl)cyclohexanone (CAS: 37087-68-6) is a high-value synthetic intermediate primarily utilized in the pharmaceutical development of morphinan derivatives, most notably as a precursor in the synthesis of rac-14-epi-Dextromethorphan and its analogs .

Historically, the synthesis of α-aryl ketones relied on stoichiometric, multi-step processes such as the Grignard addition to epoxide derivatives followed by oxidation, or the alkylation of pre-formed enamines. These classical routes suffer from poor atom economy, harsh conditions, and limited functional group tolerance. The paradigm shifted dramatically in 1997 when the independent groups of Buchwald and Hartwig reported the direct, palladium-catalyzed α-arylation of ketones . This transition-metal-catalyzed cross-coupling remains the industry standard for synthesizing 2-(4-methoxyphenyl)cyclohexanone, offering unparalleled regioselectivity and yield.

Mechanistic Architecture & Causality

The synthesis relies on a Buchwald-Hartwig-type cross-coupling between cyclohexanone and 4-bromoanisole. Understanding the causality behind the catalytic cycle is critical for optimizing yields and troubleshooting reaction failures.

The Catalytic Cycle
  • Oxidative Addition : The active Pd(0) species, stabilized by a bidentate phosphine ligand (e.g., BINAP), inserts into the C–Br bond of 4-bromoanisole. This forms a stable, square-planar Ar–Pd(II)–Br complex.

  • Enolate Formation & Transmetalation : Sodium tert-butoxide (NaOtBu) deprotonates cyclohexanone to form a sodium enolate. The enolate undergoes transmetalation with the Pd(II) complex, displacing the bromide ion.

  • Reductive Elimination : The critical C–C bond formation occurs via reductive elimination. The bidentate ligand plays a causal role here: its large bite angle forces the aryl and enolate groups into a cis geometry, which is a strict stereoelectronic prerequisite for reductive elimination, thereby preventing undesired β-hydride elimination .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ar Ar-Pd(II)-Br L_n Oxidative Addition Complex Pd0->PdII_Ar + 4-Bromoanisole (Oxidative Addition) PdII_Enol Ar-Pd(II)-Enolate L_n Pre-Reductive Complex PdII_Ar->PdII_Enol + Cyclohexanone/NaOtBu - NaBr, tBuOH Product Product Release 2-(4-methoxyphenyl)cyclohexanone PdII_Enol->Product (Reductive Elimination) Product->Pd0 Regenerate Pd(0)

Catalytic cycle of the Pd-catalyzed α-arylation of cyclohexanone.

Causality of Reagent Selection
  • Base (NaOtBu) : The pKa of NaOtBu (~17) perfectly matches the pKa of cyclohexanone (~16.7). This thermodynamic balance ensures a steady, low concentration of the enolate, which drives the catalytic cycle without triggering base-catalyzed aldol condensation of the ketone.

  • Stoichiometry (2.0 equiv Cyclohexanone) : The mono-arylated product (2-(4-methoxyphenyl)cyclohexanone) is more acidic than the starting cyclohexanone. To prevent the product from being deprotonated and undergoing a second arylation (diarylation), a stoichiometric excess of the starting ketone is maintained .

  • Solvent (Toluene) : A non-polar aromatic solvent is chosen because it favors the tight ion-pairing required for the transmetalation of the sodium enolate to the Pd center, whereas polar aprotic solvents (like DMF) often lead to competing O-arylation.

Protocol Engineering: A Self-Validating System

The following protocol is designed for the synthesis of 2-(4-methoxyphenyl)cyclohexanone on a 10 mmol scale. It incorporates in-process analytical checks to ensure the system is self-validating.

Workflow Prep Glovebox Setup Pd2(dba)3, BINAP, NaOtBu Reactants Add Reactants 4-Bromoanisole, Cyclohexanone Prep->Reactants Heat Reaction 80°C for 12h Reactants->Heat Workup Quench & Extract NH4Cl (aq) / EtOAc Heat->Workup Purify Purification Silica Gel Column Workup->Purify

Experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

Step 1: Catalyst and Base Assembly (Inert Atmosphere)

  • Action : Inside a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with Pd2(dba)3 (137 mg, 1.5 mol%), rac-BINAP (224 mg, 3.6 mol%), and NaOtBu (1.15 g, 12.0 mmol, 1.2 equiv).

  • Validation : The solid mixture should appear deep purple/brown due to the Pd2(dba)3.

Step 2: Reactant Addition and Catalyst Activation

  • Action : Add anhydrous, degassed toluene (20 mL) to the flask. Stir for 5 minutes at room temperature. Add 4-bromoanisole (1.25 mL, 10.0 mmol, 1.0 equiv) and cyclohexanone (2.07 mL, 20.0 mmol, 2.0 equiv). Seal the flask and remove it from the glovebox.

  • Validation : Upon stirring in toluene, the solution will transition from purple to a dark red/orange hue, visually confirming the displacement of dba ligands and the formation of the active Pd(0)–BINAP complex.

Step 3: Thermal Cross-Coupling

  • Action : Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Validation : After 4 hours, pull a 50 µL aliquot via syringe, quench in 0.5 mL EtOAc/H2O, and analyze the organic layer via GC-MS. You must observe the depletion of 4-bromoanisole (m/z 186/188) and the emergence of the product mass (m/z 204.1).

Step 4: Workup and Quench

  • Action : Cool the reaction to room temperature. Quench by adding 20 mL of saturated aqueous NH4Cl to neutralize the remaining base and destroy any active Pd species. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Validation : Perform TLC (9:1 Hexanes:EtOAc) visualized with UV (254 nm) and p-anisaldehyde stain. The target compound will appear as a distinct spot at Rf ~ 0.4, turning dark blue/purple upon heating with the stain.

Step 5: Purification

  • Action : Purify the crude residue via flash column chromatography on silica gel using a gradient of 100% Hexanes to 9:1 Hexanes:EtOAc.

  • Yield Expectation : ~1.7 g (83% isolated yield) of 2-(4-methoxyphenyl)cyclohexanone as a pale yellow to colorless oil that may crystallize upon standing.

Quantitative Data: Catalyst System Optimization

The choice of ligand and base drastically alters the reaction trajectory. The table below summarizes optimization data for the α-arylation of cyclohexanone with 4-bromoanisole, demonstrating why the Pd2(dba)3/BINAP/NaOtBu system is the preferred baseline .

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)Temp (°C)Conversion (%)Mono/Di RatioNotes
Pd2(dba)3 (1.5%)PPh3 (7.2%)NaOtBu (1.2)80< 10N/AMonodentate ligand fails to enforce cis geometry; rapid catalyst death.
Pd2(dba)3 (1.5%) rac-BINAP (3.6%) NaOtBu (1.2) 80 > 95 > 20:1 Optimal baseline; high yield and excellent regiocontrol.
Pd(OAc)2 (2.0%)Xantphos (2.2%)K3PO4 (2.0)1008515:1Useful if base-sensitive functional groups are present (K3PO4 is milder).
Pd2(dba)3 (1.0%)BrettPhos (2.2%)NaOtBu (1.2)80> 98> 50:1Next-generation dialkylbiaryl phosphine; provides the highest mono-selectivity.

Data synthesized from foundational methodology studies on ketone α-arylation.

References

  • Buchwald, S. L., Palucki, M. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109. URL:[Link]

  • Hartwig, J. F., Fox, J. M., Huang, X., Chieffi, A., Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360-1370. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 254292, 2-(4-Methoxyphenyl)cyclohexanone. PubChem. URL:[Link]

  • US Biological Life Sciences. Biochemicals: Dextromethorphan Intermediates. American Chemical Suppliers. URL: [Link]

Advanced Physicochemical Profiling and Synthetic Utility of CAS 37087-68-6

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the physicochemical properties, mechanistic utility, and validated synthetic protocols for CAS 37087-68-6.

Executive Summary

As modern drug development increasingly relies on complex, three-dimensional sp3-rich scaffolds to improve clinical success rates, the strategic selection of synthetic intermediates is paramount. CAS 37087-68-6 , chemically identified as 2-(4-methoxyphenyl)cyclohexan-1-one, represents a highly versatile bifunctional building block. Featuring both a reactive cyclohexanone core and an electron-rich anisole moiety, this compound serves as a critical node in the synthesis of morphinan alkaloids and acts as a premium substrate for advanced transition-metal-free cross-coupling methodologies.

Physicochemical Properties & Structural Descriptors

Understanding the physicochemical baseline of CAS 37087-68-6 is essential for predicting its solubility, reactivity, and chromatographic behavior during purification. The following data is synthesized from authoritative computational and experimental databases 1.

PropertyValueStructural & Practical Implication
IUPAC Name 2-(4-methoxyphenyl)cyclohexan-1-oneDefines the core bifunctional reactivity.
Molecular Formula C13H16O2Standard combustion/elemental analysis baseline.
Molecular Weight 204.26 g/mol Utilized for precise stoichiometric calculations.
Exact Mass 204.1150 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP3 2.6Indicates moderate lipophilicity; highly soluble in DCM, EtOAc, and THF.
Topological Polar Surface Area 26.3 ŲSuggests excellent membrane permeability if retained in final APIs.
H-Bond Donors / Acceptors 0 / 2Lacks protic interference, making it ideal for strongly basic coupling conditions.
Rotatable Bonds 2Confers limited conformational flexibility, favoring predictable stereocontrol.

Mechanistic Utility I: Morphinan Alkaloid Analog Synthesis

CAS 37087-68-6 is a heavily utilized intermediate in the total synthesis of rac-14-epi-Dextromethorphan (D299440) 2. Dextromethorphan and its analogs are potent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, widely deployed for their antitussive and analgesic properties.

The synthesis leverages the cyclohexanone ring of CAS 37087-68-6 to construct the complex spiro-fused and polycyclic morphinan backbone. The electron-donating methoxy group directs subsequent electrophilic cyclizations, ensuring high regioselectivity during the formation of the phenanthrene-like core.

G A CAS 37087-68-6 2-(4-methoxyphenyl)cyclohexanone B Spiro-Intermediate Assembly A->B Cyclization C rac-14-epi-Dextromethorphan (D299440) B->C Resolution D NMDA Receptor Antagonism C->D Target Binding

Fig 1. Synthetic pipeline of CAS 37087-68-6 to rac-14-epi-Dextromethorphan and its pharmacology.

Mechanistic Utility II: Transition-Metal-Free C(sp2)-C(sp3) Cross-Coupling

Historically, coupling sp3-hybridized carbons with aryl groups using Palladium or Nickel catalysis suffers from severe limitations, most notably β-hydride elimination and sluggish oxidative addition due to steric hindrance.

Recent breakthroughs in synthetic methodology have repositioned CAS 37087-68-6 as a premier substrate for transition-metal-free C(sp2)-C(sp3) cross-coupling. By converting the ketone to its α-halo derivative, it can undergo a base-promoted 1,4-metallate shift with arylboronic acids 3. This process completely bypasses heavy-metal toxicity—a critical advantage for pharmaceutical intermediate synthesis.

G A α-Halo Ketone Derivative of CAS 37087-68-6 C Boronate Complex (Ate-Complex) A->C Base-Promoted Addition B Arylboronic Acid Nucleophile B->C Base-Promoted Addition D 1,4-Metallate Shift (TM-Free) C->D Stereospecific Migration E C(sp2)-C(sp3) Coupled Scaffold D->E Elimination

Fig 2. Transition-metal-free 1,4-metallate shift mechanism for C(sp2)-C(sp3) cross-coupling.

Validated Experimental Workflow: 1,4-Metallate Shift Coupling

Objective: Synthesize a 1,3-disubstituted complex scaffold via the transition-metal-free coupling of α-bromo-2-(4-methoxyphenyl)cyclohexan-1-one with phenylboronic acid.

Self-Validating System Design: This protocol incorporates an internal standard (dodecane) to allow real-time GC-MS monitoring, ensuring the reaction is driven to completion without relying on arbitrary reaction times.

  • Step 1: Controlled α-Halogenation

    • Procedure: Dissolve CAS 37087-68-6 (1.0 equiv) in anhydrous THF at 0°C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes.

    • Causality: NBS is selected over elemental Br2 to provide a low, steady-state concentration of electrophilic bromine. This prevents unwanted electrophilic aromatic substitution (EAS) on the highly activated 4-methoxyphenyl ring, ensuring exclusive α-ketone bromination.

  • Step 2: Ate-Complex Assembly

    • Procedure: To the purified α-bromo ketone, add phenylboronic acid (1.5 equiv), Sodium tert-butoxide (NaOtBu, 2.0 equiv), and dodecane (0.1 equiv, internal standard) in anhydrous 1,4-dioxane.

    • Causality: Neutral boronic acids are poor nucleophiles. The strong alkoxide base (NaOtBu) coordinates with the empty p-orbital of the boron atom, generating a negatively charged, highly reactive boronate ate-complex. Dioxane is chosen as the solvent because its higher boiling point accommodates the thermal requirements of the subsequent shift.

  • Step 3: Thermally-Driven Metallate Shift

    • Procedure: Seal the reaction vessel and heat to 80°C. Monitor the reaction via GC-MS by plotting the consumption of the α-bromo ketone against the constant dodecane peak.

    • Causality: Heating provides the activation energy required for the stereospecific 1,2-alkyl migration (manifesting as a 1,4-shift). As the aryl group migrates from boron to the α-carbon, the bromide leaving group is expelled. Operating under transition-metal-free conditions completely eliminates the risk of β-hydride elimination, ensuring a high-yielding C(sp3) linkage.

  • Step 4: Quench and Verification

    • Procedure: Once GC-MS confirms >95% consumption of the starting material against the internal standard, cool to room temperature and quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

References

  • 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Dextromethorphan Suppliers USA - Biochemicals & Synthetic Intermediates Source: American Chemical Suppliers URL:[Link]

  • Transition-metal-free C(sp2)–C(sp3) cross-coupling of α-(pseudo)halo aliphatic ketones with boronic acids via a 1,4-metallate shift Source: Nature Synthesis (via dntb.gov.ua) URL:[Link]

Sources

The Emergence of Aryl-Cyclohexanone Dicarboxylates: A New Frontier in Modulating Inflammatory and Microbial Pathologies

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aryl-cyclohexanone scaffold has long been recognized as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules. Within this broad class, the targeted introduction of dicarboxylate functionalities has carved out a unique chemical space, leading to the development of aryl-cyclohexanone dicarboxylates with potent and nuanced biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of these molecules, with a particular focus on their anti-inflammatory and antimicrobial properties. We delve into the mechanistic underpinnings of their action, detailing their influence on critical signaling pathways such as NF-κB and their ability to modulate macrophage polarization. This guide also offers detailed experimental protocols for their synthesis and presents a quantitative analysis of their biological activities, providing a solid foundation for future research and drug development endeavors.

Introduction: The Genesis of a Promising Scaffold

While the precise historical moment of the first synthesis of an aryl-cyclohexanone dicarboxylate is not prominently documented, the development of this class of compounds stands on the shoulders of foundational reactions in organic chemistry. The Robinson annulation, discovered by Robert Robinson in 1935, provided a powerful tool for the construction of six-membered rings, laying the groundwork for the synthesis of complex cyclohexanone structures.[1] Subsequent advancements in synthetic methodologies, such as modifications of the Hantzsch and Guareschi-Thorpe reactions, have further expanded the synthetic chemist's toolbox for accessing these intricate scaffolds.

The true significance of aryl-cyclohexanone dicarboxylates has come into sharper focus with the growing understanding of the pivotal role of inflammation in a multitude of chronic diseases and the persistent challenge of antimicrobial resistance. The unique structural features of these molecules—a rigid cyclohexanone core, an aromatic moiety, and two strategically placed carboxylate groups—confer upon them the ability to interact with specific biological targets with high affinity and selectivity. The aryl group can be tailored to probe various hydrophobic pockets in target proteins, while the dicarboxylate groups can engage in crucial hydrogen bonding and electrostatic interactions, often mimicking the binding modes of endogenous ligands.[2][3] This guide will illuminate the journey of these molecules from synthetic curiosities to promising therapeutic leads.

The Strategic Synthesis of Aryl-Cyclohexanone Dicarboxylates

The construction of the aryl-cyclohexanone dicarboxylate scaffold requires a strategic approach, often involving a multi-step synthesis that allows for precise control over the substitution pattern. The choice of synthetic route is dictated by the desired substitution on the aryl ring and the cyclohexanone core, as well as the nature of the dicarboxylate esters.

Foundational Synthetic Strategies

One of the most versatile and widely employed methods for the synthesis of the cyclohexanone ring is the Robinson annulation . This reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][4] For the synthesis of aryl-cyclohexanone dicarboxylates, this typically involves the reaction of an aryl-substituted Michael acceptor with a dicarbonyl compound.

Another key synthetic approach is the Hantzsch pyridine synthesis , which, while primarily known for producing dihydropyridines, can be adapted to generate highly substituted cyclohexanone derivatives.[5][6] Similarly, the Guareschi-Thorpe reaction offers a pathway to substituted pyridones and can be modified for the synthesis of functionalized cyclohexanone systems.[7][8]

Causality in Experimental Design

The selection of reagents and reaction conditions is critical for the successful synthesis of aryl-cyclohexanone dicarboxylates. For instance, the choice of base in the Robinson annulation can significantly influence the yield and purity of the product. Strong bases like sodium ethoxide or potassium tert-butoxide are often employed to ensure complete deprotonation of the ketone and facilitate the Michael addition. The solvent also plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reaction rate by solvating the metal cation of the base and increasing the nucleophilicity of the enolate.

The nature of the aryl substituent also dictates the reaction conditions. Electron-withdrawing groups on the aromatic ring can activate the Michael acceptor, facilitating the initial addition reaction. Conversely, electron-donating groups may require harsher reaction conditions or more potent catalysts to achieve comparable yields.

Mechanism of Action: Unraveling the Biological Tapestry

The therapeutic potential of aryl-cyclohexanone dicarboxylates stems from their ability to modulate key biological pathways implicated in inflammation and microbial pathogenesis. A growing body of evidence points to their multifaceted mechanisms of action.

Modulation of Macrophage Polarization

A pivotal aspect of the anti-inflammatory activity of certain aryl-cyclohexanone dicarboxylates is their ability to influence macrophage polarization. Macrophages can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state. A shift towards the M2 phenotype is crucial for the resolution of inflammation.

One notable example is diethyl-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1-3-dicarboxylate , which has been shown to drive the polarization of macrophages from the M1 to the M2 phenotype. This is achieved through the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines such as IL-12p70, TNF-α, IFN-γ, MCP-1, and IL-6.[9] Concurrently, this compound enhances the production of anti-inflammatory cytokines like IL-4, IL-10, and IL-13.[9]

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[10] Its activation leads to the expression of a plethora of pro-inflammatory genes. The inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases.

Aryl-cyclohexanone dicarboxylates have been demonstrated to exert their anti-inflammatory effects by targeting this critical pathway. Specifically, they have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, which is a crucial step in its activation and subsequent translocation to the nucleus.[9] By preventing p65 phosphorylation, these compounds effectively block the downstream cascade of pro-inflammatory gene expression.

Diagram: Proposed Mechanism of NF-κB Inhibition

NF_kB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK LPS p65_p50 p65/p50 IKK->p65_p50 Phosphorylates IκBα IkB IκBα p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation IkB->p65_p50 Inhibition Aryl_Cyclohexanone Aryl-Cyclohexanone Dicarboxylate Aryl_Cyclohexanone->IKK Inhibits Phosphorylation DNA DNA p65_p50_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Aryl-cyclohexanone dicarboxylates inhibit the NF-κB pathway by preventing the phosphorylation of IKK, thereby blocking the degradation of IκBα and the nuclear translocation of the p65/p50 complex.

Quantitative Biological Data and Structure-Activity Relationships

The biological activity of aryl-cyclohexanone dicarboxylates is highly dependent on their specific chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds can be quantified by measuring their ability to inhibit the production of pro-inflammatory cytokines. For example, certain derivatives have shown significant dose-dependent inhibition of TNF-α and IL-6 secretion.[9]

Compound IDAryl SubstituentR1R2% Inhibition of TNF-α (100 µg/mL)% Inhibition of IL-6 (100 µg/mL)Reference
2f 2-pyridylH2-pyridyl66-81%-[9]
2b 2-pyridylH2-pyridyl~92%~99%[9]

Note: The specific structures of compounds 2b and 2f beyond the provided substituents are detailed in the cited reference.

SAR Insights:

  • The presence of a pyridyl substituent on the aryl ring appears to be favorable for anti-inflammatory activity.

  • The nature and position of substituents on the aryl ring significantly influence the potency of cytokine inhibition.

Antimicrobial Activity

Several aryl-cyclohexanone derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDAryl SubstituentR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. M. smegmatisMIC (µg/mL) vs. Y. enterocoliticaReference
2c PhenylH4-methylphenyl6464>512[9]
2b 2-pyridylH2-pyridyl>512>51264[9]

SAR Insights:

  • A 4-methylphenyl substituent on the second nitrogen of the amidrazone derivative (compound 2c) confers potent activity against Gram-positive bacteria.

  • The presence of two 2-pyridyl rings (compound 2b) leads to selective activity against Yersinia enterocolitica.

Experimental Protocols

To facilitate further research in this area, we provide a detailed, representative protocol for the synthesis of an aryl-cyclohexanone dicarboxylate.

Synthesis of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

This procedure provides a foundational cyclohexanone dicarboxylate scaffold that can be further modified.

Materials:

  • Ethyl succinate

  • Granulated sodium

  • Absolute ethanol

  • Dilute hydrochloric acid

Procedure:

  • To 38 g of ethyl succinate in a flask, add two to three drops of absolute ethanol.

  • Carefully add 10 g of granulated sodium to the mixture.

  • Allow the reaction mixture to stand for ten days at room temperature.

  • After ten days, break up the resulting solid mass.

  • Carefully acidify the mixture with dilute hydrochloric acid until it is faintly acidic.

  • Collect the insoluble product by filtration.

  • Recrystallize the crude product from ethanol to obtain pure diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.[6]

Diagram: Synthetic Workflow

Synthesis_Workflow Start Starting Materials (Aryl Aldehyde, Malonic Ester Derivative) Condensation Condensation Reaction (e.g., Knoevenagel) Start->Condensation Michael_Addition Michael Addition Condensation->Michael_Addition Cyclization Intramolecular Cyclization (e.g., Dieckmann) Michael_Addition->Cyclization Final_Product Aryl-Cyclohexanone Dicarboxylate Cyclization->Final_Product

Caption: A generalized synthetic workflow for aryl-cyclohexanone dicarboxylates often involves condensation, Michael addition, and cyclization steps.

Conclusion and Future Directions

Aryl-cyclohexanone dicarboxylates represent a compelling and underexplored class of molecules with significant therapeutic potential. Their demonstrated ability to modulate the inflammatory response through the NF-κB pathway and macrophage polarization, coupled with their promising antimicrobial activities, positions them as attractive lead compounds for the development of novel drugs.

Future research should focus on several key areas:

  • Expansion of the Chemical Space: The synthesis and biological evaluation of a broader range of analogues with diverse aryl substituents and dicarboxylate esters will be crucial for elucidating more detailed structure-activity relationships.

  • Target Identification and Validation: While the effects on NF-κB and macrophage polarization are significant, identifying the direct molecular targets of these compounds will provide a more complete understanding of their mechanism of action.

  • In Vivo Efficacy and Safety: Promising in vitro results must be translated into in vivo models of inflammatory and infectious diseases to assess their therapeutic efficacy and safety profiles.

  • Optimization of Physicochemical Properties: Further medicinal chemistry efforts should be directed towards optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their drug-likeness.

The continued exploration of aryl-cyclohexanone dicarboxylates holds the promise of delivering a new generation of therapeutics to address the pressing global health challenges of chronic inflammatory diseases and antimicrobial resistance.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]

  • An Overview on the Robinson Annulation. (n.d.). ResearchGate. [Link]

  • Robinson annulation. (n.d.). Wikipedia. [Link]

  • Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. (2018). ACS Publications. [Link]

  • Icilio Guareschi and his amazing “1897 reaction”. (n.d.). PMC. [Link]

  • The Robinson Annulation. (2018). Master Organic Chemistry. [Link]

  • Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. (n.d.). Scholars Research Library. [Link]

  • The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. (n.d.). ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC. [Link]

  • Hantzsch Ester-Mediated Visible-Light-Induced Radical Ethoxycarbonyldifluoromethylation of Aryl Alkynes: Kinetic-Controlled Stereoselective Synthesis of Z-gem-Difluoroallyl Esters. (2022). ACS Publications. [Link]

  • What is the importance of carboxylic group in the structure of drugs? (2021). ResearchGate. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2007). MDPI. [Link]

  • Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. (2024). PubMed. [Link]

  • Process for the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone. (n.d.).
  • Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis. (2018). PMC. [Link]

  • Preparation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. (n.d.). PrepChem.com. [Link]

Sources

An In-Depth Technical Guide to 2-(4-methoxyphenyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)cyclohexan-1-one, a key chemical intermediate with significant potential in medicinal chemistry and materials science. This document details optimized synthesis protocols, in-depth spectroscopic and spectrometric characterization, and a review of its current and prospective applications. The methodologies are presented with a focus on reproducibility and validation, intended to serve as a valuable resource for researchers, chemists, and professionals in drug development.

Introduction

The 2-arylcyclohexanone scaffold is a privileged structure in organic synthesis, serving as a foundational component for a wide array of biologically active molecules. Among these, 2-(4-methoxyphenyl)cyclohexan-1-one has garnered interest due to the unique electronic and steric properties conferred by the methoxy-substituted phenyl ring. This moiety can engage in various biological interactions, making it a valuable building block for novel therapeutics. Derivatives of methoxyphenyl cyclohexanone have demonstrated a broad spectrum of pharmacological activities, including anticancer and neurological applications.[1] The core structure's amenability to further functionalization allows for the exploration of vast chemical space in the pursuit of new chemical entities with tailored properties.

Synthesis of 2-(4-methoxyphenyl)cyclohexan-1-one

The synthesis of 2-arylcyclohexanones can be approached through several synthetic strategies. The conjugate addition (Michael reaction) of an appropriate nucleophile to an α,β-unsaturated cyclohexenone is a common and effective method.[2][3] An alternative approach is the Friedel-Crafts acylation, which involves the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[4][5][6]

This guide details a robust two-step synthetic sequence commencing with the preparation of 2-(4-methoxyphenyl)-2-cyclohexen-1-one via a Suzuki coupling reaction, followed by its reduction to the target saturated ketone. This method offers high yields and excellent control over the final product.

Experimental Protocol

Part A: Synthesis of 2-(4-methoxyphenyl)-2-cyclohexen-1-one [7]

This procedure involves the Suzuki coupling of 2-iodo-2-cyclohexen-1-one with 4-methoxyphenylboronic acid.

Materials and Reagents:

  • 2-Iodo-2-cyclohexen-1-one

  • 4-Methoxyphenylboronic acid

  • Silver(I) oxide (Ag₂O)

  • Tetrahydrofuran (THF), aqueous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • In a round-bottom flask flushed with argon, a suspension of 2-iodo-2-cyclohexen-1-one, 4-methoxyphenylboronic acid, and 1.6 equivalents of silver(I) oxide in aqueous THF is prepared.

  • The reaction mixture is stirred vigorously at room temperature for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The mixture is stirred for an additional hour, after which the organic and aqueous phases are separated.

  • The aqueous phase is extracted twice with diethyl ether.

  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a 30% ethyl acetate in petroleum ether eluent system.

  • Further purification by recrystallization from diethyl ether/pentane (2:1) yields 2-(4-methoxyphenyl)-2-cyclohexen-1-one as a pale yellow solid.

Part B: Reduction to 2-(4-methoxyphenyl)cyclohexan-1-one

The reduction of the α,β-unsaturated ketone can be achieved through catalytic hydrogenation.

Materials and Reagents:

  • 2-(4-Methoxyphenyl)-2-cyclohexen-1-one

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • A solution of 2-(4-methoxyphenyl)-2-cyclohexen-1-one in ethanol or ethyl acetate is placed in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1-3 atm).

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-(4-methoxyphenyl)cyclohexan-1-one, which can be further purified by chromatography or recrystallization if necessary.

Synthesis Workflow

Synthesis_Workflow cluster_part_a Part A: Suzuki Coupling cluster_part_b Part B: Reduction start_A 2-Iodo-2-cyclohexen-1-one + 4-Methoxyphenylboronic acid reaction_A Suzuki Coupling (Pd catalyst, Ag2O, THF) start_A->reaction_A workup_A Quench (NH4Cl) Extraction (Et2O) reaction_A->workup_A purification_A Column Chromatography Recrystallization workup_A->purification_A product_A 2-(4-methoxyphenyl)-2-cyclohexen-1-one purification_A->product_A start_B 2-(4-methoxyphenyl)-2-cyclohexen-1-one product_A->start_B reaction_B Catalytic Hydrogenation (H2, Pd/C, EtOH) start_B->reaction_B workup_B Filtration Solvent Evaporation reaction_B->workup_B product_B 2-(4-methoxyphenyl)cyclohexan-1-one workup_B->product_B

Caption: Synthetic workflow for 2-(4-methoxyphenyl)cyclohexan-1-one.

Spectroscopic and Physical Characterization

Unambiguous structural confirmation is paramount in chemical synthesis.[8] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural elucidation of 2-(4-methoxyphenyl)cyclohexan-1-one.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₃H₁₆O₂[9]
Molecular Weight204.26 g/mol [9]
IUPAC Name2-(4-methoxyphenyl)cyclohexan-1-one[9]
CAS Number37087-68-6[9]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[8]

  • ¹H NMR: The proton NMR spectrum of 2-(4-methoxyphenyl)cyclohexan-1-one is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the aliphatic protons of the cyclohexanone ring. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.8-7.2 ppm), characteristic of a para-substituted benzene ring. The methoxy group will present as a sharp singlet around δ 3.8 ppm. The cyclohexanone protons will resonate in the aliphatic region (δ 1.5-3.5 ppm), with their multiplicity and coupling constants providing information about their spatial relationships.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals. Key signals include the carbonyl carbon (C=O) at a downfield chemical shift (typically >200 ppm), the aromatic carbons (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the cyclohexanone ring (δ 20-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8] The IR spectrum of 2-(4-methoxyphenyl)cyclohexan-1-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically appearing around 1710 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching for the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(4-methoxyphenyl)cyclohexan-1-one, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (204.26).

Reactivity and Potential Applications

The 2-(4-methoxyphenyl)cyclohexan-1-one scaffold is a versatile platform for further chemical modifications, opening avenues for the development of novel compounds with diverse applications.

Chemical Reactivity

The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to introduce new carbon-carbon bonds. The α-carbon to the ketone can be functionalized through enolate chemistry. The aromatic ring can also undergo further electrophilic aromatic substitution, although the existing methoxy group will direct incoming electrophiles to the ortho positions.

Potential Therapeutic Applications

Derivatives of methoxyphenyl cyclohexanone have shown promise in several therapeutic areas.[1]

  • Anticancer Activity: Some analogs have demonstrated the ability to inhibit tubulin polymerization or act as topoisomerase I inhibitors, both of which are crucial targets in cancer therapy.[1]

  • Neurological Applications: Certain derivatives have shown activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[1] Arylcyclohexylamines, a class of compounds that can be synthesized from arylcyclohexanones, are known for their effects on the central nervous system.[10]

The development of new derivatives from 2-(4-methoxyphenyl)cyclohexan-1-one could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 2-(4-methoxyphenyl)cyclohexan-1-one. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(4-methoxyphenyl)cyclohexan-1-one is a valuable synthetic intermediate with significant potential for the development of new materials and therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The presented protocols and data are intended to facilitate further research and development in this promising area of chemistry.

References

  • Ruel, F. S., Braun, M. P., & Johnson, C. R. (n.d.). 2-Cyclohexen-1-one, 2-(4-methoxyphenyl)-. Organic Syntheses Procedure. Retrieved from [Link]

  • Zukerman-Schpector, J., et al. (2009). 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1675. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated results of aza-Michael addition of aniline to cyclohexenone... [Diagram]. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances, 5(102), 83935-83945. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • J-Stage. (2018). Uses of Cyclohexan-1,4-dione for the Synthesis of 2-Amino-4,5-dihydrobenzo[b]thiophen-6(7H)-one Derivatives with Anti-proliferative and Pim-1 Kinase Activities. Chemical and Pharmaceutical Bulletin, 66(11), 1057-1068. Retrieved from [Link]

  • regioselective friedel-crafts acylation with. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0167201). Retrieved from [Link]

  • Patentscope. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • PNAS. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(14), 5789-5793. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). an improved synthesis of 4-methylene-2-cyclohexen-1-one. Retrieved from [Link]

  • MDPI. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Biosensors, 13(3), 365. Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of Methoxyphenyl Cyclohexanones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methoxyphenyl cyclohexanone derivatives have surfaced as a remarkably versatile structural scaffold in the landscape of medicinal chemistry, exhibiting a broad and compelling spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the potential therapeutic applications of this class of compounds, with a primary focus on their promising anticancer, anti-inflammatory, and neurological activities. We will delve into the intricate mechanisms of action, including the inhibition of tubulin polymerization, modulation of topoisomerase I activity, and antagonism of the N-methyl-D-aspartate (NMDA) receptor. This document is designed to be a valuable resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways to facilitate further investigation and development of this promising class of molecules.

Introduction: The Methoxyphenyl Cyclohexanone Core - A Privileged Scaffold

The methoxyphenyl cyclohexanone core structure has established itself as a privileged scaffold in the design of novel therapeutic agents.[1] The inherent chemical features of this scaffold, namely the methoxy-substituted phenyl ring and the cyclohexanone moiety, confer a unique combination of lipophilicity and hydrogen bonding capabilities.[1] This structural versatility allows for a diverse range of interactions with various biological targets, leading to the discovery of potent compounds with significant potential in oncology, inflammation, and neurology.[1] This guide will systematically explore the key therapeutic avenues where methoxyphenyl cyclohexanone derivatives have demonstrated considerable promise.

Anticancer Applications: Disrupting Cellular Proliferation and Survival

Several methoxyphenyl cyclohexanone derivatives have exhibited significant anticancer activity through multiple mechanisms that are fundamental to halting the proliferation and survival of cancer cells.[2] These mechanisms primarily involve the disruption of microtubule dynamics and the inhibition of DNA topoisomerase I.[1][2]

Inhibition of Tubulin Polymerization

Certain analogues of methoxyphenyl cyclohexanone act as potent inhibitors of tubulin polymerization.[1] By disrupting the formation of microtubules, which are critical components of the mitotic spindle, these compounds induce a cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death.[3]

This assay is designed to quantify the effect of a test compound on the polymerization of tubulin into microtubules.

Reagents:

  • Porcine brain tubulin (>99% pure)

  • Guanosine triphosphate (GTP)

  • Glycerol

  • Fluorescence reporter (e.g., DAPI)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Methoxyphenyl cyclohexanone test compound

Procedure:

  • Reconstitute the tubulin in the general tubulin buffer.

  • In a 96-well plate, combine the tubulin solution with GTP, glycerol (to promote polymerization), and the fluorescence reporter.

  • Add the methoxyphenyl cyclohexanone derivative at a range of concentrations.

  • Incubate the plate at 37°C to initiate the polymerization process.

  • Monitor the fluorescence intensity over time using a microplate reader. An increase in fluorescence is indicative of tubulin polymerization.[1]

Inhibition of Topoisomerase I

DNA topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, which in turn triggers apoptosis.[1] Methoxyphenyl cyclohexanone derivatives have demonstrated efficacy in inhibiting this enzyme, with notable activity against tamoxifen-resistant breast cancer cells.[1]

This assay assesses the ability of a test compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Reagents:

  • Supercoiled plasmid DNA

  • Purified human topoisomerase I

  • Reaction buffer

  • Methoxyphenyl cyclohexanone test compound

Procedure:

  • Incubate the supercoiled plasmid DNA with topoisomerase I in the reaction buffer, both in the presence and absence of the methoxyphenyl cyclohexanone derivative.

  • The enzyme will relax the supercoiled DNA into its relaxed isoform.

  • Terminate the reaction.

  • Analyze the topology of the DNA using agarose gel electrophoresis.[1]

Quantitative Data: Anticancer Activity of Methoxyphenyl Cyclohexanone Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
(2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC)MCF-7 (ER+)Time-dependentG2/M arrest, apoptosis
(2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC)MDA-MB-231 (ER-)Time-dependentG2/M arrest, apoptosis
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung)480 ± 50EGFR targeting (predicted)[4]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa3.204Proliferation/migration inhibition, apoptosis[5]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-73.849Proliferation/migration inhibition, apoptosis[5]

Anti-inflammatory Applications: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases. Methoxyphenyl cyclohexanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of macrophage polarization and the inhibition of pro-inflammatory mediators.

Macrophage Polarization

Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). A shift from the M1 to the M2 phenotype is crucial for the resolution of inflammation. Certain aryl-cyclohexanone derivatives have been shown to induce this phenotypic switch.[1][6]

One notable example, diethyl-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1-3-dicarboxylate, demonstrated a significant anti-inflammatory effect by transforming macrophages from the M1 to the M2 phenotype.[6] This immunomodulatory capacity is believed to be the primary mechanism behind its anti-inflammatory action.[6]

Inhibition of Pro-inflammatory Cytokines and Enzymes

Methoxyphenyl cyclohexanone derivatives have been shown to inhibit the production of nitric oxide (NO) and reduce the levels of pro-inflammatory cytokines such as IL-12p70, TNF-α, IFN-γ, MCP-1, and IL-6.[6][7] Concurrently, they can increase the production of anti-inflammatory cytokines like IL-4, IL-10, and IL-13.[6] Furthermore, some derivatives inhibit the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are key players in the inflammatory cascade.[7] The mechanism often involves the inhibition of the NF-κB signaling pathway.[6][8]

G cluster_0 Pro-inflammatory Stimulus (LPS) cluster_1 Methoxyphenyl Cyclohexanone LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MPC Methoxyphenyl Cyclohexanone NFkB NF-κB Activation MPC->NFkB Inhibits M2 M2 Macrophage (Anti-inflammatory) MPC->M2 Promotes TLR4->NFkB Triggers M1 M1 Macrophage (Pro-inflammatory) NFkB->M1 Promotes Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) M1->Pro_Cytokines Produces Anti_Cytokines Anti-inflammatory Cytokines (IL-10, IL-4) M2->Anti_Cytokines Produces G cluster_0 Glutamate & Glycine cluster_1 Methoxyphenyl Cyclohexanone Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds MPC Methoxyphenyl Cyclohexanone Ion_Channel Ion Channel MPC->Ion_Channel Blocks NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Neuronal_Activity Neuronal Activity Ca_Influx->Neuronal_Activity Modulates

Caption: Mechanism of NMDA receptor antagonism by methoxyphenyl cyclohexanone derivatives.

Synthesis of Methoxyphenyl Cyclohexanones: Generalized Workflows

The synthesis of methoxyphenyl cyclohexanone derivatives can be achieved through various established organic chemistry reactions. The choice of synthetic route depends on the desired substitution pattern and overall molecular complexity.

Claisen-Schmidt Condensation

This reaction involves the condensation of a cyclohexanone with an aromatic aldehyde (e.g., a methoxy-substituted benzaldehyde) in the presence of a base. [2]

G Cyclohexanone Cyclohexanone Condensation Claisen-Schmidt Condensation Cyclohexanone->Condensation Methoxybenzaldehyde Methoxybenzaldehyde Methoxybenzaldehyde->Condensation Base Base (e.g., NaOH) Base->Condensation Catalyzes Product Methoxyphenyl Cyclohexanone Derivative Condensation->Product

Caption: Synthetic workflow for a methoxyphenyl cyclohexanone via Claisen-Schmidt condensation.

Friedel-Crafts Acylation

A common route for the synthesis of certain methoxyphenyl cyclohexanone precursors involves a Friedel-Crafts acylation reaction between an anisole derivative and an acyl halide or anhydride in the presence of a Lewis acid catalyst. [2]

Future Directions and Conclusion

Methoxyphenyl cyclohexanone derivatives represent a highly promising class of compounds with significant potential for the development of novel therapeutics in oncology, inflammation, and neurology. Their diverse mechanisms of action, including tubulin polymerization inhibition, topoisomerase I inhibition, and NMDA receptor antagonism, underscore the remarkable versatility of this chemical scaffold. [1] Future research efforts should be directed towards a comprehensive exploration of the structure-activity relationships (SAR) to enhance the potency and selectivity of these compounds. Furthermore, optimization of their pharmacokinetic profiles will be crucial for their successful translation into clinical candidates. The in-depth understanding of their mechanisms of action, facilitated by the experimental protocols and conceptual frameworks presented in this guide, will undoubtedly pave the way for the development of next-generation therapeutics based on the methoxyphenyl cyclohexanone core.

References

  • Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro. (2022). Journal of Inflammation Research. [Link]

  • Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. (2020). ResearchGate. [Link]

  • Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro. (2022). Inflammation and Cell Signaling. [Link]

  • Methoxetamine affects brain processing involved in emotional response in rats. (2017). British Journal of Pharmacology. [Link]

  • Methoxetamine. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors. (2022). Neuropsychopharmacology Reports. [Link]

  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. (2022). Molecules. [Link]

  • Induction of Apoptosis and Regulation of MicroRNA Expression by (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) Treatment on MCF-7 Breast Cancer Cells. (2021). International Journal of Molecular Sciences. [Link]

  • Synthesis method of 4-substituted cyclohexanone. (2021).
  • Methoxetamine – Knowledge and References. (2020). Taylor & Francis Online. [Link]

  • Synthesis, Characterization, and Cytotoxic Activity of New Thienyl Chalcone Derivatives against Breast Cancer Cell Lines. (2022). Systematic Reviews in Pharmacy. [Link]

  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). European Journal of Medicinal Chemistry. [Link]

  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. (2013). PLOS ONE. [Link]

  • Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. (2024). Fundamental & Clinical Pharmacology. [Link]

  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. (2021). Bioorganic Chemistry. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-Hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2021). Antioxidants. [Link]

  • Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity. (2014). International Journal of Molecular Sciences. [Link]

  • Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. (2021). ResearchGate. [Link]

  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (2023). ResearchGate. [Link]

  • Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. (1999). Neuropharmacology. [Link]

  • A novel class of amino-alkyl-cyclohexanes as NMDA receptor antagonists neuroprotection and BBB penetration in vitro. (2005). ResearchGate. [Link]

  • Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells. (2020). Molecules. [Link]

  • Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole. (2020). Mediators of Inflammation. [Link]

  • Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity. (2014). ResearchGate. [Link]

  • Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. (2018). Molecular Medicine Reports. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2021). MDPI. [Link]

  • Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. (2000). Psychopharmacology. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed α-Arylation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Aryl Ketones

The α-aryl ketone motif is a cornerstone in the architecture of numerous biologically active molecules, including pharmaceuticals, natural products, and agrochemicals.[1][2] The development of robust and efficient methods for the synthesis of these compounds is therefore of paramount importance in medicinal chemistry and drug development. The palladium-catalyzed α-arylation of ketones, a landmark achievement in cross-coupling chemistry, offers a direct and versatile route to construct the crucial C(sp²)–C(sp³) bond at the α-position of a carbonyl group.[3][4] This reaction, pioneered by the groups of Stephen L. Buchwald and John F. Hartwig, has largely superseded classical methods that often require harsh conditions, stoichiometric and toxic reagents, or multi-step sequences.[5][6]

This guide provides a comprehensive overview of the palladium-catalyzed α-arylation of cyclohexanone, a representative and widely used cyclic ketone. We will delve into the mechanistic underpinnings of the catalytic cycle, present a detailed and field-proven experimental protocol, and offer insights into troubleshooting common issues. The information is curated to empower researchers to confidently and successfully implement this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones involves a catalytic cycle that begins with an active Pd(0) species.[3][7][8] The key steps are oxidative addition, enolate formation and coordination, and reductive elimination. Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L_n) OxAdd->PdII_Aryl Ligand_Exchange Ligand Exchange PdII_Aryl->Ligand_Exchange + Enolate - X⁻ Enolate_Formation Enolate Formation Enolate Cyclohexanone Enolate Enolate_Formation->Enolate Ketone Cyclohexanone Ketone->Enolate_Formation + Base Base Base PdII_Enolate Ar-Pd(II)-Enolate (L_n) Ligand_Exchange->PdII_Enolate Red_Elim Reductive Elimination PdII_Enolate->Red_Elim Red_Elim->Pd0 Regenerated Catalyst Product α-Aryl Cyclohexanone Red_Elim->Product

Figure 1. The catalytic cycle for the palladium-catalyzed α-arylation of cyclohexanone.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate.[7] Concurrently, a strong base deprotonates cyclohexanone to generate the corresponding enolate. This enolate then displaces the halide on the palladium center in a ligand exchange or transmetalation-like step.[9] The final and crucial step is the reductive elimination from the Pd(II)-aryl-enolate complex, which forms the new carbon-carbon bond of the α-aryl cyclohexanone product and regenerates the active Pd(0) catalyst.[3][10]

Key Reaction Components and Their Rationale

The success of the α-arylation reaction hinges on the judicious selection of the palladium source, ligand, base, and solvent.

ComponentExamplesRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are stable Pd(II) or Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.[10][11]
Ligand Bulky, electron-rich phosphines (e.g., BINAP, Xantphos, Buchwald's biarylphosphines), N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and promotes both oxidative addition and reductive elimination.[11][12] Steric bulk on the ligand can also suppress undesired side reactions like β-hydride elimination.[7]
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the ketone and form the enolate without competing in side reactions.[10][13] The choice of base can influence the reaction rate and substrate scope.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching of the enolate and deactivation of the catalyst.[14]

Detailed Experimental Protocol

This protocol is a general guideline for the α-arylation of cyclohexanone with an aryl bromide. Optimization may be necessary for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky, electron-rich phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Aryl bromide

  • Cyclohexanone

  • Anhydrous toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition - Pd(OAc)₂ - Ligand - NaOtBu - Aryl Bromide - Toluene Setup->Reagents Cyclohexanone_Add 3. Add Cyclohexanone Reagents->Cyclohexanone_Add Reaction 4. Reaction (Heating) Cyclohexanone_Add->Reaction Workup 5. Workup - Quench - Extract - Dry Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product α-Aryl Cyclohexanone Purification->Product

Figure 2. A generalized workflow for the palladium-catalyzed α-arylation of cyclohexanone.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and NaOtBu (e.g., 1.4 mmol) to an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar.

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and anhydrous toluene (e.g., 2 mL) to the flask.

  • Substrate Addition: Add cyclohexanone (e.g., 1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-aryl cyclohexanone.

Self-Validation and Troubleshooting:

A successful reaction should show the consumption of the starting materials and the formation of a major product spot on TLC or a new peak in the GC-MS with the expected mass. Common issues and their solutions are outlined below:

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[14] Use a fresh batch of palladium precursor and ligand.
Insufficiently strong baseConsider a stronger base like LiHMDS, but be mindful of potential side reactions.
Formation of palladium black Catalyst decompositionIncrease the ligand-to-palladium ratio. Ensure adequate stirring to prevent localized overheating.[15]
Side product formation (e.g., biaryl coupling) Suboptimal reaction conditionsLower the reaction temperature and/or screen different ligands.
Diarylation Excess ketone or prolonged reaction timeUse a slight excess of the aryl halide or carefully monitor the reaction and stop it upon complete consumption of the limiting reagent.

Conclusion

The palladium-catalyzed α-arylation of cyclohexanone is a powerful and reliable method for the synthesis of valuable α-aryl ketone building blocks. By understanding the underlying mechanism and paying careful attention to the key reaction parameters, researchers can effectively employ this transformation to advance their synthetic programs in drug discovery and beyond. The protocol provided herein serves as a robust starting point, and with careful optimization, can be adapted to a wide range of substrates.

References

  • Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions, 2023. [Link]

  • Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 1997. [Link]

  • Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv, 2023. [Link]

  • Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones - Dalton Transactions (RSC Publishing). 2023. [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal, 2004. [Link]

  • Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. Journal of the American Chemical Society, 1997. [Link]

  • Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 2003. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2025. [Link]

  • A Ligand Control of Palladium-Catalyzed Site-Selective α- and γ-Arylation of α,β-Unsaturated Ketones with (He. Angewandte Chemie International Edition, 2019. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019. [Link]

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Request PDF. [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids. ResearchGate. [Link]

  • Enantioselective-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. The Hartwig Group. [Link]

  • Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]

  • Publications. The Hartwig Group. [Link]

  • Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones. The Hartwig Group. [Link]

  • Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. ACS Publications, 2000. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit, 2017. [Link]

  • Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids. ACS Publications, 2017. [Link]

  • Direct α-Arylation of Ketones. MSU chemistry, 2003. [Link]

  • Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry, 2015. [Link]

  • Syntheses of 4-(Heteroaryl)cyclohexanones via Palladium-Catalyzed Ester α-Arylation and Decarboxylation. PubMed, 2017. [Link]

  • Palladium/l-Proline-Catalyzed Enantioselective α-Arylative Desymmetrization of Cyclohexanones. Journal of the American Chemical Society, 2016. [Link]

  • Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids. National Yang Ming Chiao Tung University Academic Hub, 2017. [Link]

  • Pd‐catalyzed α‐arylation of ketones reported by Buchwald et al. ResearchGate. [Link]

  • An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides. PMC. [Link]

  • Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. ResearchGate, 2017. [Link]

  • Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig C-C Bond Formation. Macmillan Group, 2010. [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. PMC. [Link]

  • Palladium-Catalyzed α-Arylation of Nitroalkanes with Aryl Fluorosulfonates for Convenient Access to α-Arylated Nitroalkanes. The Journal of Organic Chemistry, 2025. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 2-(4-Methoxyphenyl)cyclohexanone as a Pivotal Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 2-(4-methoxyphenyl)cyclohexanone. This key intermediate is a versatile scaffold, most notably recognized for its role in the synthesis of the widely-used analgesic, Tramadol. Beyond this principal application, the methoxyphenyl cyclohexanone core is present in a variety of molecules exhibiting promising pharmacological activities, including anticancer and neurological properties. This document provides an in-depth analysis of the causality behind synthetic strategies, detailed step-by-step protocols for synthesis and analysis, and a critical evaluation of its role in constructing complex pharmaceutical agents.

Introduction: The Methoxyphenyl Cyclohexanone Scaffold

2-(4-Methoxyphenyl)cyclohexanone (PubChem CID: 254292) is a substituted cyclic ketone featuring a cyclohexanone ring and a 4-methoxyphenyl group at the C2 position.[1] Its chemical structure combines a lipophilic cyclohexyl ring with the electron-donating methoxy group on the phenyl ring, providing a unique blend of steric and electronic properties. This combination makes it a valuable building block in organic synthesis, allowing for diverse chemical transformations and interactions with biological targets.[2]

The primary significance of this intermediate lies in its utility for constructing more complex molecular architectures. The ketone functionality allows for nucleophilic additions, while the alpha-protons are amenable to deprotonation to form enolates for alkylation reactions. The aromatic ring can be further functionalized if required. These reactive sites are strategically leveraged in multi-step syntheses of active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 2-(4-methoxyphenyl)cyclohexanone

PropertyValueSource
Molecular Formula C13H16O2PubChem[1]
Molecular Weight 204.26 g/mol PubChem[1]
IUPAC Name 2-(4-methoxyphenyl)cyclohexan-1-onePubChem[1]
CAS Number 37087-68-6PubChem[1]

Synthetic Pathways and Methodologies

The efficient synthesis of 2-(4-methoxyphenyl)cyclohexanone is critical for its application as a pharmaceutical starting material. While various methods for creating substituted cyclohexanones exist[3], one of the most classic and robust approaches for building the core ring structure is the Robinson annulation.

Robinson Annulation: A Foundational Approach

The Robinson annulation is a powerful ring-forming reaction in organic chemistry, discovered by Sir Robert Robinson in 1935.[4] It sequentially combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[5][6] In the context of a substituted cyclohexenone, this method offers a convergent and efficient route.

The overall transformation involves the reaction of a ketone (or a related active methylene compound) with a methyl vinyl ketone (MVK) or a substituted analogue.[4] For a related compound, ethyl 6-(4-methoxyphenyl)-4-phenylcyclohex-3-en-2-one-l-carboxylate, the synthesis was achieved via a Robinson annulation involving a 4-methoxychalcone and ethyl acetoacetate.[7] This highlights the adaptability of the core reaction sequence.

Causality Behind Experimental Choices:

  • Base Catalysis : The reaction is typically initiated by a base (e.g., KOH, NaOMe). The base's role is to deprotonate the ketone at the α-carbon, generating a nucleophilic enolate. This is the crucial first step that initiates the Michael addition.[5]

  • Michael Addition : The generated enolate attacks the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). This 1,4-conjugate addition forms a key C-C bond and results in a 1,5-dicarbonyl intermediate.[6]

  • Intramolecular Aldol Condensation : The 1,5-dicarbonyl intermediate, still in the presence of the base, undergoes an intramolecular reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration (loss of a water molecule) is driven by heat and results in the final, stable α,β-unsaturated cyclohexenone product.[6]

G cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation ketone Enolizable Ketone (e.g., Cyclohexanone) enolate Enolate Formation (Base Catalysis) ketone->enolate Base diketone 1,5-Dicarbonyl Intermediate enolate->diketone mvk α,β-Unsaturated Ketone (Michael Acceptor) mvk->diketone 1,4-Addition aldol_enolate Enolate Formation diketone->aldol_enolate Intermediate Transfer cyclization Intramolecular Cyclization aldol_enolate->cyclization dehydration Dehydration (-H₂O) cyclization->dehydration product Cyclohexenone Product dehydration->product

Diagram 1: Generalized workflow of the Robinson Annulation.
Protocol: Synthesis of a Methoxyphenyl Cyclohexenone Derivative

This protocol is adapted from a microwave-assisted Robinson annulation, which demonstrates a modern, efficient approach to synthesizing the cyclohexenone core.[8] Microwave assistance often leads to higher yields and significantly reduced reaction times compared to conventional heating.[8]

Materials:

  • 1,3-Diaryl-2-propen-1-one (Chalcone derivative, 0.01 mol)

  • Ethyl acetoacetate (0.02 mol)

  • Potassium carbonate (K2CO3, 0.04 mol)

  • Microwave reactor

  • Mortar and pestle

  • Standard laboratory glassware

  • Ethanol-dioxane mixture for recrystallization

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Homogenization : In a mortar, thoroughly grind the chalcone derivative (0.01 mol), ethyl acetoacetate (0.02 mol), and potassium carbonate (0.04 mol) using a pestle until a uniform paste is formed.

    • Expert Insight: This solvent-free grinding ensures intimate contact between reactants, which is crucial for an efficient solid-state reaction under microwave irradiation.[8]

  • Microwave Irradiation : Transfer the paste to a 50mL beaker or a dedicated microwave reaction vessel. Place the vessel inside a microwave oven operating at a low power setting (e.g., 160W).

  • Reaction Monitoring : Irradiate for 2-5 minutes. Monitor the reaction's completion by taking small aliquots and analyzing them via TLC.

    • Caution: Overexposure to high-power microwave energy can lead to product decomposition.[8]

  • Workup : Once the reaction is complete, pour the resulting mixture into cold water.

  • Isolation : Collect the solid product by filtration, wash with water, and air-dry.

  • Purification : Recrystallize the crude product from an ethanol-dioxane mixture to yield the pure substituted cyclohexenone.

  • Characterization : Confirm the structure of the final product using IR, ¹H NMR, and Mass Spectrometry.

Application as a Precursor to Tramadol

The most prominent pharmaceutical application of the methoxyphenyl cyclohexanone scaffold is in the synthesis of Tramadol. Tramadol, chemically (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, is a centrally acting opioid analgesic used for moderate to severe pain.[9]

The synthesis of Tramadol typically involves the reaction of a specific aminomethyl cyclohexanone derivative with an organometallic reagent derived from 3-bromoanisole.[9][10] While Tramadol itself has a 3-methoxyphenyl group, the synthesis principles are directly applicable and demonstrate the utility of the 2-arylcyclohexanone core structure. Continuous-flow synthesis platforms have been developed for Tramadol, highlighting its industrial importance.[11][12][13]

G start Cyclohexanone mannich_product 2-(Dimethylaminomethyl) cyclohexanone start->mannich_product Mannich Reaction mannich_reagents Paraformaldehyde, Dimethylamine HCl mannich_reagents->mannich_product tramadol Tramadol (Mixture of Isomers) mannich_product->tramadol Grignard Reaction grignard_reagent 3-Methoxyphenyl magnesium bromide (Grignard Reagent) grignard_reagent->tramadol

Diagram 2: Key synthetic step in Tramadol synthesis from a cyclohexanone precursor.
Key Synthetic Transformation: Grignard Reaction

The crucial step in forming the Tramadol core is a Grignard reaction. An organomagnesium or organolithium compound, prepared from 3-bromoanisole, acts as a potent nucleophile.[9] This nucleophile attacks the carbonyl carbon of 2-dimethylaminomethylcyclohexanone.

Protocol: Grignard Reaction for Tramadol Synthesis This protocol is a representative procedure based on published syntheses.[10]

Materials:

  • 3-Bromoanisole (4.4 mmol)

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.75 M solution, 4.4 mmol)

  • 2-Dimethylaminomethylcyclohexanone (4.0 mmol)

  • Ethyl ether

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reagent Preparation : In a flame-dried, three-neck flask under an argon atmosphere, dissolve 3-bromoanisole (4.4 mmol) in dry THF (10 mL).

  • Organolithium Formation : Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi solution (4.4 mmol) dropwise. Stir the mixture at -78°C for 45 minutes to form the organolithium reagent.

    • Expert Insight: This lithium-halogen exchange must be performed at low temperatures in an anhydrous, inert environment to prevent side reactions and ensure the stability of the highly reactive organolithium species.

  • Nucleophilic Addition : While maintaining the temperature at -78°C, add a solution of 2-dimethylaminomethylcyclohexanone (4.0 mmol) in dry THF dropwise to the reaction mixture.

  • Reaction Progression : Stir the resulting mixture at -78°C for 2 hours.

  • Quenching and Extraction : Remove the cooling bath and allow the reaction to warm to room temperature. Remove the THF under reduced pressure. Add water (30 mL) to quench the reaction. Extract the aqueous layer with ethyl ether (3 x 30 mL).

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the crude product.

  • Purification : The crude product, a mixture of isomers, can be purified by crystallization, often after conversion to its hydrochloride salt.[9]

Broader Pharmaceutical Potential

Derivatives of methoxyphenyl cyclohexanone have demonstrated a wide range of pharmacological activities, suggesting that 2-(4-methoxyphenyl)cyclohexanone is a valuable starting point for discovering new therapeutic agents.

  • Anticancer Activity : Several methoxyphenyl cyclohexanone derivatives have shown significant anticancer properties.[2] Mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division, and the inhibition of topoisomerase I, an enzyme critical for DNA replication.[2] Bis-benzylidene analogs, such as 2,6-bis(4-methoxybenzylidene)cyclohexanone, have shown cytotoxic activity against liver cancer cell lines.[14]

  • Neurological Applications : The scaffold is also found in compounds that interact with neurological targets. For example, analogues of ketamine containing this core structure are high-affinity ligands for the N-methyl-D-aspartate (NMDA) receptor.[2] Antagonism of this receptor is a key mechanism for dissociative anesthetics and is being explored for treating depression and neuropathic pain.[2][15] A related compound, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, has shown potential as an anti-Alzheimer's, antiepileptic, and analgesic agent in preclinical studies.[16]

Analytical Characterization

Robust analytical methods are essential for ensuring the purity and identity of 2-(4-methoxyphenyl)cyclohexanone and its downstream products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.[17]

Table 2: Comparison of Analytical Methods for Cyclohexanone Derivatives

MethodPrincipleAdvantagesCommon Application
HPLC-UV Separation based on polarity; detection via UV absorbance.Robust, cost-effective, suitable for non-volatile and thermally labile compounds.Quantification of chromophoric cyclohexanone derivatives in various matrices.[17]
GC-MS Separation based on volatility and polarity; detection by mass spectrometry.High sensitivity and selectivity, provides structural information.Analysis of residual volatile cyclohexanones and their derivatives.[17]
LC-MS/MS High-resolution separation coupled with highly selective mass detection.Superior sensitivity and selectivity, ideal for complex matrices like plasma.Bioanalytical method development for quantifying derivatives in biological samples.[17]
Protocol: GC-MS Analysis of a Cyclohexanone Derivative

This generalized protocol outlines the steps for analyzing a cyclohexanone derivative using GC-MS, based on validated methods for similar compounds.[17]

Equipment:

  • Gas chromatograph with a mass selective detector (MSD)

  • Appropriate capillary column (e.g., HP-5MS or equivalent)

  • Autosampler

  • Helium (carrier gas)

Procedure:

  • Sample Preparation : Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known concentration (e.g., 1 mg/mL).

  • GC-MS Conditions :

    • Injector : Set to splitless mode at 250°C.

    • Oven Program : Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. (Note: This program must be optimized for the specific analyte).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • MSD : Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 450.

  • Injection : Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis : Identify the analyte peak based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. Quantify using a calibration curve prepared from certified reference standards.

Conclusion

2-(4-methoxyphenyl)cyclohexanone stands as a strategically important intermediate in pharmaceutical synthesis. Its established role in the production of Tramadol and the demonstrated potential of its structural analogues in oncology and neurology underscore its value. The synthetic accessibility of the cyclohexanone core, particularly through robust methods like the Robinson annulation, ensures its continued relevance. The protocols and data presented in this guide provide a foundational framework for researchers to synthesize, analyze, and leverage this versatile scaffold in the pursuit of novel therapeutic agents.

References

  • Universiti Teknologi MARA. (n.d.). SYNTHESIS OF A SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) OF CH. Retrieved from [Link]

  • Flick, K., & Frankus, E. (n.d.). A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Molbank. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxybenzylidene)cyclohexanone. Retrieved from [Link]

  • Jamison, T. F., Monos, T. M., & Stephens, J. C. (2020). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Request PDF. Retrieved from [Link]

  • Jamison, T. F., Monos, T. M., & Stephens, J. C. (2020). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Semantic Scholar. Retrieved from [Link]

  • Drug Design, Development and Therapy. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben.... Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of Tramadol and Analogous. Retrieved from [Link]

  • Vapourtec. (2020). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Retrieved from [Link]

  • Total Synthesis. (2025). Robinson Annulation Mechanism & Examples –. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone. Retrieved from [Link]

  • Scholars Research Library. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • Zukerman-Schpector, J., et al. (n.d.). 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one. PMC. Retrieved from [Link]

  • PMC. (2020). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Retrieved from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]

  • MDPI. (2020). The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study. Retrieved from [Link]

  • PubMed. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Retrieved from [Link]

  • OSHA. (n.d.). PV2039. Retrieved from [Link]

  • PubMed. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Retrieved from [Link]

  • MDPI. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]

  • ResearchGate. (2014). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. Retrieved from [Link]

Sources

Asymmetric synthesis of 2-(4-methoxyphenyl)cyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis of 2-(4-Methoxyphenyl)cyclohexanone Derivatives via Palladium-Catalyzed α-Arylation

Strategic Context & Scaffold Significance

2-Arylcyclohexanones—particularly those bearing a 4-methoxyphenyl moiety—are privileged structural motifs in medicinal chemistry. They serve as critical precursors for the synthesis of various active pharmaceutical ingredients (APIs), including analgesics (e.g., tramadol analogs) and serotonin-norepinephrine reuptake inhibitors (e.g., venlafaxine derivatives). Historically, accessing these chiral centers required stoichiometric chiral auxiliaries or enzymatic resolutions, which suffer from poor atom economy and scalability issues. The development of Palladium-catalyzed asymmetric α-arylation has provided a direct, catalytic, and highly enantioselective route to these scaffolds, revolutionizing their synthetic accessibility[1].

Mechanistic Causality & Ligand Design

The transformation relies on a finely tuned Pd-catalyzed cross-coupling cycle. Understanding the causality of each step is critical for troubleshooting and optimizing the reaction:

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl electrophile (4-methoxyphenyl triflate or bromide) to the active L*Pd(0) species. Aryl triflates undergo this step significantly faster than aryl bromides, allowing the reaction to proceed at lower temperatures, which is critical for maximizing stereocontrol[2].

  • Enolate Formation & Transmetalation: A strong base deprotonates cyclohexanone to form an enolate. This enolate subsequently undergoes transmetalation with the Pd(II) complex. Computational models confirm that the C-bound enolate is electronically favored over the O-bound enolate, setting the stage for direct C–C bond formation[3].

  • Reductive Elimination (Stereodetermining Step): The chiral environment is dictated by the biaryl phosphine ligand. Ligands with smaller dihedral angles, such as (R)-Difluorphos or (R)-Segphos, create a more restrictive and rigid chiral pocket compared to standard BINAP. This tight pocket forces the reductive elimination to occur with high facial selectivity, drastically increasing the enantiomeric excess (ee)[2].

Reaction Optimization & Quantitative Data

The choice of leaving group, ligand, and base operates as an interconnected system. For instance, while NaOtBu is a standard base for aryl bromides, it can prematurely cleave aryl triflates back to phenols. Therefore, LiHMDS is the optimal base when using triflates. The table below summarizes the optimization landscape for the synthesis of 2-(4-methoxyphenyl)cyclohexanone.

Aryl ElectrophileChiral LigandBaseSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
4-MeO-C6H4-Br(R)-BINAPNaOtBuToluene707284
4-MeO-C6H4-OTf(R)-BINAPLiHMDSToluene507888
4-MeO-C6H4-OTf(R)-SegphosLiHMDSToluene508592
4-MeO-C6H4-OTf(R)-DifluorphosLiHMDSToluene259196

Table 1: Impact of reaction parameters on yield and enantioselectivity. Data reflects the superiority of aryl triflates combined with narrow-dihedral-angle ligands at ambient temperatures[2].

Visualizing the Catalytic Architecture

Mechanism Pd0 L*Pd(0) Active Catalyst OA Oxidative Addition L*Pd(II)(Ar)(X) Pd0->OA 4-MeO-Ph-OTf TM Transmetalation L*Pd(II)(Ar)(Enolate) OA->TM Cyclohexanone + Base (- LiOTf) RE Reductive Elimination Chiral α-Aryl Ketone TM->RE Stereodetermining Step RE->Pd0 Product Release

Fig 1. Catalytic cycle of Pd-catalyzed asymmetric α-arylation highlighting the stereodetermining step.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where visual and analytical checkpoints ensure the integrity of the synthesis.

Materials Required:

  • Pd2(dba)3 (2.5 mol%, providing 5 mol% active Pd)

  • (R)-Difluorphos (6.0 mol%)

  • 4-Methoxyphenyl triflate (1.0 equiv, 1.0 mmol)

  • Cyclohexanone (1.5 equiv, 1.5 mmol)

  • LiHMDS (1.0 M in THF, 1.2 equiv, 1.2 mmol)

  • Anhydrous Toluene (degassed, 5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Visual Checkpoint): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 and (R)-Difluorphos. Add 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

    • Causality & Validation: The solution must transition from a purple/dark-red suspension to a homogenous deep reddish-brown solution. This confirms the displacement of dba ligands and the formation of the active L*Pd(0) species. If the solution remains cloudy, catalyst deactivation/oxidation has occurred.

  • Reagent Addition: To the active catalyst solution, add 4-methoxyphenyl triflate, followed by cyclohexanone.

  • Enolate Generation & Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the LiHMDS solution dropwise over 5 minutes. Remove the ice bath and allow the reaction to stir at 25 °C.

    • Causality: Slow addition of LiHMDS minimizes the local concentration of uncoupled enolate, preventing aldol condensation side-reactions. The low reaction temperature (25 °C) is enabled by the highly reactive triflate and is crucial for maximizing enantioselectivity[2].

  • Reaction Monitoring: After 4 hours, withdraw a 10 µL aliquot, quench with saturated aqueous NH4Cl, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 9:1). The complete consumption of the aryl triflate (Rf ~ 0.6) indicates reaction completion.

  • Quench and Workup: Quench the bulk reaction with 5 mL of saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure 2-(4-methoxyphenyl)cyclohexanone.

  • Chiral Analysis (Validation): Determine the enantiomeric excess via Chiral HPLC.

    • Parameters: Chiralcel OD-H column; Hexanes/Isopropanol (98:2); Flow rate: 0.5 mL/min; UV detection at 254 nm.

    • Expected Outcome: Baseline separation of enantiomers. The major enantiomer should elute first, confirming an ee of ≥ 95%.

Experimental Workflow Diagram

Protocol S1 Glovebox Setup Catalyst & Ligand S2 Solvent Addition Active Pd(0) Formation S1->S2 S3 Reagent Injection Ketone & Ar-OTf S2->S3 S4 Base Addition & TLC Validation S3->S4 S5 Aqueous Quench & Extraction S4->S5 S6 Chiral HPLC ee% Determination S5->S6

Fig 2. Self-validating experimental workflow for the asymmetric synthesis of α-aryl cyclohexanones.

References

  • Enantioselective alpha-arylation of ketones with aryl triflates catalyzed by difluorphos complexes of palladium and nickel. PubMed Central (NIH).2

  • Buchwald-Hartwig C-C Bond Formation. Macmillan Group (Princeton University).1

  • Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. PubMed Central (NIH).3

Sources

Application Notes & Protocols: 2-(4-Methoxyphenyl)cyclohexanone as a Core Building Block in Advanced Material Science

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Historically recognized as a pivotal synthetic intermediate in the pharmaceutical development of morphinan alkaloids and dextromethorphan analogs, 2-(4-methoxyphenyl)cyclohexanone (CAS 37087-68-6) has emerged as a highly versatile building block in modern material science [1]. Its unique stereoelectronic profile—combining a flexible, aliphatic cyclohexanone ring with an electron-rich aromatic system—positions it as a critical precursor for advanced functional materials, including Aggregation-Induced Emission luminogens (AIEgens), nematic liquid crystals (LCs), and metal-free electronic polymers.

The Causality of Molecular Design

Why utilize 2-(4-methoxyphenyl)cyclohexanone over an unfunctionalized cyclohexanone? The answer lies in its precise conformational dynamics.

  • Steric Twist (AIE Application): The cyclohexanone ring predominantly adopts a chair conformation, forcing the bulky 4-methoxyphenyl group into an equatorial position. This creates an inherent "twist" between the aliphatic ring and the planar aromatic system. In optical materials, this non-planar geometry prevents detrimental π−π stacking (Aggregation-Caused Quenching) in the solid state, thereby enabling Aggregation-Induced Emission (AIE).

  • Electronic Activation (Polymer & LC Application): The methoxy ( −OCH3​ ) group acts as a strong electron-donating group (EDG). In AIEgens, it pushes electron density into conjugated systems, red-shifting the emission spectrum. In liquid crystals, the para-substitution increases the molecular aspect ratio, a critical parameter for stabilizing the nematic phase.

  • Orthogonal Reactivity: The ketone moiety serves as an orthogonal reactive handle for Knoevenagel condensations, Wittig olefinations, or reductions, allowing seamless integration into polymer backbones.

ApplicationPathway Root 2-(4-Methoxyphenyl)cyclohexanone (Core Building Block) AIE Aggregation-Induced Emission (AIEgens) Root->AIE LC Nematic Liquid Crystals (LCs) Root->LC Cat Sustainable Material Synthesis Root->Cat AIE_Sub Knoevenagel Condensation Push-Pull Fluorophores AIE->AIE_Sub LC_Sub Ketone Reduction Mesogenic Cores LC->LC_Sub Cat_Sub 1,4-Metallate Shift Metal-Free Polymers Cat->Cat_Sub

Fig 1. Material science application pathways for 2-(4-methoxyphenyl)cyclohexanone.

Quantitative Material Properties

When functionalized, 2-(4-methoxyphenyl)cyclohexanone yields materials with highly predictable and tunable properties. The table below summarizes the typical quantitative benchmarks for its primary material derivatives.

Material DerivativeSynthetic ModificationTypical Yield (%)Key Quantitative MetricPrimary Application
Dicyanovinyl-AIEgen Knoevenagel condensation with malononitrile78 - 85% λem​ (solid) 480-510 nmOLEDs, Bio-imaging probes
Cyclohexyl-phenyl Mesogen Ketone reduction & subsequent dehydration65 - 72%Nematic Range: 45°C - 85°CLCD matrices, Optical modulators
Cross-Coupled Polymer Benchmark 1,4-metallate shift (Metal-Free)> 90%Residual Metal: < 1 ppmGreen electronic materials

Experimental Protocols & Workflows

Protocol A: Transition-Metal-Free Synthesis via 1,4-Metallate Shift

Application: Green synthesis of electronic materials and chiral Covalent Organic Framework (COF) validation.

Traditional cross-coupling leaves trace heavy metals (e.g., Pd, Rh) that degrade the performance of organic electronics. In 2023, Li et al. demonstrated a groundbreaking transition-metal-free C(sp2)−C(sp3) cross-coupling utilizing a 1,4-metallate shift, using 2-(4-methoxyphenyl)cyclohexanone as a primary benchmark [2].

Reagents:

  • α -Chlorocyclohexanone (1.0 equiv, 10 mmol)

  • 4-Methoxyphenylboronic acid (1.5 equiv, 15 mmol)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv, 20 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-methoxyphenylboronic acid and NaOtBu in anhydrous toluene. Stir at room temperature for 15 minutes to allow the formation of the crucial boronate complex.

  • Coupling: Dropwise add α -chlorocyclohexanone over 5 minutes. The reaction relies on the nucleophilic attack of the boronate, followed by a rapid 1,4-metallate shift.

  • Heating: Elevate the temperature to 80°C and stir for 12 hours.

  • Quenching: Cool to room temperature and quench with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexane:EtOAc 10:1).

Self-Validating System:

The success of this metal-free protocol is validated by GC-MS and 1H -NMR. The diagnostic shift of the methine proton α to the carbonyl (appearing as a doublet of doublets at 3.5 ppm) confirms regioselective C(sp2)−C(sp3) bond formation. The complete absence of the α -halo ketone starting material ( m/z≈133 ) and a product mass of m/z 204.26 guarantees conversion [1].

ReactionMechanism SM α-Halo Cyclohexanone + 4-Methoxyphenylboronic Acid Int1 Boronate Complex (Intermediate) SM->Int1 Base Addition TS 1,4-Metallate Shift (C-C Bond Formation) Int1->TS Transition-Metal Free Prod 2-(4-Methoxyphenyl) cyclohexanone TS->Prod Hydrolysis

Fig 2. Transition-metal-free 1,4-metallate shift mechanism for C(sp2)-C(sp3) cross-coupling.

Protocol B: Synthesis of Dicyanovinyl-AIEgen Precursors

Application: Development of solid-state fluorophores for OLEDs.

Reagents:

  • 2-(4-Methoxyphenyl)cyclohexanone (1.0 equiv, 5 mmol)

  • Malononitrile (1.2 equiv, 6 mmol)

  • Piperidine (0.1 equiv, catalytic)

  • Glacial Acetic Acid (0.1 equiv, catalytic)

  • Ethanol (30 mL)

Step-by-Step Methodology:

  • Condensation: In a 100 mL round-bottom flask, dissolve the ketone and malononitrile in absolute ethanol.

  • Catalysis: Add piperidine and glacial acetic acid. This specific buffer system prevents the self-condensation of malononitrile while activating the ketone.

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours. The solution will transition from colorless to deep yellow as the extended conjugated push-pull system forms.

  • Precipitation: Cool the mixture in an ice bath. The highly twisted dicyanovinyl product will precipitate due to its insolubility in cold ethanol.

  • Filtration: Filter the solid and wash with cold ethanol, followed by vacuum drying at 50°C overnight.

Self-Validating System:

To ensure the AIEgen is successfully formed, monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-inactive ketone spot and the appearance of a highly fluorescent (under 365 nm UV) product spot validates the conversion. Post-synthesis, Dynamic Light Scattering (DLS) in THF/Water mixtures should confirm nanoparticle formation, which must correlate with a sharp >50-fold increase in photoluminescence, validating the Restricted Intramolecular Rotation (RIR) mechanism.

References

  • Title: 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Transition-metal-free C(sp2)–C(sp3) cross-coupling of α -(pseudo)halo aliphatic ketones with boronic acids via a 1,4-metallate shift Source: Nature Synthesis URL: [Link]

Synthesis of 4-(heteroaryl)cyclohexanones via palladium-catalyzed ester α-arylation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Synthesis of 4-(Heteroaryl)cyclohexanones via Palladium-Catalyzed Ester α-Arylation

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(Heteroaryl)cyclohexanones

The 4-arylcyclohexanone structural motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1] These molecules have demonstrated significant therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.[1] The incorporation of a heteroaryl group, in particular, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making the efficient synthesis of 4-(heteroaryl)cyclohexanones a critical endeavor in modern drug discovery.

Traditional synthetic routes to these valuable building blocks often rely on multi-step sequences that can be cumbersome and lack broad substrate scope.[2] These methods may involve the addition of organometallic reagents to protected cyclohexanones or Suzuki cross-coupling reactions, which can be associated with challenges such as cryogenic conditions, low functional group tolerance, and the high cost of starting materials.[2] This guide details a robust and versatile alternative: a palladium-catalyzed α-arylation of a protected cyclohexanone ester, followed by a straightforward decarboxylation sequence.[2][3][4] This methodology offers a highly efficient and scalable pathway to a diverse range of 4-(heteroaryl)cyclohexanones.

The Core Reaction: A Two-Step Sequence to Success

The overall synthetic strategy is a two-step process that begins with the palladium-catalyzed α-arylation of a readily available cyclohexanone precursor, methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This is followed by saponification, decarboxylation, and ketal deprotection to yield the final 4-(heteroaryl)cyclohexanone product.[2]

G cluster_0 Step 1: Palladium-Catalyzed α-Arylation cluster_1 Step 2: Decarboxylation & Deprotection Ester Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Arylated_Ester α-Arylated Ester Intermediate Ester->Arylated_Ester Pd Catalyst, Ligand, Base Heteroaryl_Halide Heteroaryl Halide Heteroaryl_Halide->Arylated_Ester Final_Product 4-(Heteroaryl)cyclohexanone Arylated_Ester->Final_Product 1. Saponification 2. Decarboxylation 3. Ketal Deprotection

Caption: Overall workflow for the synthesis of 4-(heteroaryl)cyclohexanones.

Mechanism and Key Parameters: A Deeper Dive

The cornerstone of this synthesis is the palladium-catalyzed α-arylation of the ester. This transformation is a type of cross-coupling reaction that follows a general catalytic cycle involving oxidative addition, formation of a palladium enolate, and reductive elimination.[5][6][7]

G Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)-X(L_n) Pd0->PdII_complex Oxidative Addition (Ar-X) PdII_enolate Ar-Pd(II)-Enolate(L_n) PdII_complex->PdII_enolate Enolate Formation (Base, Ester) Product_complex Product-Pd(0)L_n PdII_enolate->Product_complex Reductive Elimination Product_complex->Pd0 Product Release

Caption: Simplified catalytic cycle for the palladium-catalyzed α-arylation of an ester.

Key Parameters for a Successful Reaction:

  • Palladium Source: While various palladium sources can be effective, palladium(II) acetate (Pd(OAc)₂) and palladium dimers like [((cinnamyl)PdCl)₂] have shown excellent results in this transformation.[2] It is crucial to use high-purity palladium sources, as impurities can negatively impact catalytic activity and reaction reproducibility.[8]

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[9][10] For this specific α-arylation, sterically hindered and electron-rich ligands such as tri-tert-butylphosphine (tBu₃P) have proven to be highly effective.[2]

  • Base: A strong, non-nucleophilic base is required to generate the ester enolate. Lithium bis(trimethylsilyl)amide (LiHMDS) is a common and effective choice for this purpose.[2] The stoichiometry of the base is important; typically, an excess is used to ensure complete enolization.

  • Solvent: Anhydrous and degassed solvents are essential to prevent the deactivation of the palladium catalyst.[9] Toluene is a suitable solvent for this reaction, providing good solubility for the reagents and a suitable boiling point if heating is required, although this specific arylation often proceeds efficiently at room temperature.[2]

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the active Pd(0) species and the phosphine ligand.[9][11]

Experimental Protocols

Protocol 1: Palladium-Catalyzed α-Arylation of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

This protocol is a representative example for the synthesis of the α-arylated ester intermediate.

Materials:

  • Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

  • Heteroaryl halide (e.g., 2-bromopyrazine)

  • [(cinnamyl)PdCl]₂

  • Tri-tert-butylphosphine (tBu₃P)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (as a solution in THF)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add [(cinnamyl)PdCl]₂ (0.5 mol %) and tBu₃P (2 mol %).

  • Add anhydrous toluene via syringe.

  • To this solution, add methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 equiv) and the heteroaryl halide (1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add LiHMDS (2.0 equiv) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-arylated ester.

Protocol 2: Saponification, Decarboxylation, and Deprotection

Materials:

  • α-Arylated ester from Protocol 1

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) (concentrated and 1M)

  • Ethyl acetate

Procedure:

  • Dissolve the α-arylated ester (1.0 equiv) in a mixture of THF and water.

  • Add LiOH (3.0 equiv) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and acidify to pH 1-2 with concentrated HCl.

  • Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation and ketal deprotection.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by crystallization or column chromatography if necessary.

Substrate Scope and Data

This methodology has been shown to be effective for a wide range of heteroaryl halides, including various pyridines, pyrazines, and quinolines.[2] The reaction is tolerant of various functional groups on the heteroaryl ring.

EntryHeteroaryl HalideProductYield (%)
12-Bromopyrazine4-(Pyrazin-2-yl)cyclohexanone85 (overall)
22-Bromo-5-fluoropyridine4-(5-Fluoropyridin-2-yl)cyclohexanoneHigh
31-Bromoisoquinoline4-(Isoquinolin-1-yl)cyclohexanone88 (arylation step)
41-Chloroisoquinoline4-(Isoquinolin-1-yl)cyclohexanone93 (arylation step)

Data adapted from Zhou et al., J. Org. Chem. 2017, 82, 18, 9851–9858.[2]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalystEnsure all reagents and solvents are pure and anhydrous.[9] Use a fresh, high-purity palladium source.[8]
Insufficiently inert atmosphereThoroughly degas solvents and ensure the reaction is maintained under a positive pressure of inert gas.[9]
Poor quality baseUse a freshly titrated or newly purchased solution of LiHMDS.
Formation of palladium black Catalyst decompositionLower the reaction temperature.[10] Ensure an optimal ligand-to-palladium ratio.[10]
Presence of oxygenImprove degassing procedures.[9]
Side reactions (e.g., homocoupling) Suboptimal reaction conditionsScreen different ligands or adjust the reaction temperature.[9]

Conclusion

The palladium-catalyzed α-arylation of a protected cyclohexanone ester provides a powerful and highly adaptable method for the synthesis of medicinally relevant 4-(heteroaryl)cyclohexanones.[2][3] This approach circumvents many of the limitations of traditional synthetic routes, offering a robust, scalable, and efficient pathway to a diverse library of these valuable compounds. By carefully controlling key reaction parameters such as the choice of catalyst, ligand, and base, researchers can reliably access these important building blocks for drug discovery and development.

References

  • Zhou, J., Jiang, Q., Fu, P., Liu, S., Zhang, S., Xu, S., & Zhang, Q. (2017). Syntheses of 4-(Heteroaryl)cyclohexanones via Palladium-Catalyzed Ester α-Arylation and Decarboxylation. The Journal of Organic Chemistry, 82(18), 9851–9858. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Organic Chemistry Portal. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]

  • Ritter, S. K. (2016). A user's guide for palladium acetate. C&EN Global Enterprise, 94(25), 28-29. [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]

  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]

Sources

Application Notes & Protocols: Unraveling the Mechanism of Direct C(sp³)-H Arylation of Cyclohexenones

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction.[1][2][3][4] Among these transformations, the direct arylation of C(sp³)-H bonds adjacent to a carbonyl group, particularly in cyclic systems like cyclohexenones, provides a powerful tool for the synthesis of valuable building blocks for pharmaceuticals and natural products.[1] This guide delves into the mechanistic intricacies of this transformation, providing field-proven insights and detailed protocols to empower researchers in this exciting area.

Mechanistic Framework: A Palladium-Catalyzed Pathway

The direct C(sp³)-H arylation of cyclohexenones predominantly proceeds through a palladium-catalyzed pathway. While variations exist, a generally accepted catalytic cycle involves the following key steps:

  • Oxidative Addition: The catalytic cycle is typically initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, forming a Pd(II)-aryl intermediate.[1]

  • Enolate Formation/Coordination: The cyclohexenone substrate, in the presence of a base, forms an enolate. This enolate then coordinates to the Pd(II)-aryl complex.

  • C-H Activation/Palladacycle Formation: This is often the rate-determining step. The palladium center facilitates the cleavage of a C(sp³)-H bond at the α- or γ-position of the enone, leading to the formation of a palladacycle intermediate. The regioselectivity of this step is a critical aspect and can be influenced by various factors.

  • Reductive Elimination: The final step involves the reductive elimination of the arylated cyclohexenone product from the palladium center, regenerating the active Pd(0) catalyst.[1]

Catalytic Cycle for Direct C(sp3)-H Arylation of Cyclohexenones Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Coordination_Enolate Coordination Ar-Pd(II)-X(Ln)->Coordination_Enolate Cyclohexenone_Enolate Cyclohexenone Enolate Cyclohexenone_Enolate->Coordination_Enolate Palladacycle_Intermediate Palladacycle Intermediate Coordination_Enolate->Palladacycle_Intermediate C-H_Activation C-H Activation Palladacycle_Intermediate->C-H_Activation Reductive_Elimination Reductive Elimination Palladacycle_Intermediate->Reductive_Elimination C-H_Activation->Palladacycle_Intermediate Reductive_Elimination->Pd(0)Ln Regeneration Arylated_Cyclohexenone Arylated Cyclohexenone Reductive_Elimination->Arylated_Cyclohexenone

Caption: A generalized catalytic cycle for the palladium-catalyzed direct C(sp³)-H arylation of cyclohexenones.

The Challenge of Regioselectivity: α- vs. γ-Arylation

A key challenge in the direct C(sp³)-H arylation of cyclohexenones is controlling the regioselectivity between the α- and γ-positions. The outcome is often dictated by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions.

Recent studies have demonstrated that the direct γ-C(sp³)-arylation of unactivated electron-rich enones can be achieved.[5] Mechanistic investigations suggest that a[1][6]-hydride shift within an α'-dienolate-PdArL intermediate can lead to the formation of the γ-arylated product, thereby exhibiting excellent γ-site selectivity.[5]

The Role of Directing Groups: A Paradigm Shift

To overcome challenges in regioselectivity and reactivity, the use of directing groups has emerged as a powerful strategy. These groups transiently coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation.

Transient Directing Groups (TDGs): A significant advancement has been the development of transient directing groups (TDGs).[6][7][8][9][10][11] These are molecules, often amino acids or their derivatives, that reversibly form an imine with the ketone substrate.[7][9] This in-situ-formed directing group then guides the palladium catalyst to a specific C(sp³)-H bond, typically at the β- or γ-position. The use of TDGs obviates the need for separate installation and removal steps, enhancing the overall efficiency of the process.

The choice of the TDG can be crucial for controlling the site-selectivity. For instance, the bite angle of the TDG can be rationally designed to favor the formation of either a five- or six-membered palladacycle, thus directing the arylation to the β- or γ-position, respectively.[11]

Ligand Effects: Fine-Tuning Reactivity and Selectivity

The ligands coordinated to the palladium center play a pivotal role in modulating its electronic and steric properties, thereby influencing the efficiency and selectivity of the C-H activation step.

2-Pyridone Ligands: The use of 2-pyridone ligands has been shown to be particularly effective in promoting challenging C(sp³)-H arylations.[7][12][13] These ligands can accelerate the reaction and, in some cases, even enable previously inaccessible transformations. The beneficial effect of 2-pyridone ligands is attributed to their ability to participate in the C-H activation step, potentially through a concerted metalation-deprotonation mechanism.

Experimental Protocol: A Representative Direct γ-C(sp³)-H Arylation of a β-Alkoxy Cyclohexenone

This protocol is a representative example based on recent literature for the direct γ-C(sp³)-H arylation of a β-alkoxy cyclohexenone.[5]

Materials:

  • β-alkoxy cyclohexenone (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the β-alkoxy cyclohexenone, aryl bromide, Pd(OAc)₂, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired γ-arylated cyclohexenone.

Table 1: Key Reaction Parameters and Their Influence

ParameterTypical RangeInfluence on Reaction
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Choice can affect catalyst activation and stability.
Ligand Phosphines, NHCs, PyridonesCrucial for selectivity, reactivity, and catalyst stability.[6][13][14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Promotes enolate formation; strength and nature can impact yield.
Solvent Toluene, Dioxane, THFCan influence solubility, reaction rate, and catalyst stability.
Temperature 80 - 140 °CHigher temperatures often required for C-H activation.
Aryl Halide Iodides > Bromides > ChloridesReactivity generally follows this trend.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. Consider using a more robust ligand.

    • Insufficient C-H Activation: Increase the reaction temperature or screen different ligands and bases.

    • Poor Substrate Solubility: Choose a more appropriate solvent.

  • Poor Regioselectivity:

    • Steric/Electronic Mismatch: Modify the substrate or the aryl partner.

    • Ligand Control: Experiment with a variety of ligands to steer the selectivity. For challenging cases, consider the use of a directing group.

  • Side Reactions:

    • Homocoupling of Aryl Halide: Lower the reaction temperature or use a less reactive aryl halide.

    • Decomposition of Starting Material: Employ milder reaction conditions or a more selective catalyst system.

Conclusion

The direct C(sp³)-H arylation of cyclohexenones represents a significant advancement in synthetic methodology, enabling the rapid construction of complex molecular architectures. A thorough understanding of the underlying reaction mechanism, including the roles of the catalyst, ligands, and directing groups, is crucial for the successful design and implementation of these powerful transformations. The protocols and insights provided herein serve as a valuable resource for researchers seeking to harness the potential of this exciting area of chemistry.

References

  • α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC. (n.d.).
  • Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Site‐Selective Pd‐Catalyzed C(sp3)−H Arylation of Heteroaromatic Ketones. (n.d.).
  • PdII-Catalyzed γ-C(sp3)−H (Hetero)Arylation of Ketones Enabled by Transient Directing Groups - PMC. (n.d.).
  • Ligand-Promoted Palladium-Catalyzed β-C(sp3)–H Arylation of Ketones Using Acetohydrazide as a Transient Directing Group - ResearchGate. (n.d.).
  • Ligand-Enabled γ-C(sp3)–H Activation of Ketones - PMC. (n.d.).
  • Palladium-Catalyzed β-C(sp3)–H Bond Arylation of Tertiary Aldehydes Facilitated by 2-Pyridone Ligands - MDPI. (n.d.).
  • Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids - National Yang Ming Chiao Tung University Academic Hub. (2017, March 3).
  • Ligand-Promoted Palladium-Catalyzed -C(sp3)–H Arylation of Ketones Using Acetohydrazide as a Transient Directing Group - Who we serve. (2024, April 20).
  • Recent advances in C(sp 3 )–H bond functionalization via metal–carbene insertions. (2016, April 25).
  • Direct C–H Arylation - CHIMIA. (n.d.).
  • The direct arylation of allylic sp3 C–H bonds via organocatalysis and photoredox catalysis. (n.d.).
  • Radical Advances in C(sp3)−H Functionalization: Foundations for C–H Cross-Coupling. (2022, March 18).
  • Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids | Organic Letters - ACS Publications. (2017, February 23).
  • Recent advances in C(sp3)–H functionalization via molecular electrocatalysis - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • The Recent Advances in Iron‐Catalyzed C(sp3)−H Functionalization - OA Monitor Ireland. (n.d.).
  • Functionalization of C(sp3)–H Bonds Using a Transient Directing Group - PMC - NIH. (n.d.).
  • Pd-catalyzed γ-C(sp3)–H Arylation of Free Amines Using a Transient Directing Group - PMC. (n.d.).
  • PdII-Catalyzed Site-selective β- and γ-C(sp3)−H Arylation of Primary Aldehydes Controlled by Transient Directing Groups - PMC. (n.d.).
  • Palladium-Catalyzed Direct Arylation of Indoles with Cyclohexanones | Organic Letters. (2014, March 5).
  • The Recent Advances in Iron-Catalyzed C(sp3 )-H Functionalization - PubMed. (2024, March 1).

Sources

Application Note: Synthesis of 2-Methoxy-9-Azamorphinan Scaffolds via 2-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 9-azamorphinan scaffold represents a critical structural class in the development of centrally acting analgesics and opioid receptor modulators. While classical syntheses utilize 2-(3-methoxyphenyl)cyclohexanone to yield 3-methoxy-9-azamorphinans (analogous to the substitution pattern of morphine and codeine)[1], shifting the starting material to 2-(4-methoxyphenyl)cyclohexanone [2] redirects the regiochemistry of the final cyclization.

This strategic modification yields 2-methoxy-9-azamorphinan derivatives. In drug development, shifting the methoxy group from the 3-position to the 2-position is a proven tactic for exploring divergent Structure-Activity Relationships (SAR), often altering the binding profile from μ -opioid agonism toward κ -opioid or σ -receptor selectivity. Furthermore, 2-(4-methoxyphenyl)cyclohexanone is a highly versatile intermediate, frequently utilized in the synthesis of related morphinan antitussives such as dextromethorphan analogs[3].

Mechanistic Pathway & Causality

The synthesis relies on a four-step sequence characterized by high thermodynamic control and regioselectivity, adapted from the foundational protocols established by Kametani et al.[4].

  • Thermodynamic Enolate Alkylation: Treatment of 2-(4-methoxyphenyl)cyclohexanone with a strong base generates a thermodynamic enolate at the C2 position, stabilized by the adjacent aryl ring. Alkylation exclusively forms the required quaternary stereocenter[4].

  • Bifunctional Condensation: Reaction with methylhydrazine involves the primary amine attacking the cyclohexanone carbonyl, followed by lactamization via the secondary amine attacking the ester. This forms the N-N bond that eventually becomes the N9-N17 bridge of the azamorphinan.

  • Regioselective Pictet-Spengler Cyclization: The critical divergence occurs here. Formaldehyde condenses with the N1 amine of the decahydrocinnoline intermediate to form an iminium ion. Because the methoxy group is para to the cyclohexyl attachment, electrophilic aromatic substitution is strongly directed to the ortho position. This cleanly generates the 2-methoxy-9-azamorphinan core, avoiding the regioisomeric mixtures often seen with meta-substituted precursors[5].

G SM 2-(4-Methoxyphenyl)cyclohexanone Alk Step 1: Thermodynamic Enolate Alkylation (Ethyl bromoacetate, NaH) SM->Alk Int1 2-Ethoxycarbonylmethyl-2- (4-methoxyphenyl)cyclohexanone Alk->Int1 Cond Step 2: Hydrazine Condensation (Methylhydrazine, EtOH) Int1->Cond Int2 4a-(4-Methoxyphenyl)-2-methyl- octahydrocinnolin-3-one Cond->Int2 Red Step 3: Lactam Reduction (LiAlH4, THF) Int2->Red Int3 4a-(4-Methoxyphenyl)-2-methyl- decahydrocinnoline Red->Int3 PS Step 4: Pictet-Spengler Cyclization (CH2O, HCl, Heat) Int3->PS Prod 2-Methoxy-17-methyl- 9-azamorphinan PS->Prod

Figure 1: Synthetic workflow from 2-(4-methoxyphenyl)cyclohexanone to 2-methoxy-9-azamorphinan.

PS_Mech Iminium Decahydrocinnoline Iminium Ion (Electrophilic Center) EAS Electrophilic Aromatic Substitution (Directed Ortho to Methoxy) Iminium->EAS Aromatic 4-Methoxyphenyl Ring (Nucleophilic Core) Aromatic->EAS Scaffold 2-Methoxy-9-azamorphinan Rigid Scaffold EAS->Scaffold Cyclization

Figure 2: Regioselective Pictet-Spengler cyclization directed by the para-methoxy group.

Experimental Protocols (Self-Validating System)

Every step in this protocol is designed with built-in analytical checkpoints to ensure the correct regiochemical and stereochemical outcomes before proceeding.

Step 1: α -Alkylation to form the Quaternary Center

Objective: Synthesize 2-ethoxycarbonylmethyl-2-(4-methoxyphenyl)cyclohexanone.

  • Suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene under an argon atmosphere.

  • Add a solution of 2-(4-methoxyphenyl)cyclohexanone (1.0 eq) in toluene dropwise at 0 °C. Stir for 1 hour at room temperature to ensure complete formation of the thermodynamic enolate.

  • Add ethyl bromoacetate (1.5 eq) dropwise. Reflux the mixture for 12 hours.

  • Quench with saturated aqueous NH 4​ Cl, extract with ethyl acetate, dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 8:2).

  • Causality & Validation: Toluene is specifically chosen over polar aprotic solvents (like DMF) to suppress competitive O-alkylation. Successful C-alkylation is validated by 1 H NMR: the newly added -CH 2​ -COOEt protons will appear as a distinct diastereotopic AB quartet due to their proximity to the newly formed chiral quaternary center. IR spectroscopy must show two distinct carbonyl stretches (~1710 cm −1 for ketone, ~1735 cm −1 for ester).

Step 2: Hydrazine Condensation & Lactamization

Objective: Synthesize 4a-(4-methoxyphenyl)-2-methyl-octahydrocinnolin-3-one.

  • Dissolve the intermediate from Step 1 in absolute ethanol.

  • Add methylhydrazine (2.0 eq) and reflux for 8 hours.

  • Concentrate the solvent in vacuo and recrystallize the residue from ethanol/ether.

  • Causality & Validation: The primary amine of methylhydrazine selectively attacks the ketone first, forming a hydrazone, which subsequently undergoes intramolecular amidation. Validation is achieved via IR spectroscopy: the ester band (1735 cm −1 ) will completely disappear, replaced by a strong lactam C=O stretch at ~1660 cm −1 .

Step 3: Lithium Aluminum Hydride Reduction

Objective: Synthesize 4a-(4-methoxyphenyl)-2-methyl-decahydrocinnoline.

  • Suspend LiAlH 4​ (3.0 eq) in anhydrous THF at 0 °C.

  • Slowly add a solution of the lactam from Step 2 in THF. Reflux for 16 hours.

  • Quench carefully using the Fieser method (n mL H 2​ O, n mL 15% NaOH, 3n mL H 2​ O). Filter the granular aluminum salts and concentrate the filtrate.

  • Causality & Validation: The aggressive hydride transfer is required to reduce the sterically hindered lactam. Successful reduction is confirmed by the complete absence of any carbonyl stretches in the IR spectrum and an [M+H] + peak in ESI-MS confirming the loss of oxygen.

Step 4: Regioselective Pictet-Spengler Cyclization

Objective: Synthesize 2-methoxy-17-methyl-9-azamorphinan.

  • Dissolve the decahydrocinnoline intermediate in a mixture of 37% aqueous formaldehyde (excess) and 6N HCl.

  • Heat the solution at 90 °C for 4 hours.

  • Basify the mixture with 10% NaOH to pH 10 and extract with chloroform. Wash with brine, dry, and concentrate.

  • Causality & Validation: The 6N HCl serves a dual purpose: catalyzing the formation of the iminium ion at N1 and activating the aromatic ring for electrophilic attack[6]. Validation of the regiochemistry is critical here. The starting material's 1 H NMR shows an AA'BB' system (two doublets, J≈8.5 Hz) typical of a para-substituted ring. The cyclized product will exhibit an ABX spin system (e.g., J≈8.5,2.5 Hz), definitively proving that cyclization occurred at the ortho position to form the 2-methoxy-9-azamorphinan core.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields, reaction times, and critical self-validation markers for each step of the synthesis.

StepTarget IntermediateTypical YieldTimeKey Analytical Marker (Self-Validation)
1 2-Ethoxycarbonylmethyl-2-(4-methoxyphenyl)cyclohexanone75 - 82%12 hIR: 1710 & 1735 cm −1 NMR: AB quartet for -CH 2​ -COO
2 4a-(4-Methoxyphenyl)-2-methyl-octahydrocinnolin-3-one85 - 90%8 hIR: 1660 cm −1 (Lactam C=O)Absence: 1735 cm −1
3 4a-(4-Methoxyphenyl)-2-methyl-decahydrocinnoline70 - 78%16 hIR: Complete absence of C=O stretchesMS: [M+H] + confirms O-loss
4 2-Methoxy-17-methyl-9-azamorphinan60 - 65%4 hNMR: Aromatic ABX spin system confirming ortho-cyclization

References

  • Kametani, T., et al. "Azamorphinan and Related Compounds. I. A Synthesis of 3-Hydroxy-N-methyl-9-azamorphinan." Journal of Heterocyclic Chemistry / Yakugaku Zasshi. 4

  • Kametani, T., et al. "Azamorphinan and Related Compounds. II. Synthesis of 3-Methoxy-9-azamorphinan Derivatives." Chemical and Pharmaceutical Bulletin, 17(6), 1969.1

  • Kametani, T., et al. "Syntheses of Analgesics. 34. Synthesis of 3-Hydroxy-N-cyclopropylmethyl-9-azamorphinan." Journal of Medicinal Chemistry, 16(3), 1973, 301-303. 6

  • "2-(4-Methoxyphenyl)cyclohexanone in the synthesis of rac-14-epi-Dextromethorphan." American Chemical Suppliers. 3

  • Kametani, T., et al. "Azamorphinan and related compounds. III. Syntheses of 3-hydroxy-N-substituted-9-azamorphinan." Journal of Medicinal Chemistry, 16(6), 1973. 5

  • "2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292." PubChem Database. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium-Catalyzed α-Arylation of Ketones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the C–C bond formation between aryl halides and enolizable ketones.

Mechanistic Overview & Causality

The palladium-catalyzed α-arylation of ketones, pioneered independently by the Buchwald and Hartwig groups 1, relies on a delicate kinetic balance between the pKa of the ketone, the basicity of the reaction medium, and the steric/electronic properties of the phosphine ligand.

To successfully troubleshoot this reaction, you must understand the causality of the catalytic cycle:

  • Oxidative Addition: The electron-rich Pd(0) inserts into the Ar–X bond.

  • Enolate Binding (Transmetalation): The base deprotonates the ketone, and the resulting alkali metal enolate displaces the halide on the Pd(II) complex.

  • Reductive Elimination: The sterically crowded Pd(II) complex collapses, forming the new C(sp2)–C(sp3) bond and regenerating the active Pd(0) catalyst 2.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)Lₙ Intermediate OxAdd->PdII_ArX Enolate Enolate Binding (Ketone + Base) PdII_ArX->Enolate PdII_ArEn Ar-Pd(II)(Enolate)Lₙ Intermediate Enolate->PdII_ArEn RedElim Reductive Elimination (α-Aryl Ketone) PdII_ArEn->RedElim RedElim->Pd0

Catalytic cycle of Pd-catalyzed α-arylation highlighting key organometallic intermediates.

Troubleshooting FAQs

Q1: My reaction shows low conversion and high recovery of the aryl halide. How do I initiate coupling? A: This indicates a failure at the oxidative addition step or rapid catalyst death.

  • Causality: Aryl chlorides are notoriously reluctant to undergo oxidative addition compared to bromides or iodides. If using a first-generation ligand (e.g., PPh3 or BINAP), the electron density on palladium is insufficient to break the strong C–Cl bond.

  • Solution: Switch to dialkylbiaryl phosphine ligands like XPhos or BrettPhos , or use the highly active bidentate ligand dtbpf (1,1'-bis(di-tert-butylphosphino)ferrocene). These ligands are highly electron-rich, accelerating oxidative addition, and their steric bulk promotes rapid reductive elimination 3. Ensure your system is strictly deoxygenated, as Pd(0)-phosphine complexes are highly sensitive to oxidation.

Q2: I am observing significant amounts of di-arylated ketone instead of the desired mono-arylated product. How do I control selectivity? A: Over-arylation is a thermodynamic and kinetic challenge inherent to this chemistry.

  • Causality: The mono-arylated ketone product is often more acidic than the starting aliphatic ketone. Consequently, it undergoes enolization more rapidly in the presence of base, outcompeting the remaining starting material and reacting with the Pd(II)-aryl intermediate to form the di-arylated byproduct.

  • Solution: Selectivity must be enforced sterically. Employ extremely bulky ligands such as BrettPhos or MorDalPhos . The extreme steric demand of these ligands creates a crowded coordination sphere around the palladium center, physically preventing the bulkier mono-arylated enolate from binding, thus shutting down the secondary reductive elimination pathway 4. Additionally, using a slight excess of the starting ketone (1.5 to 2.0 equivalents) biases the statistical distribution toward mono-arylation.

Q3: The GC-MS shows multiple high-molecular-weight byproducts and my ketone is consumed, but the aryl halide remains. What is happening? A: You are likely observing base-promoted aldol condensation .

  • Causality: When using strong bases like NaOtBu or LiHMDS, a high concentration of the ketone enolate is generated. If the transmetalation to palladium is slower than the nucleophilic attack of the enolate onto un-enolized ketone (especially common with unhindered cyclic ketones like cyclopentanone), aldol condensation will dominate 1.

  • Solution: Decouple the enolization rate from the coupling rate. Switch to a milder, insoluble base like K₃PO₄ or Cs₂CO₃ . These bases generate a very low steady-state concentration of the enolate, which is immediately consumed by the highly reactive Pd(II) intermediate, effectively suppressing the aldol pathway.

Troubleshooting Start Analyze Reaction Outcome LowYield Low Yield / High SM Recovery (Oxidative Addition Failure) Start->LowYield OverArylation Di-arylation / Over-arylation (Secondary Enolization) Start->OverArylation Aldol Aldol Condensation (Excess Enolate Reactivity) Start->Aldol Sol1 Switch to electron-rich ligands (e.g., XPhos, dtbpf) Verify anaerobic conditions LowYield->Sol1 Sol2 Increase ligand steric bulk (e.g., BrettPhos, MorDalPhos) Use 1.5-2.0 eq ketone OverArylation->Sol2 Sol3 Use milder base (K₃PO₄) or pre-form silyl enol ether Aldol->Sol3

Decision matrix for troubleshooting common issues in palladium-catalyzed α-arylation.

Quantitative Data: Ligand Selection Matrix

Selecting the correct ligand is the most critical variable in optimizing yield. Use the table below to match your substrate profile with the appropriate catalytic system.

Ligand ClassExampleOxidative Add. Rate (Ar-Cl)Mono-arylation SelectivityAldol SuppressionBest Use Case
First Generation BINAP, PPh3PoorLowPoorActivated Ar-I, Ar-Br
Dialkylbiaryl (Standard) XPhos, RuPhosExcellentModerateModerateGeneral cross-coupling, electron-neutral ketones
Dialkylbiaryl (Bulky) BrettPhosExcellentExcellentGoodPreventing over-arylation in unhindered ketones
Bidentate Ferrocenyl dtbpfOutstandingModerateModerateExtremely unreactive Ar-Cl at mild temperatures

Self-Validating Experimental Protocol

Standard Operating Procedure: General Pd-Catalyzed α-Arylation Objective: Synthesize mono-α-aryl ketones with high chemoselectivity. Self-Validating Principle: This protocol utilizes a Pd G3 precatalyst to ensure a known, precise concentration of active Pd(0), eliminating the variable of induction periods common with Pd₂(dba)₃ / free ligand mixtures.

Materials:

  • Aryl halide (1.0 equiv)

  • Ketone (1.5 equiv — excess prevents over-arylation)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Base: K₃PO₄ (2.0 equiv — mild base prevents aldol)

  • Solvent: Anhydrous Toluene or THF (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, XPhos Pd G3 precatalyst, and finely milled anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure Argon (repeat 3x) to ensure strict anaerobic conditions. (Causality: O₂ rapidly oxidizes the electron-rich XPhos ligand, irreversibly deactivating the catalyst).

  • Reagent Addition: Add anhydrous solvent, followed by the ketone via a gastight syringe.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring (800 rpm) for 12 hours. (Causality: Vigorous stirring is critical because the reaction is a biphasic solid-liquid system due to the insoluble K₃PO₄).

  • Self-Validation (In-Process Control): At t = 2 hours, withdraw a 50 µL aliquot via syringe, quench in 500 µL EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Validation Check 1: If Ar-X is completely intact, oxidative addition has failed. Check solvent dryness or oxygen contamination.

    • Validation Check 2: If Ar-X is consumed but no product is formed, transmetalation is failing. Ensure K₃PO₄ is finely milled for adequate surface area.

    • Validation Check 3: The ratio of mono- to di-arylated mass peaks validates whether ligand steric efficiency is sufficient.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.

References

  • Palucki, M.; Buchwald, S. L. "Palladium-catalyzed alpha-arylation of ketones" J. Am. Chem. Soc. 1997. 1

  • Kawatsura, M.; Hartwig, J. F. "Palladium-Catalyzed alpha-Arylation of Ketones" J. Am. Chem. Soc. 1999. 2

  • Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles" Acc. Chem. Res. 2003. 3

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Ketones with Readily Available Nitroarenes and Nitroheteroarenes" Org. Lett. 2008. 4

Sources

Technical Support Center: Purification of 2-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As an Application Scientist, I frequently consult with researchers facing challenges in the isolation of α-arylated ketones. The purification of 2-(4-methoxyphenyl)cyclohexanone—typically synthesized via the transition-metal-catalyzed α-arylation of cyclohexanone with 4-bromoanisole [1]—presents a unique chromatographic challenge.

The moderate polarity of the target compound, combined with the disparate UV-activity of the starting materials, requires a highly deliberate, self-validating purification strategy. This guide provides the mechanistic rationale, step-by-step protocols, and troubleshooting FAQs to ensure high-fidelity isolation.

Part 1: Purification Workflow & Logic

To prevent downstream contamination, your purification workflow must act as a self-validating system. Relying on a single point of data (e.g., only UV light) will result in false-positive purity readings.

G Crude Crude Reaction Mixture (Pd-Catalyzed α-Arylation) TLC TLC Optimization (UV 254 nm + PMA Stain) Crude->TLC Assess Rf & Impurities Load Sample Loading (Dry Loading on Silica) TLC->Load Select Solvent System Elute Flash Column Elution (Gradient: 5% to 10% EtOAc/Hexane) Load->Elute Apply to Column Fractions Fraction Analysis (Cross-reference UV & Stain) Elute->Fractions Collect Test Tubes Pure Pure 2-(4-methoxyphenyl)cyclohexanone (Concentrate in vacuo) Fractions->Pure Pool Clean Fractions

Fig 1. Workflow for 2-(4-methoxyphenyl)cyclohexanone purification via column chromatography.

Part 2: Quantitative Chromatographic Data

To design a successful separation, we must understand the relative affinities of our mixture components to the silica stationary phase. The arylation of cyclohexanone introduces a bulky, hydrophobic, yet electron-rich 4-methoxyphenyl group. This structural change dictates the retention factor ( Rf​ ).

CompoundStructural CharacteristicsApprox. Rf​ (10% EtOAc/Hexane)Required Visualization
4-Bromoanisole (Starting Material)Non-polar, aromatic0.75UV 254 nm
2,6-bis(4-methoxyphenyl)cyclohexanone Bulky, hydrophobic byproduct0.50UV 254 nm, PMA
Cyclohexanone (Starting Material)Polar aliphatic ketone0.45PMA or Anisaldehyde
2-(4-methoxyphenyl)cyclohexanone Moderate polarity, aromatic0.35UV 254 nm, PMA

Critical Insight: Cyclohexanone and the target product elute closely. Relying solely on UV 254 nm will result in hidden cyclohexanone contamination.

Part 3: Step-by-Step Methodology: Flash Column Chromatography

The following protocol relies on the principles of flash chromatography optimized for moderate-resolution separations [2].

Step 1: Dual-Stain TLC Validation

  • Spot the crude mixture alongside pure reference standards of cyclohexanone and 4-bromoanisole on a Silica Gel 60 F254​ plate.

  • Develop the plate in 10% Ethyl Acetate in Hexanes.

  • Causality Check: First, visualize under UV 254 nm. Mark all dark spots (UV-active compounds like the product and 4-bromoanisole).

  • Self-Validation: Dip the plate in Phosphomolybdic Acid (PMA) stain and heat at 150°C for 1-2 minutes. Cyclohexanone, which lacks a conjugated chromophore, will now appear as a dark blue/green spot [3]. Calculate the ΔRf​ between the product and cyclohexanone to ensure it is ≥0.10 .

Step 2: Column Packing and Dry Loading

  • Prepare a slurry of Silica Gel 60 (230-400 mesh) in 100% Hexanes. Pour into the column and apply positive pressure to pack the bed tightly.

  • Causality Check: α-Arylated ketones can trap residual non-polar reaction solvents (e.g., toluene), which causes band broadening if wet-loaded. Therefore, dry loading is mandatory.

  • Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and concentrate in vacuo until a free-flowing powder is obtained.

  • Load the dry silica evenly onto the top of the packed column bed and top with a 1 cm layer of protective sand.

Step 3: Gradient Elution

  • Begin elution with 100% Hexanes (2 column volumes) to rapidly flush out unreacted 4-bromoanisole and non-polar catalyst ligands.

  • Step the gradient to 5% EtOAc/Hexanes (3 column volumes) to elute any diarylated byproducts.

  • Step the gradient to 10% EtOAc/Hexanes to elute the target 2-(4-methoxyphenyl)cyclohexanone.

  • Collect fractions in 15-20 mL test tubes.

Step 4: Fraction Analysis & Pooling

  • Spot every third fraction on a TLC plate.

  • Self-Validation: You must use both UV and PMA staining on the fractions to ensure the tail end of the product peak is not contaminated with the leading edge of unreacted cyclohexanone.

  • Pool the pure fractions and concentrate in vacuo to yield the purified product.

Part 4: Troubleshooting Guides & FAQs

Q1: I have a single, clean UV-active spot on my TLC, but my post-column NMR shows a massive aliphatic impurity. What happened? A: You are experiencing hidden co-elution. Cyclohexanone is completely invisible under 254 nm UV light because it lacks a conjugated π -system [3]. If you only used a UV lamp to pool your fractions, you inadvertently pooled unreacted cyclohexanone with your product. Solution: Always cross-validate your TLC plates with a chemical stain like PMA or p -anisaldehyde, which will oxidize the aliphatic ketone and reveal its presence.

Q2: My product is streaking down the column, leading to poor resolution and overlapping bands. How do I fix this? A: Streaking of ketones on silica is typically caused by two factors: column overloading or interaction with highly active silanol groups. Solution: First, ensure your crude-to-silica ratio is at least 1:50 by weight. Second, ensure you are dry-loading the sample; wet-loading a viscous crude oil often ruins the initial band shape. If streaking persists, you can add 1% triethylamine (TEA) to your mobile phase to deactivate the acidic silanol sites on the silica gel.

Q3: I see a faint, less polar UV-active spot ( Rf​≈0.50 ) eluting just before my product. What is it, and how do I separate it? A: This is likely the diarylated byproduct, 2,6-bis(4-methoxyphenyl)cyclohexanone. In palladium-catalyzed α-arylations, over-arylation is a common side reaction if the stoichiometry or catalyst ligand is not perfectly optimized [1]. Because it contains two bulky, hydrophobic aryl groups, it is less polar than the mono-arylated product. Solution: To separate it, use a shallower gradient. Hold the column at 5% EtOAc/Hexanes longer before stepping up to 10%. This will increase the ΔRf​ separation between the di- and mono-arylated species.

Q4: Can I use a different solvent system if Hexane/Ethyl Acetate isn't giving me enough separation? A: Yes. If the ΔRf​ between the product and cyclohexanone is less than 0.15, switch to a Toluene/Acetone or Dichloromethane/Hexane system. Dichloromethane alters the selectivity ( α ) of the separation due to its different hydrogen-bond accepting properties compared to ethyl acetate, often resolving co-eluting ketones.

References
  • Fox, J. M.; Huang, X.; Chieffi, A.; Buchwald, S. L. "Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones." Journal of the American Chemical Society, 2000. URL:[Link]

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978. URL:[Link]

  • Cai, Y. "Thin Layer Chromatography." Current Protocols Essential Laboratory Techniques, 2014. URL:[Link]

Recrystallization techniques for 2-(4-methoxybenzylidene)cyclohexanone purification

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-(4-methoxybenzylidene)cyclohexanone

As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation and purification of mixed-aldol condensation products. The synthesis of 2-(4-methoxybenzylidene)cyclohexanone—typically achieved via the base-catalyzed condensation of cyclohexanone and 4-methoxybenzaldehyde[1]—presents a unique thermodynamic challenge. Because cyclohexanone possesses two reactive α -carbons, the reaction inherently risks over-condensation, generating the highly symmetric bis-aldol byproduct alongside the desired mono-aldol product[2].

This technical guide is designed to move beyond basic instructions. By understanding the physicochemical causality behind each step, you can transform a standard recrystallization into a self-validating purification system.

I. Physicochemical Parameters

Successful recrystallization relies on exploiting the differential solubility and melting points of your target compound versus its impurities. Table 1 summarizes the critical data required to engineer your solvent system.

Table 1: Quantitative Solubility and Thermal Data

ComponentRole in MatrixMelting/Boiling PointSolubility in Boiling 95% EtOHSolubility in Cold 95% EtOH (0 °C)
2-(4-methoxybenzylidene)cyclohexanone Target Product~ 75–80 °CVery HighLow
2,6-bis(4-methoxybenzylidene)cyclohexanone Primary Impurity160–162 °C[2]ModerateVery Low
4-Methoxybenzaldehyde Unreacted Starting Materialbp 248 °CHighHigh
Ethanol (95%) Primary Solventbp 78 °CN/AN/A

Note: 95% Ethanol is selected as the optimal solvent because its polarity perfectly bridges the gap between the highly non-polar conjugated system of the product and the polar carbonyl groups, allowing for a steep temperature-solubility gradient[3][4].

II. Recrystallization Decision Matrix

To ensure reproducible purification, follow the logical workflow outlined in Figure 1. This matrix accounts for the most common points of failure, including the presence of insoluble bis-aldol impurities and the dreaded "oiling out" phenomenon.

Recrystallization_Workflow Start Crude 2-(4-methoxybenzylidene) cyclohexanone Dissolve Dissolve in minimal boiling 95% EtOH Start->Dissolve CheckInsol Insoluble Impurities Present at Boiling? Dissolve->CheckInsol HotFilter Hot Gravity Filtration (Pre-warmed funnel) CheckInsol->HotFilter Yes CoolRoom Cool slowly to Room Temperature CheckInsol->CoolRoom No HotFilter->CoolRoom CheckOil Oiling Out Occurs? CoolRoom->CheckOil Reheat Reheat & add 1-2 mL excess hot EtOH CheckOil->Reheat Yes CoolIce Cool in Ice Bath (0-4 °C) CheckOil->CoolIce No Reheat->CoolRoom Filter Vacuum Filtration & Cold Wash CoolIce->Filter Pure Pure Crystals (Mono-aldol product) Filter->Pure

Figure 1: Decision-matrix workflow for the recrystallization of 2-(4-methoxybenzylidene)cyclohexanone.

III. Self-Validating Protocol

This protocol is designed with built-in validation checks to ensure empirical integrity at every stage.

Step 1: Saturated Dissolution Place the crude solid in an Erlenmeyer flask. Add boiling 95% ethanol dropwise while swirling on a hot plate until the solid just dissolves.

  • Causality: Using the absolute minimum volume of solvent maximizes the concentration gradient, directly increasing your final percent yield.

  • Validation Check: The solution must be completely transparent. If a fine, pale-yellow powder refuses to dissolve even at a rolling boil, you have co-precipitated the bis-aldol impurity (2,6-bis(4-methoxybenzylidene)cyclohexanone)[4]. Proceed immediately to Step 2.

Step 2: Hot Gravity Filtration (Conditional) If insoluble impurities are present, filter the boiling solution through fluted filter paper in a stemless funnel pre-warmed with hot ethanol.

  • Causality: A stemless funnel prevents the solution from cooling and crystallizing inside the stem, which would clog the apparatus. Fluted paper maximizes surface area for rapid throughput.

Step 3: Primary Nucleation (Slow Cooling) Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature.

  • Causality: Slow cooling allows the target molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling traps solvent and impurities (like unreacted 4-methoxybenzaldehyde) within the crystal matrix.

  • Validation Check: Distinct, pale-yellow crystalline needles should begin to form. If a cloudy liquid separates instead, refer to FAQ #1 (Oiling Out).

Step 4: Secondary Precipitation Once the flask reaches room temperature and crystal growth plateaus, submerge the flask in an ice-water bath (0–4 °C) for 15 minutes.

  • Causality: Lowering the temperature decreases the solubility of the mono-aldol product to its absolute minimum, driving the thermodynamic equilibrium toward complete precipitation.

Step 5: Isolation and Washing Collect the crystals via vacuum filtration using a Büchner funnel. Break the vacuum, cover the crystals with 1–2 mL of ice-cold 95% ethanol, let sit for 30 seconds, and reapply the vacuum.

  • Causality: The cold wash removes the mother liquor—which contains highly soluble unreacted starting materials—without providing enough thermal energy to redissolve your purified product[3].

IV. Troubleshooting & FAQs

Q1: My product is separating as a cloudy liquid/oil at the bottom of the flask instead of forming crystals ("oiling out"). How do I fix this? A1: Oiling out occurs when the saturation temperature of your solution is higher than the melting point of your crude solute. As the solution cools, it reaches saturation and phase-separates as a liquid before it gets cold enough to solidify.

  • The Fix: Reheat the flask until the oil completely redissolves into the solvent. Add a small amount (1–3 mL) of extra hot ethanol. This slightly dilutes the mixture, lowering the saturation temperature so that it falls below the melting point of the product. Cool the flask very slowly.

Q2: My melting point is extremely broad and much higher than expected (e.g., melting between 110 °C and 150 °C). What happened? A2: Your product is heavily contaminated with the bis-aldol byproduct, 2,6-bis(4-methoxybenzylidene)cyclohexanone, which has a reported melting point of 160–162 °C[2][4]. Because cyclohexanone has two reactive α -carbons, a double Claisen-Schmidt condensation can occur even if you used a 1:1 stoichiometric ratio.

  • The Fix: You must perform a hot gravity filtration. The bis-aldol product is significantly less soluble in ethanol than the mono-aldol product. By bringing the mixture to a boil in just enough ethanol to dissolve the mono-aldol product, the bis-aldol impurity will remain undissolved and can be filtered out mechanically.

Q3: I have cooled the solution to 0 °C, but no crystals are forming. Is my product lost? A3: No, your solution is likely supersaturated. The molecules lack a nucleation site to begin forming a crystal lattice.

  • The Fix: Take a glass stirring rod and vigorously scratch the inside bottom of the Erlenmeyer flask. The micro-abrasions in the glass provide a high-energy surface for nucleation. Alternatively, if you have a pure crystal from a previous batch, drop it in as a "seed." If neither works, your solution is too dilute; boil off 30% of the solvent and try again.

Q4: My crystals are dark brown/orange instead of the expected pale yellow. Can I clean them? A4: Dark discoloration usually indicates the presence of high-molecular-weight polymeric byproducts or oxidized aldehydes.

  • The Fix: Redissolve your crystals in boiling ethanol and add a small spatula tip of activated carbon (Norit). Boil for 2 minutes. The massive surface area of the carbon will adsorb the large, conjugated colored impurities. Perform a hot gravity filtration to remove the carbon, and your filtrate will be a clean, pale yellow.

V. References

1.[3] A Mixed-Aldol Condensation Reaction with Unknown Aldehydes and Ketones: Employing Modern Methods To Improve the Learning Process for Second-Year Undergraduate Organic Chemistry Students. Journal of Chemical Education - ACS Publications. 2.[1] Aldol condensation. Wikipedia. 3.[2] Synthesis and characterization of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone. Benchchem. 4.[4] Purification of 2-(4-Methoxybenzylidene)cyclohexanone by recrystallization. Benchchem.

Sources

Identifying and minimizing side products in 2-arylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of 2-arylcyclohexanones—critical building blocks for pharmacologically active molecules like ketamine analogs—relies heavily on the Palladium-catalyzed Buchwald-Hartwig-Miura α -arylation[1]. While this carbon-carbon bond-forming process is highly efficient, it is extremely sensitive to steric and electronic parameters. Without precise control, the catalytic cycle frequently diverges, leading to yield-limiting side products such as di-arylated species and aldol condensates[1].

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic troubleshooting insights, diagnostic data, and self-validating protocols to optimize your catalytic cycles and minimize impurities.

Diagnostic Matrix: Identifying Side Products

Before adjusting your reaction parameters, you must accurately identify the side products present in your crude mixture. Use the following quantitative diagnostic table to interpret your GC-MS and NMR data.

Side ProductAnalytical Signature (GC-MS / 1 H NMR)Primary Mechanistic CausePrimary Mitigation Strategy
2,2-Diarylcyclohexanone +[M+Ar-H] mass peak; Complete loss of α -proton signalOver-arylation due to slow reductive eliminationSwitch to bulky biaryl phosphine ligands (e.g., XPhos); increase ketone equivalents.
Aldol Condensate (e.g., 2-(Cyclohex-1-en-1-yl)cyclohexanone)[M+80] mass peak; Distinct vinylic proton (~5.4 ppm)Self-condensation of the ketone enolateUse a weaker, milder base (e.g., K 3​ PO 4​ ); implement slow addition of the ketone.
Dehalogenated Arene [M-Halogen+H] mass peakProtodehalogenation of the Pd(II)-Aryl complexEnforce rigorous Schlenk techniques; thoroughly dry and degas all solvents.

Mechanistic Pathway & Divergence

To troubleshoot effectively, you must understand where the catalytic cycle fails. The diagram below illustrates the standard Pd-catalyzed α -arylation cycle and the specific nodes where side reactions occur.

Mechanism Pd0 Pd(0) Active Catalyst (e.g., with XPhos) OxAdd Oxidative Addition [Pd(II)-Aryl Complex] Pd0->OxAdd Aryl Halide Transmet Transmetalation [Pd(II)-Aryl-Enolate] OxAdd->Transmet Dehalogenation Side Product: Dehalogenated Arene OxAdd->Dehalogenation Moisture / Protic Solvents Enolate Ketone Enolate (via Base Deprotonation) Enolate->Transmet Coordinates to Pd Aldol Side Product: Aldol Condensation Enolate->Aldol Excess Base / Heat RedElim Reductive Elimination (2-Arylcyclohexanone) Transmet->RedElim Fast (Bulky Ligand) RedElim->Pd0 Catalyst Regeneration Diarylation Side Product: Di-arylation RedElim->Diarylation Slow Reductive Elim. + Excess Aryl Halide

Mechanistic pathways of Pd-catalyzed α-arylation and divergence into common side products.

Deep-Dive FAQs: Causality & Mitigation

Q1: Why is my reaction generating significant amounts of 2,2-diarylcyclohexanone, and how do I stop it? A1: The mono-arylated product (2-arylcyclohexanone) is significantly more acidic at the α -position than the starting cyclohexanone. If the final step of the catalytic cycle—reductive elimination—is too slow, the newly formed product can be deprotonated again by the base, re-coordinate to another Pd(II)-aryl complex, and undergo a second arylation[1].

  • The Fix: You must accelerate the reductive elimination step. Switch to a highly sterically demanding dialkylbiaryl phosphine ligand, such as XPhos[2]. The extreme steric bulk of XPhos forces the aryl and enolate groups on the Pd(II) center closer together, drastically lowering the activation energy for reductive elimination and ejecting the product before over-arylation can occur[3]. Additionally, using a slight excess of the starting ketone (1.5 to 2.0 equivalents) statistically disfavors the di-arylation pathway[1].

Q2: My GC-MS shows a mass peak corresponding to self-condensation. What is the mechanistic cause? A2: You are observing the aldol condensation of cyclohexanone[1]. This occurs when the rate of enolate formation outpaces the rate of transmetalation. If you are using a strong, unhindered base like NaOtBu or LiHMDS, high concentrations of the highly nucleophilic ketone enolate will accumulate and attack unreacted ketone molecules.

  • The Fix: Attenuate the basicity of your system. Switch to a milder, insoluble inorganic base like K 3​ PO 4​ [4]. Because K 3​ PO 4​ has low solubility in solvents like toluene, it keeps the effective concentration of the enolate extremely low, feeding it into the catalytic cycle only as fast as the Pd(II) complex can consume it.

Q3: How can I implement real-time monitoring to catch these side products early, rather than waiting for post-reaction workup? A3: Relying solely on endpoint GC-MS is inefficient for process optimization. I highly recommend integrating in situ ReactIR spectroscopy into your reactor[5]. ReactIR allows you to track the disappearance of the ketone carbonyl stretch and monitor the emergence of distinct side-product signatures (e.g., the conjugated enone stretch of the aldol product) in real-time[5]. If side products begin to spike, you can immediately halt the reaction or adjust the temperature.

Troubleshooting Logic Workflow

Use the following decision tree to systematically diagnose and resolve issues during your optimization runs.

Troubleshooting Start Analyze Crude Reaction (GC-MS / In Situ IR) Dec1 High Di-arylation? Start->Dec1 Fix1 Action: Use XPhos Ligand Increase Ketone Equivalents Dec1->Fix1 Yes Dec2 High Aldol Condensation? Dec1->Dec2 No Success Optimized Synthesis Fix1->Success Fix2 Action: Switch to K3PO4 Base Implement Slow Addition Dec2->Fix2 Yes Dec3 Dehalogenation Detected? Dec2->Dec3 No Fix2->Success Fix3 Action: Rigorous Drying Degas Solvents Dec3->Fix3 Yes Dec3->Success No Fix3->Success

Decision logic tree for diagnosing and mitigating side products in α-arylation workflows.

Self-Validating Experimental Protocol

To ensure reproducibility and trust in your results, utilize this self-validating protocol for the synthesis of 2-(2-chlorophenyl)cyclohexan-1-one. This method incorporates built-in checks to verify the integrity of the catalytic cycle at each stage.

Step 1: Pre-Catalyst Activation (Glovebox or Schlenk Line)

  • To an oven-dried Schlenk flask, add Pd 2​ (dba) 3​ (1.0 mol%) and XPhos (2.4 mol%)[1],[2].

  • Add anhydrous, degassed toluene (0.1 M relative to substrate).

  • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution should transition from a dark purple/red to a clear, golden-yellow color, indicating the successful formation of the active L 2​ Pd(0) species. If the solution remains dark or precipitates black Pd(0) metal, your solvent is wet or oxygenated. Abort and restart.

Step 2: Substrate & Base Addition

  • Add the aryl halide (e.g., 1-bromo-2-chlorobenzene, 1.0 equiv)[1].

  • Add finely milled, anhydrous K 3​ PO 4​ (2.0 equiv).

  • Slowly add cyclohexanone (1.5 equiv) via syringe pump over 30 minutes to suppress aldol self-condensation[1].

Step 3: Reaction & Real-Time Monitoring

  • Heat the reaction mixture to 80 °C.

  • Validation Checkpoint: If utilizing ReactIR, monitor the consumption of the aryl halide and the formation of the product carbonyl stretch[5]. The reaction is complete when the starting material signal plateaus (typically 4–8 hours).

  • Perform an in-process GC-MS check. The ratio of mono-arylated to di-arylated product should be >95:5.

Step 4: Quench & Palladium Scavenging

  • Cool the reaction to room temperature.

  • Quench with saturated aqueous NH 4​ Cl.

  • Validation Checkpoint: To prevent product coordination to residual palladium (which complicates purification)[1], add a palladium scavenger (e.g., QuadraPure TU or SiliaBond Thiol) and stir for 2 hours. Filter the mixture through a pad of Celite[1].

Step 5: Isolation

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 2-arylcyclohexanone.

References

  • "Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation", The Journal of Organic Chemistry. URL: [Link]

  • "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring...", ResearchGate. URL:[Link]

Sources

Optimization of reaction conditions for chemoselective direct α-arylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Cross-Coupling Support Center. This module is dedicated to troubleshooting and optimizing the chemoselective direct α-arylation of carbonyl compounds , specifically focusing on substrates with multiple electrophilic sites (e.g., chloroaryl triflates).

When a substrate contains multiple reactive handles, achieving site-specific functionalization without relying on cumbersome protecting-group chemistry requires precise tuning of the catalytic microenvironment. Below, you will find our diagnostic workflow, mechanistic FAQs, and a validated standard operating procedure (SOP).

Optimization Logic & Diagnostic Workflow

OptimizationLogic Start Substrate: Chloroaryl Triflate + Carbonyl Cat Catalyst: [Pd(π-cinnamyl)Cl]2 Start->Cat Ligand Ligand Screening Cat->Ligand L_Select SelectPhos (L15) Steric/Electronic Tuning Ligand->L_Select Optimal L_Other Standard Phosphines (e.g., PCy3) Ligand->L_Other Sub-optimal Base Base Selection L_Select->Base Outcome2 Poor Selectivity / OTf Degradation L_Other->Outcome2 B_Weak K3PO4 (Mild) Base->B_Weak Prevents OTf Cleavage B_Strong NaHMDS / LiHMDS Base->B_Strong Causes Degradation Outcome1 High Yield >99:1 C-Cl Selectivity B_Weak->Outcome1 B_Strong->Outcome2

Logical workflow for optimizing palladium-catalyzed chemoselective α-arylation conditions.

Frequently Asked Questions: Mechanistic & Design Principles

Q: Why is chemoselectivity challenging in substrates with both C–Cl and C–OTf bonds? A: In standard palladium-catalyzed cross-coupling, the thermodynamically and kinetically accepted reactivity order for oxidative addition is I > Br ≈ OTf > Cl[1]. When a substrate contains both a chloride and a triflate group, the palladium catalyst will inherently attack the weaker C–OTf bond first. Inverting this conventional reactivity to selectively cleave the C–Cl bond while leaving the Ar–OTf bond completely intact requires specialized ligand design to alter the transition state energies of the oxidative addition step[1].

Q: How does the Pd/SelectPhos system invert this reactivity order? A: The chemoselectivity is driven by causality at the steric level. SelectPhos (L15) is an alkyl-pyrazole-based phosphine ligand. The steric hindrance generated by its –PR2 group and C2-alkyl group creates a highly restricted catalytic pocket (quantifiable via percent buried volume, %Vbur)[1]. Because the C–OTf group is significantly bulkier than the C–Cl group, the tight Pd/SelectPhos pocket sterically repels the triflate. Computational Density Functional Theory (DFT) studies confirm that this specific steric environment drastically lowers the activation energy barrier for C–Cl oxidative addition while physically blocking the approach to the C–OTf site[1].

Troubleshooting Guide: Reaction Conditions

Issue: Low yields and poor chemoselectivity (cleavage or degradation of the Ar-OTf bond). Root Cause Analysis: The choice of base and ligand dictates the survival of the electrophilic handles. Strong bases (like NaHMDS or LiHMDS), which are conventionally used in the α-arylation of esters to force enolization, are highly nucleophilic. They attack the electrophilic sulfur atom of the triflate group, leading to S–O bond cleavage and total decomposition[1][2]. Furthermore, standard fundamental phosphine ligands (like PCy3 or Pt-Bu3) lack the precise spatial restriction needed to differentiate the two sites, resulting in mixed arylation products[1]. Solution: Switch to a milder, non-nucleophilic base (K3PO4) and strictly utilize SelectPhos (L15) to maintain the integrity of the triflate group.

Quantitative Optimization Data

Table 1: Effect of Reaction Parameters on Chemoselective α-Arylation[1]

EntryCatalystLigandBaseSolventYield (%)Chemoselectivity (Ar-Cl : Ar-OTf)
1 (Optimal) [Pd(π-cinnamyl)Cl]₂ SelectPhos (L15) K₃PO₄ Toluene >90 >99:1
2Pd(OAc)₂SelectPhos (L15)K₃PO₄Toluene~85>99:1
3[Pd(π-cinnamyl)Cl]₂PCy₃K₃PO₄Toluene<20Poor / Non-separable
4[Pd(π-cinnamyl)Cl]₂SelectPhos (L15)NaHMDSTolueneTraceComplete OTf Degradation

Issue: Incomplete conversion of the carbonyl compound. Root Cause Analysis: Because K3PO4 is a mild base, room-temperature enolization is inefficient. Additionally, an incorrect Palladium-to-Ligand ratio can prevent the formation of the active monomeric PdL species. Solution: Ensure the reaction is heated to 110 °C to provide the necessary thermal energy for enolization by the mild base. The Pd to Ligand ratio must be strictly maintained at 1:2 (e.g., 2 mol% Pd dimer, which equals 4 mol% Pd atoms, to 8 mol% ligand)[1].

Standard Operating Procedure (SOP)

Protocol: Chemoselective α-Arylation of Oxindoles (Synthesis of Flurbiprofen Precursor)

Note: This protocol functions as a self-validating system. The successful isolation of the product with an intact triflate group internally verifies that the catalytic pocket was correctly formed and that the base was sufficiently mild[1][2].

Step 1: Catalyst and Base Preparation (In a nitrogen-filled glovebox)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor [Pd(π-cinnamyl)Cl]2 (2 mol%, 0.004 mmol).

  • Add the ligand SelectPhos (L15) (8 mol%, 0.016 mmol). Crucial: Maintain the exact 1:2 Pd:L ratio.

  • Add K3PO4 (2.0 equiv, 0.40 mmol) as the mild base.

Step 2: Substrate Addition

  • Add the carbonyl compound (e.g., 1-methyloxindole) (1.0 equiv, 0.20 mmol).

  • Add the multi-electrophilic substrate, chloroaryl triflate (1.0 equiv, 0.20 mmol).

Step 3: Reaction Execution

  • Dissolve the solid mixture in anhydrous Toluene (1.0 mL).

  • Seal the Schlenk tube tightly, remove it from the glovebox, and transfer it to a pre-heated oil bath.

  • Stir the reaction mixture vigorously at 110 °C for 16 hours[1].

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (5.0 mL) and filter it through a short pad of Celite to remove the precipitated palladium and inorganic phosphate salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel to isolate the α-arylated product. The intact triflate group can now be used for subsequent, orthogonal cross-coupling reactions[1][2].

References

  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates
  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates

Sources

Process Chemistry Technical Support Center: Scale-Up Synthesis of 4-Arylcyclohexanones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals facing bottlenecks in the scale-up synthesis of 4-arylcyclohexanone derivatives—critical building blocks for analgesics, NMDA receptor antagonists, and selective COX-2 inhibitors.

Below, you will find mechanistic workflows, troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) to ensure high-yield, reproducible scale-up campaigns.

Core Synthetic Strategies & Mechanistic Workflows

To successfully scale the synthesis of 4-arylcyclohexanones, selecting the right synthetic pathway based on your reactor capabilities and target substitution pattern is critical. The diagram below outlines the three most robust, scalable routes utilized in process chemistry.

G A Starting Materials B Arylacetonitrile + Methyl Acrylate A->B C Arylboronic Acid + 2-Cyclohexenone A->C D 4-Bromocyclohexanone + Arylboronic Acid A->D E Double Michael- Dieckmann (tBuOK) B->E F Rh-Catalyzed 1,4-Addition C->F G Pd-Catalyzed Suzuki Coupling D->G H 4-Arylcyclohexanone Derivatives E->H F->H G->H

Major scalable synthetic pathways for 4-arylcyclohexanone derivatives.

Troubleshooting Guide & FAQs

Q1: We are scaling up the one-pot double Michael addition-Dieckmann condensation of arylacetonitriles. At >50 g scale, we experience severe exotherms and variable induction periods. How can we control this?

A1: The traditional use of sodium hydride (NaH) or Triton B causes unpredictable induction periods and vigorous exotherms, posing significant safety risks and reproducibility issues at scale[1]. To resolve this, switch your base to a substoichiometric amount of potassium tert-butoxide (tBuOK, 1.2 equiv). For scales exceeding 50 g, the causality of the exotherm dictates that the reaction must be initiated at 0 °C. Allowing the mixture to slowly warm to room temperature ensures the exotherm is dissipated safely (peaking at ~50 °C if uncontrolled) while maintaining robust yields of 65–91%[1].

Q2: During the Rh-catalyzed 1,4-conjugate addition of arylboronic acids to 2-cyclohexenone, our catalyst turnover number (TON) drops significantly at scale, and the reaction stalls. What is the mechanism of deactivation and how do we prevent it?

A2: Catalyst decomposition at elevated temperatures (>90 °C) is driven by the dissociation of the 1,5-cyclooctadiene (cod) ligand from the rhodium metal center, which leads to the aggregation and precipitation of inactive rhodium species[2].

  • Solution A (High-Temperature Stabilization): Add 3–9 mol% of free 1,5-cyclooctadiene and 1 mol% NaHCO₃. The excess ligand shifts the equilibrium to stabilize the active Rh species, preventing thermal decomposition[2].

  • Solution B (Low-Temperature Base Acceleration): Switch the catalyst precursor to [RhOH(cod)]2 and add 1 equivalent of KOH. The base plays a critical mechanistic role by quaternizing the arylboronic acid, which significantly accelerates the transmetalation step to the rhodium enolate. This allows the 1,4-addition to proceed efficiently even at 0–5 °C, achieving >93% yield in 1 hour[2].

Troubleshooting Issue Issue: Low Yield & Catalyst Deactivation Check Check Reaction Temperature Issue->Check HighTemp High Temp (>90°C) Ligand Dissociation Check->HighTemp LowTemp Low Temp (0-5°C) Slow Transmetalation Check->LowTemp Sol1 Add 3-9 mol% free cod + 1 mol% NaHCO3 HighTemp->Sol1 Sol2 Use[RhOH(cod)]2 + 1 eq KOH or Et3N LowTemp->Sol2 Result Restored TON & >90% Yield Sol1->Result Sol2->Result

Troubleshooting logic for Rh-catalyzed 1,4-addition of arylboronic acids.

Q3: Organometallic additions are too exothermic for our current reactor capabilities. Is there a viable cross-coupling strategy starting from a functionalized cyclohexanone?

A3: Yes. If conjugate additions are unsuitable, a highly effective and scalable alternative is the Palladium-catalyzed Suzuki cross-coupling using 4-bromocyclohexanone as the electrophile[3]. 4-Bromocyclohexanone is a versatile bifunctional building block. Its bromine atom can undergo selective Pd-catalyzed cross-coupling with arylboronic acids without disturbing the ketone functionality[3]. This route is particularly valuable for synthesizing selective COX-2 inhibitors. To prevent competitive β-hydride elimination or reduction of the ketone, utilize a mild base (e.g., K₃PO₄) and a palladium pre-catalyst with a bulky, electron-rich phosphine ligand to facilitate rapid oxidative addition and reductive elimination[3].

Standard Operating Procedures (SOPs) & Quantitative Data

Quantitative Optimization Data

The following table summarizes the causal relationship between base additives, ligand stabilization, and catalyst turnover in Rh-catalyzed 1,4-additions.

Table 1: Optimization of Rh-Catalyzed 1,4-Addition Parameters [2]

Catalyst System Additive Temp (°C) Time (h) Yield (%) Mechanistic Observation
[RhCl(cod)]2 (1.5 mol%) None 5 1 <10 Slow transmetalation limits turnover.
[RhOH(cod)]2 (1.5 mol%) None 5 1 65 Hydroxo ligand intrinsically aids transmetalation.
[RhOH(cod)]2 (1.5 mol%) KOH (1 eq) 5 1 98 Base accelerates boron quaternization.
[RhCl(cod)]2 (1.5 mol%) KOH (1 eq) 5 1 95 In situ formation of active hydroxo species.

| [RhCl(cod)]2 (0.1 mol%) | NaHCO₃ + cod | 90 | 2 | 92 | Excess cod prevents thermal catalyst decomposition. |

SOP: Scalable One-Pot Synthesis of 4-Aryl-4-cyano-2-carbomethoxycyclohexanones

Self-Validating Protocol: This procedure incorporates built-in thermal holds and chromatographic checkpoints to ensure reproducibility and safety at scale[1].

  • Preparation: Charge a dry, nitrogen-flushed reactor with the substituted arylacetonitrile (1.0 equiv) and anhydrous THF to achieve a 0.37 M concentration.

  • Cooling: Chill the reaction vessel to strictly 0 °C. Causality: Initiating at 0 °C prevents the immediate thermal runaway associated with the highly exothermic double Michael addition.

  • Reagent Addition: Add methyl acrylate (2.0 equiv) to the stirred solution in a single stream.

  • Base Introduction: Slowly charge potassium tert-butoxide (tBuOK, 1.2 equiv) in discrete portions. Monitor the internal temperature; do not allow it to exceed 10 °C during the addition phase.

  • Condensation: Remove the cooling bath and allow the reaction mixture to gradually warm to 23 °C over 1–2 hours.

  • Validation Checkpoint: Monitor the reaction progress by HPLC or GC-MS. The intermediate mono-addition product must be fully consumed, indicating complete Dieckmann cyclization.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and halt side reactions. Extract the aqueous layer with ethyl acetate, wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Downstream Processing: The resulting β-keto ester can be subjected to decarboxylation using aqueous KOH at mild temperatures to yield the final 4,4-disubstituted cyclohexanone.

References

  • An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters Source: The Journal of Organic Chemistry - ACS Publications URL:1

  • Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • Application of 4-Bromocyclohexanone in Medicinal Chemistry: Detailed Application Notes and Protocols Source: Benchchem URL:3

Sources

Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this essential reaction for carbon-carbon bond formation. Here, we will delve into the causality behind experimental choices and provide field-proven insights to optimize your synthesis of α,β-unsaturated ketones, commonly known as chalcones.

Frequently Asked Questions (FAQs)

Q1: My Claisen-Schmidt condensation reaction has a very low yield or is not proceeding at all. What are the most likely initial causes?

A1: Low or no yield in a Claisen-Schmidt condensation can often be traced back to a few fundamental issues. The primary culprits are typically related to the catalyst, reagents, or reaction conditions.[1][2]

  • Catalyst Inactivity: Base-catalyzed reactions are common, and the base can be deactivated by acidic impurities in your reactants or solvent.[3] Ensure all reagents and glassware are dry, as water can neutralize common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] The chosen base may also not be strong enough to efficiently deprotonate the α-carbon of your ketone.[1]

  • Suboptimal Temperature: While the reaction is often conducted at room temperature, some systems may require gentle heating to facilitate the dehydration of the intermediate aldol addition product to form the final chalcone.[2][3] However, excessive heat can promote side reactions.[4]

  • Poor Reagent Quality: Impurities in the starting materials, such as the oxidation of the aldehyde to a carboxylic acid, can inhibit the reaction.[4] It is advisable to use pure reagents, and distillation of the aldehyde may be necessary.[4]

Q2: I am observing significant amounts of a self-condensation product from my ketone. How can this be minimized?

A2: Self-condensation of the enolizable ketone is a prevalent side reaction that consumes your starting material and complicates purification.[1][5] This occurs when the enolate of one ketone molecule attacks another ketone molecule.

To mitigate this, the Claisen-Schmidt reaction is strategically designed to involve one reactant that cannot form an enolate, typically an aromatic aldehyde lacking α-hydrogens (e.g., benzaldehyde).[1][3] This ensures it can only act as the electrophile. Further strategies to suppress ketone self-condensation include:

  • Slow Addition of the Aldehyde: Adding the aldehyde slowly to a mixture of the ketone and the base can help to ensure that the aldehyde is readily available to react with the ketone enolate as it is formed.[2][3]

  • Stoichiometry Control: While a 1:1 molar ratio is common, using a slight excess of the aldehyde can sometimes help to drive the reaction towards the desired crossed product.[1][3]

Q3: My aromatic aldehyde seems to be undergoing a Cannizzaro reaction. What causes this and how can I prevent it?

A3: The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. This side reaction is particularly favored under strongly basic conditions.[3][4] If you are observing products consistent with the Cannizzaro reaction, consider the following adjustments:

  • Milder Base: Switching to a weaker base, such as potassium carbonate (K₂CO₃), can often suppress the Cannizzaro reaction.[3]

  • Lower Temperature: Running the reaction at a lower temperature can also help to minimize this side reaction.[3]

  • Catalyst Choice: Certain catalyst systems are less prone to promoting the Cannizzaro reaction.[3]

Q4: The purification of my chalcone product is difficult due to a complex mixture of by-products. What are the best strategies for purification?

A4: The formation of complex mixtures is a known challenge in Claisen-Schmidt condensations.[1] Effective purification is crucial for obtaining the desired product in high purity.

  • Recrystallization: This is the most common and often most effective method for purifying solid chalcones.[6] Ethanol is a frequently used solvent.[6][7] The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly to maximize crystal formation.[6]

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a powerful purification technique.[6][8] Thin Layer Chromatography (TLC) should be used first to determine an appropriate solvent system for separation.[6]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to diagnosing and resolving low-yield issues.

Issue 1: Low or No Product Formation
Diagnostic Workflow

start Low/No Yield Observed reagents Step 1: Verify Reagent Purity & Stoichiometry start->reagents conditions Step 2: Evaluate Reaction Conditions reagents->conditions Reagents Pure & Stoichiometry Correct purify_reagents Purify/Distill Reagents & Adjust Ratios reagents->purify_reagents Impure Reagents or Incorrect Stoichiometry catalyst Step 3: Assess Catalyst Performance conditions->catalyst Conditions Appear Optimal optimize_conditions Adjust Temperature, Solvent, or Reaction Time conditions->optimize_conditions Suboptimal Conditions workup Step 4: Review Workup & Isolation catalyst->workup Catalyst is Active change_catalyst Screen Different Bases/Acids or Increase Loading catalyst->change_catalyst Catalyst Inactive or Inappropriate end Yield Optimized workup->end Workup is Efficient optimize_workup Optimize Recrystallization or Chromatography workup->optimize_workup Product Loss During Isolation purify_reagents->reagents optimize_conditions->conditions change_catalyst->catalyst optimize_workup->workup

Caption: Troubleshooting workflow for low yield.

Detailed Troubleshooting Steps
Potential Cause Recommended Action Rationale
Incorrect Stoichiometry Carefully verify the molar ratios of your ketone and aldehyde. A 1:1 ratio is a good starting point, but a slight excess of the aldehyde may be beneficial.[3]An incorrect ratio can lead to incomplete consumption of the limiting reagent or an increase in self-condensation side products.
Catalyst Deactivation/Insufficiency Ensure all glassware is thoroughly dried. Use anhydrous solvents. Consider increasing the catalyst loading or switching to a stronger or different type of base (e.g., KOH instead of NaOH) or an acid catalyst.[1][3][9]The catalyst is essential for the deprotonation of the ketone to form the reactive enolate.[10] Insufficient or inactive catalyst will halt the reaction.
Suboptimal Temperature Monitor the reaction temperature. If at room temperature, consider gentle heating (e.g., 40-50°C).[3] If heating, try lowering the temperature.Temperature affects reaction kinetics. Higher temperatures can favor the dehydration step but may also promote side reactions.[2]
Inappropriate Solvent Ensure your reactants and catalyst are soluble in the chosen solvent. If using a standard solvent like ethanol, consider solvent-free conditions by grinding the reactants with a solid catalyst.[3][11]The solvent plays a crucial role in mediating the reaction. Solvent-free methods can sometimes lead to higher yields and shorter reaction times.[11][12]
Product Precipitation If the product precipitates during the reaction, it can coat the reactants and stop the reaction. Increase the solvent volume or switch to a solvent where the product is more soluble. Ensure vigorous stirring.[3]Maintaining a homogeneous reaction mixture is crucial for the reaction to proceed to completion.
Reaction Reversibility The initial aldol addition can be reversible. Ensure conditions favor the subsequent dehydration to the chalcone, often achieved through heating or using a catalyst that promotes water elimination.[3]Driving the equilibrium towards the final product is key to achieving a high yield.
Issue 2: Formation of Multiple Products and Purification Difficulties
Common Side Reactions and Mitigation Strategies
Side Reaction Mitigation Strategy Underlying Principle
Ketone Self-Condensation Use a non-enolizable aldehyde. Add the aldehyde slowly to the ketone/base mixture.[2][3]This ensures the aldehyde is the sole electrophile and is readily available to react with the ketone enolate as it forms.
Cannizzaro Reaction Use a milder base (e.g., K₂CO₃), lower the reaction temperature, or use a catalyst system less prone to this side reaction.[3][4]This disfavors the disproportionation of the non-enolizable aldehyde.
Michael Addition If the chalcone product reacts with another equivalent of the ketone enolate, this can be a problem. Using a 1:1 stoichiometry and avoiding a large excess of the ketone can help.[13]The α,β-unsaturated system of the chalcone product is an electrophile and can undergo conjugate addition.
Polymerization/Decomposition For sensitive substrates, use milder reaction conditions (e.g., weaker base, lower temperature) or protect sensitive functional groups.[3]Harsh conditions can lead to undesired reactions of functional groups on the starting materials or product.
Advanced Purification Protocol: Column Chromatography
  • TLC Analysis: First, analyze your crude reaction mixture using TLC to determine the number of components and to find a suitable eluent (solvent system). A good separation will have the desired product with an Rf value of approximately 0.3-0.5.[6]

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[7]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation

This protocol provides a typical example for the synthesis of a chalcone.

  • Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: While stirring at room temperature, add an aqueous or ethanolic solution of NaOH or KOH (~1.2 eq) dropwise.[3]

  • Aldehyde Addition: Cool the mixture in an ice bath and slowly add the aromatic aldehyde (1.0 eq) dropwise with continuous stirring.[2]

  • Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by TLC.[3] A precipitate of the chalcone product may form.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.[1]

  • Washing: Wash the collected crystals with cold water to remove any residual base.[1]

  • Purification: Purify the crude product by recrystallization, typically from ethanol.[6]

Protocol 2: Solvent-Free Claisen-Schmidt Condensation by Grinding

This "green chemistry" approach can offer high yields and simplicity.

  • Reactant Mixture: In a mortar, combine the ketone (1.0 eq), the aromatic aldehyde (1.0 eq), and solid NaOH (e.g., 20 mol%).[2][11]

  • Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture may become a paste or solidify.[11]

  • Work-up: Add cold water to the reaction mixture and acidify with dilute HCl to neutralize the excess base.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallize if necessary.[2]

Mechanistic Overview

Understanding the mechanism is key to effective troubleshooting.

Claisen_Schmidt cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Enolate->Enolate2 Aldehyde Aldehyde (no α-H, Electrophile) Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide->Alkoxide2 Enolate2->Aldehyde C-C Bond Formation Water H₂O Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Aldol_Adduct->Aldol_Adduct2 Alkoxide2->Aldol_Adduct Protonation Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct2->Chalcone Elimination of H₂O

Caption: The four main steps of the Claisen-Schmidt condensation.

References

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - PMC. (n.d.).
  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14).
  • Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions - Benchchem. (n.d.).
  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024, March 17).
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry - ACS Publications. (2025, February 18).
  • Troubleshooting side reactions in Claisen-Schmidt condensation - Benchchem. (n.d.).
  • New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - PMC. (2022, December 1).
  • Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde - Benchchem. (n.d.).
  • Technical Support Center: Advanced Purification of Synthetic Chalcones - Benchchem. (n.d.).
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC. (2023, November 14).
  • Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product - MDPI. (2024, July 11).
  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory - ChemRxiv. (n.d.).
  • Effect of reaction time on the Claisen–Schmidt condensation reaction. - ResearchGate. (n.d.).
  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate - The Royal Society of Chemistry. (n.d.).
  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids | Industrial & Engineering Chemistry Research - ACS Publications. (2010, December 8).
  • CN104649881A - Preparation method of a chalcone compound - Google Patents. (n.d.).
  • Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones - Benchchem. (n.d.).

Sources

Technical Support Center: Advanced Recrystallization of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic nuances and practical troubleshooting steps required to purify cyclohexanone derivatives. This guide moves beyond basic instructions, focusing on the causality behind solvent interactions, self-validating methodologies, and phase-separation thermodynamics.

Diagnostic Workflow for Solvent Screening

Before scaling up your purification, a systematic solvent screen is mandatory. The following decision tree illustrates the logical progression for selecting an optimal solvent or solvent-antisolvent pair for novel cyclohexanone derivatives.

SolventOptimization Start Crude Cyclohexanone Derivative Screen Screen Primary Solvents (e.g., EtOH, EtOAc) Start->Screen SolRT Soluble at 25°C? Screen->SolRT Reject1 Reject Solvent (Too Soluble) SolRT->Reject1 Yes Heat Heat to Boiling SolRT->Heat No SolHot Dissolves Completely? Heat->SolHot Reject2 Reject or Filter (Poor Solubility) SolHot->Reject2 No Cool Controlled Cooling to Room Temp SolHot->Cool Yes Outcome Crystallization Outcome Cool->Outcome Success Optimal Crystals Formed Outcome->Success Crystals OilOut Oiling Out Occurs Outcome->OilOut Liquid Phase NoCryst No Crystals Form Outcome->NoCryst Clear Solution FixOil Add Antisolvent or Lower BP Solvent OilOut->FixOil FixNo Evaporate Solvent or Add Seed Crystal NoCryst->FixNo FixOil->Cool FixNo->Cool

Decision tree for screening and optimizing recrystallization solvents for cyclohexanone derivatives.

FAQ: Thermodynamics & Solvent Selection

Q: How do I select the optimal primary solvent for a novel cyclohexanone derivative? A: Selection relies entirely on the temperature coefficient of solubility. The solute must be practically insoluble at room temperature but highly soluble near the solvent's boiling point[1]. Cyclohexanone derivatives possess a bipolar nature—a hydrogen-bond accepting carbonyl core and a hydrophobic aliphatic ring. Therefore, protic solvents with moderate dielectric constants, such as Ethanol (ε ≈ 24.3) or Methanol (ε ≈ 32.7), are often ideal first-line choices for compounds like diarylidene cyclohexanones[2]. If the derivative is highly lipophilic, a mixed solvent system (e.g., Hexane/Ethyl Acetate) may be required to tune the bulk polarity[3].

Q: What is the mechanistic cause of "oiling out," and how can it be prevented? A: "Oiling out" (liquid-liquid phase separation) occurs when the solution reaches supersaturation at a temperature that is higher than the melting point of the solute-solvent mixture[4]. Instead of nucleating into an ordered crystal lattice, the compound separates as an amorphous liquid coacervate. To resolve this thermodynamically, you must shift the solubility curve. This is achieved by adding a small volume of a miscible co-solvent to lower the saturation temperature, or by switching to a primary solvent with a lower boiling point[5][6].

Q: Why is slow cooling critical for Active Pharmaceutical Ingredients (APIs)? A: Rapid cooling induces excessive, uncontrolled nucleation, resulting in fine, amorphous particles that trap impurities within the crystal lattice[]. Controlled, slow cooling allows the system to minimize internal energy, favoring the growth of a stable, highly ordered polymorph while excluding impurities into the mother liquor[8][9].

Troubleshooting Guide: Common Failure Modes

SymptomRoot Cause AnalysisCorrective Action
No crystals form upon cooling The solution is sub-saturated; the solute concentration has not breached the metastable zone limit to induce nucleation[8].1. Evaporate 20-30% of the solvent volume using a rotary evaporator to increase concentration[5].2. Scratch the inner wall of the flask with a glass rod to create micro-abrasions (nucleation sites)[10].3. Introduce a "seed crystal" of the pure compound to bypass the primary nucleation energy barrier[].
Premature crystallization during hot filtration Rapid cooling of the solvent as it contacts the ambient-temperature glass funnel causes an immediate drop in solubility[4][6].Pre-heat the filtration apparatus (stemless funnel and filter paper) using hot solvent. A stemless funnel minimizes the surface area and transit time where cooling can occur[4][6].
Poor purity of isolated crystals The chosen solvent did not effectively differentiate between the desired compound and the impurities, or the filter cake was washed improperly[4][6].Redissolve the crystals in fresh, hot solvent and cool slower. Ensure the final filter cake is washed only with minimal ice-cold solvent to prevent redissolving the product while stripping away the contaminated mother liquor[4][10].

Quantitative Solvent Parameters for Cyclohexanones

When designing a mixed solvent system or antisolvent protocol, use the following physicochemical parameters to match the polarity of your specific derivative.

SolventBoiling Point (°C)Dielectric Constant (ε)Polarity IndexTypical Application for Cyclohexanones
Ethanol 78.424.35.2Primary solvent for standard chalcones and Schiff bases[2].
Methanol 64.732.75.1Primary solvent for highly polar derivatives[2].
Ethyl Acetate 77.16.04.4Co-solvent for lipophilic, bulky derivatives.
Hexane 68.71.90.1Antisolvent for highly non-polar derivatives[3].
Water 100.080.110.2Antisolvent for protic solvent mixtures (e.g., EtOH/H₂O)[11].

Self-Validating Experimental Protocols

Protocol A: Standard Cooling Crystallization

Best for: Moderately polar derivatives (e.g., 2,6-bis(benzylidene)cyclohexanones).

  • Dissolution: Weigh the crude derivative into an Erlenmeyer flask. Add a minimal volume of the primary solvent (e.g., Ethanol) and heat to a gentle boil using a stirring hotplate[2][10].

  • Titration: Incrementally add hot solvent dropwise until the solid is completely dissolved[9].

    • Validation Check: The solution must be completely transparent. If cloudiness persists after 5 minutes of boiling, insoluble impurities are present. Proceed to Step 3. If clear, skip to Step 4.

  • Hot Filtration: Pass the boiling mixture through a pre-heated stemless funnel with fluted filter paper to remove insoluble contaminants[4].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature.

    • Validation Check: Crystals should begin forming as the solution approaches room temperature. If oil droplets form instead, halt the process and refer to the "Oiling Out" troubleshooting section[4].

  • Polishing: Once at room temperature, submerge the flask in an ice-water bath (0-4°C) for 15 minutes to maximize yield by further depressing solubility[12].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold solvent[10].

Protocol B: Antisolvent Crystallization

Best for: Highly soluble APIs, heat-sensitive derivatives, or when precise particle size control is required.

  • Primary Dissolution: Dissolve the cyclohexanone derivative in a primary solvent (e.g., DMSO or Ethanol) at room temperature until saturated[8][13].

  • Antisolvent Titration: Under continuous magnetic stirring, slowly add a miscible antisolvent (e.g., Water for DMSO/EtOH, or Hexane for EtOAc) dropwise. The antisolvent rapidly decreases the overall solubility of the mixture[8][13].

  • Nucleation Control: Stop the addition the exact moment the solution becomes persistently turbid (cloud point).

    • Validation Check: The turbidity indicates the metastable zone limit has been exceeded and primary nucleation has begun[8]. Do not add more antisolvent at this stage.

  • Aging: Allow the suspension to age with gentle stirring for 30-60 minutes. This promotes Ostwald ripening, where smaller, unstable crystals dissolve and redeposit onto larger ones, yielding a tighter, more uniform particle size distribution[][11].

  • Isolation: Isolate via vacuum filtration and dry under vacuum to remove residual high-boiling solvents.

References

  • University of Pittsburgh. Recrystallization. Available at: [Link]

  • University of Richmond. Recrystallization | Organic Chemistry I Lab. Available at: [Link]

  • National Institutes of Health (PMC). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. Available at:[Link]

  • University of York. Problems with Recrystallisations. Available at: [Link]

  • International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. Available at: [Link]

  • SciSpace / Indian Streams Research Journal. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • University of Wisconsin-Madison. Recrystallization Troubleshooting (PDF). Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at:[Link]

  • University of Massachusetts Amherst. Recrystallization - Part 2. Available at: [Link]

  • Google Patents.CN1923778A - Cyclohexanol derivative, cyclohexanone derivative and preparation method.

Sources

Preventing diarylation in the synthesis of α-aryl ketones

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Diarylation and Other Common Side Reactions

Welcome to the technical support center for the synthesis of α-aryl ketones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of α-arylation of ketones. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a primary focus on the prevention of the common side reaction, diarylation.

I. Understanding and Troubleshooting Diarylation

Diarylation is a frequent and often frustrating side reaction in the synthesis of α-aryl ketones, leading to reduced yields of the desired mono-aryl product and complicating purification. This section delves into the causes of diarylation and provides actionable strategies to mitigate its formation.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of diarylated product in my palladium-catalyzed α-arylation reaction. What are the likely causes?

A1: The formation of a diarylated byproduct is a common issue in the α-arylation of ketones, especially with methyl ketones or ketones with two enolizable positions.[1] Several factors can contribute to this:

  • Stoichiometry: An excess of the aryl halide or a low ketone-to-aryl halide ratio can drive the reaction towards diarylation. Once the mono-arylated product is formed, it can undergo a second arylation if sufficient aryl halide and catalyst are still present.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of the mono-arylated product reacting further to form the diarylated species.

  • Base Strength and Concentration: The choice and amount of base are critical. A strong base can lead to a high concentration of the enolate of the mono-arylated product, making it susceptible to a second arylation.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in controlling the selectivity. Less bulky ligands may not effectively prevent the enolate of the mono-arylated product from accessing the catalytic center.[2]

  • Substrate Structure: Unhindered ketones, such as acetone or other methyl ketones, are particularly prone to diarylation.[1] Conversely, steric hindrance around the α-position can disfavor a second arylation.[1][3]

Q2: How can I adjust my reaction conditions to favor monoarylation over diarylation?

A2: Optimizing your reaction conditions is key to selectively obtaining the mono-arylated product. Consider the following adjustments:

  • Control Stoichiometry: Use a slight excess of the ketone relative to the aryl halide (e.g., 1.2 to 2.0 equivalents of the ketone).[1] This ensures the aryl halide is consumed before significant diarylation of the product can occur.

  • Monitor Reaction Progress: Carefully monitor the reaction by techniques like TLC or GC-MS to stop the reaction once the starting aryl halide is consumed, preventing over-arylation.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For some systems, even room temperature can be effective.[4]

  • Select the Right Base: The choice of base can be critical. While strong bases like sodium tert-butoxide (NaOt-Bu) are common, weaker bases like potassium phosphate (K₃PO₄) can sometimes offer better selectivity, especially for base-sensitive substrates.[5][6] The amount of base should also be carefully controlled, typically around 1.3 equivalents.[1]

  • Strategic Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step to release the mono-arylated product and sterically hinder the approach of the bulkier mono-arylated ketone enolate to the palladium center, thus suppressing diarylation.[2][7]

Troubleshooting Guide: A Tabular Summary
Problem Potential Cause Recommended Solution Supporting Evidence
High levels of diarylationExcess aryl halideUse a 1.2 to 2.0 molar excess of the ketone.[1]
Prolonged reaction timeMonitor the reaction closely and quench upon consumption of the aryl halide.General best practice
High reaction temperatureReduce the reaction temperature.[4]
Inappropriate ligandUse a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine).[5][6]
Strong base concentrationConsider using a weaker base like K₃PO₄ for sensitive substrates.[5]
Low or no conversionInactive catalystEnsure the use of a suitable palladium precursor and ligand, and consider a pre-catalyst.[8]
Inappropriate solventUse anhydrous, degassed solvents like THF or toluene.[9][10]
Poorly soluble reagentsChoose a solvent system that ensures all components are well-dissolved.[9]
Formation of aldol condensation byproductsBase-catalyzed side reactionUse a milder base or add the base slowly at a lower temperature. This is a known issue, especially with cyclopentanone.[4][6]
Poor regioselectivity in unsymmetrical ketonesSteric and electronic factorsArylation typically occurs at the less sterically hindered α-position (methyl > methylene >> methine). This is a well-established trend.[1][6]

II. The Mechanism of α-Arylation and the Origin of Diarylation

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The palladium-catalyzed α-arylation of ketones, often a variant of the Buchwald-Hartwig amination, proceeds through a catalytic cycle.[11][12]

Catalytic Cycle for α-Arylation of Ketones Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)Ln OxAdd->PdII_ArX Ligand_Exchange Ligand Exchange PdII_ArX->Ligand_Exchange Diarylation_Ligand_Exchange Ligand Exchange PdII_ArX->Diarylation_Ligand_Exchange Enolate_Formation Ketone + Base Enolate Enolate Enolate_Formation->Enolate Enolate->Ligand_Exchange PdII_Enolate Ar-Pd(II)(Enolate)Ln Ligand_Exchange->PdII_Enolate Reductive_Elimination Reductive Elimination PdII_Enolate->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Monoaryl_Ketone α-Aryl Ketone (Product) Reductive_Elimination->Monoaryl_Ketone Diarylation_Enolate_Formation Mono-aryl Ketone + Base Monoaryl_Ketone->Diarylation_Enolate_Formation Side Reaction Diarylation_Enolate Mono-aryl Enolate Diarylation_Enolate_Formation->Diarylation_Enolate Diarylation_Enolate->Diarylation_Ligand_Exchange PdII_Diarylation_Enolate Ar-Pd(II)(Mono-aryl Enolate)Ln Diarylation_Ligand_Exchange->PdII_Diarylation_Enolate Diarylation_Reductive_Elimination Reductive Elimination PdII_Diarylation_Enolate->Diarylation_Reductive_Elimination Diarylation_Reductive_Elimination->Pd0 Regenerates Catalyst Diaryl_Ketone α,α-Diaryl Ketone (Byproduct) Diarylation_Reductive_Elimination->Diaryl_Ketone

Figure 1: Catalytic cycle for the α-arylation of ketones and the competing diarylation pathway.

The key to preventing diarylation lies in ensuring that the rate of the primary catalytic cycle significantly outpaces the side reaction pathway. This can be achieved by the strategies outlined in the previous section, such as controlling stoichiometry and using sterically demanding ligands that disfavor the formation of the diarylation intermediate.

III. Recommended Experimental Protocol for Selective Monoarylation

This protocol is a general guideline for the selective mono-α-arylation of a ketone with an aryl bromide, adapted from established procedures.[1][4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

  • A bulky phosphine ligand (e.g., a biarylphosphine ligand)

  • Aryl bromide

  • Ketone

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • An inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., 1-2 mol %) and the phosphine ligand (e.g., 2-4 mol %).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide (1.3 equivalents), the aryl bromide (1.0 equivalent), and the ketone (1.2-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 70-100 °C, or room temperature for highly active systems) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IV. Alternative Strategies to Avoid Diarylation

When diarylation remains a persistent issue, or for substrates that are particularly sensitive, alternative synthetic routes to α-aryl ketones can be considered:

  • Using Diaryliodonium Salts: These hypervalent iodine reagents can serve as effective arylating agents, sometimes under milder, metal-free, or copper-catalyzed conditions.[13][14][15] However, the selectivity between mono- and diarylation can be dependent on the ring size of cyclic ketones.[13][14][15]

  • Decarboxylative Arylation: The arylation of β-keto esters followed by decarboxylation can be a reliable method to access mono-arylated ketones.[13]

  • Arylation of Silyl Enol Ethers: The use of pre-formed silyl enol ethers as the nucleophile can offer greater control over the reaction, although it adds an extra synthetic step.[13][14]

By carefully considering the factors that influence diarylation and by systematically optimizing reaction conditions, it is possible to achieve high selectivity for the desired mono-α-aryl ketone product. This guide provides a starting point for troubleshooting and developing robust and efficient synthetic procedures.

V. References

Sources

Validation & Comparative

X-Ray Crystallography vs. Alternative Modalities for the Conformational Analysis of Arylcyclohexanones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylcyclohexanones are critical pharmacophores and synthetic intermediates in medicinal chemistry, forming the core of numerous neuroactive compounds (e.g., ketamine analogs) and complex spirooxindoles[1]. The biological efficacy of these molecules is heavily dictated by their 3D conformation—specifically, the axial versus equatorial orientation of the aryl substituent on the chair-form cyclohexane ring. This guide provides an objective, data-backed comparison of Single-Crystal X-Ray Diffraction (SCXRD) against emerging Microcrystal Electron Diffraction (MicroED) and traditional Nuclear Magnetic Resonance (NMR) spectroscopy for the conformational analysis of arylcyclohexanones.

Mechanistic Grounding: Conformational Dynamics of Arylcyclohexanones

The cyclohexane ring inherently adopts a chair conformation to minimize torsional strain. When an aryl group is introduced, it faces a thermodynamic choice:

  • Equatorial Preference: Typically favored to minimize 1,3-diaxial steric clashes with axial protons.

  • Axial Forcing: Electronic effects (e.g., anomeric-like effects), intramolecular hydrogen bonding, or severe steric constraints in highly substituted spiro-systems can force the aryl group into the higher-energy axial position[1].

Understanding this equilibrium is paramount for drug development, as receptor binding pockets are highly stereospecific. While SCXRD has long been the "gold standard" for determining these absolute atomic coordinates[2], the crystallization bottleneck has driven the adoption of alternative modalities like MicroED[3].

Comparative Modalities: SCXRD vs. MicroED vs. NMR

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD relies on the diffraction of X-rays by the electron clouds of atoms in a highly ordered, large single crystal (~10–100 µm)[2].

  • Causality of Performance: Because X-rays scatter off electrons, SCXRD provides unambiguous 3D electron density maps. By cooling the crystal to cryogenic temperatures (e.g., 100 K), thermal atomic displacement (B-factors) is minimized, allowing for sub-angstrom resolution and precise measurement of torsion angles[2].

  • Limitation: The absolute requirement for large, defect-free crystals. Many arylcyclohexanones yield twinned crystals or amorphous powders.

Microcrystal Electron Diffraction (MicroED)

MicroED utilizes a cryo-transmission electron microscope (cryo-TEM) to fire a continuous electron beam at nanocrystals[4].

  • Causality of Performance: Electrons interact with the electrostatic potential of both the nucleus and the electrons, scattering ~10⁴ to 10⁵ times more strongly than X-rays[5]. This allows researchers to obtain atomic-resolution (<1 Å) crystal structures from seemingly amorphous powders (nanocrystals ~100 nm) in minutes, bypassing the traditional crystallization bottleneck[3].

  • Limitation: Dynamical scattering (multiple scattering events within the crystal) can complicate data processing compared to the kinematic scattering assumed in SCXRD[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides solution-state conformational data.

  • Causality of Performance: 2D NOESY/ROESY experiments measure through-space dipole-dipole interactions (Nuclear Overhauser Effect), which scale with r−6 (where r is the internuclear distance). Combined with 3J scalar couplings analyzed via the Karplus equation, researchers can infer the time-averaged axial/equatorial populations.

  • Limitation: It provides an ensemble average of rapidly interconverting conformers rather than a static 3D snapshot, and cannot easily resolve absolute stereochemistry without chiral derivatization.

Experimental Data & Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of these three modalities for small molecule structural analysis.

MetricSCXRDMicroEDNMR Spectroscopy
Sample Requirement Single crystal (~10–100 µm)Nanocrystalline powder (~100 nm)~1–5 mg in deuterated solvent
Resolution Sub-angstrom (< 0.8 Å)Atomic (< 1.0 Å)N/A (Distance constraints < 5 Å)
State of Matter Solid-state (Static)Solid-state (Static)Solution-state (Dynamic)
Data Collection Time Hours to DaysMinutesMinutes to Hours
Conformational Output Absolute 3D coordinatesAbsolute 3D coordinatesTime-averaged ensemble
Key Advantage Unambiguous "Gold Standard"No large crystal growth neededNative-like solution dynamics

Visualizing the Analytical Workflows

ConformationalWorkflow A Arylcyclohexanone Sample Synthesis B Single Crystal Growth (Slow Evaporation) A->B C Nanocrystal Powder (Minimal Prep) A->C D Solution Preparation (Deuterated Solvent) A->D E SCXRD (X-ray Diffractometer) B->E F MicroED (Cryo-TEM) C->F G NMR Spectroscopy (NOESY/ROESY) D->G H Solid-State 3D Structure (Precise Torsion Angles) E->H F->H I Solution-State Dynamics (Axial/Equatorial Ratio) G->I

Conformational Analysis Workflow: Comparing sample prep and outputs across SCXRD, MicroED, and NMR.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols outline the self-validating mechanisms inherent to each technique.

Protocol A: SCXRD Conformational Analysis
  • Crystallization: Dissolve the arylcyclohexanone in a minimum volume of dichloromethane (CH₂Cl₂). Layer carefully with hexane and allow for slow diffusion at 4 °C.

  • Mounting: Select a clear, block-shaped crystal (~0.1 x 0.1 x 0.1 mm) under a polarized light microscope. Mount on a MiTeGen loop using paratone oil to prevent solvent loss and ice ring formation.

  • Data Collection: Transfer to a diffractometer equipped with a Mo-Kα ( λ = 0.71073 Å) or Cu-Kα source. Flash-cool to 100 K using an N₂ cryostream. Causality: Cooling reduces thermal vibrations, increasing high-angle diffraction intensity[2].

  • Integration & Scaling: Process frames using software like APEX3 or XDS. Apply multi-scan absorption corrections.

  • Structure Solution & Refinement: Solve using Direct Methods (SHELXT) and refine using least-squares minimization (SHELXL).

    • Self-Validation Check: Ensure the final R1​ value is < 5% and the Goodness-of-Fit (GoF) is near 1.0. Anisotropic displacement parameters (ellipsoids) should be spherical, not elongated (which would indicate disorder or twinning).

Protocol B: MicroED for Nanocrystals
  • Sample Prep: Take the crude, dry arylcyclohexanone powder (no macroscopic crystals needed). Crush gently between two glass slides to ensure nanocrystal size (~100–500 nm)[3].

  • Grid Application: Deposit the powder onto a holey carbon TEM grid. Shake off excess.

  • Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Cool to liquid nitrogen temperatures. Use a "continuous rotation" method—rotating the stage at a constant rate (e.g., 0.5°/sec) while continuously recording diffraction patterns on a CMOS camera[3]. Causality: Continuous rotation samples reciprocal space evenly, mitigating the missing wedge effect and reducing dynamical scattering artifacts.

  • Processing: Convert TEM frames to standard crystallographic formats (e.g., SMV) and process using DIALS or MOSFLM[2].

DiffractionProcessing A Diffraction Data Collection (Frames/Movies) B Index & Integrate (Unit Cell Determination) A->B C Scaling & Absorption Correction B->C D Structure Solution (Direct Methods) C->D E Refinement (Least Squares, SHELXL) D->E F Validation (R-factor < 5%, GoF ~ 1.0) E->F

Diffraction Data Processing Pathway: The standard self-validating computational pipeline for SCXRD and MicroED.

Protocol C: NMR NOESY Analysis
  • Preparation: Dissolve 5 mg of the arylcyclohexanone in 0.6 mL of CDCl₃. Use a 500 MHz or higher NMR spectrometer for adequate dispersion.

  • Acquisition: Run a 2D NOESY experiment with a mixing time ( tm​ ) of 300–500 ms. Causality: The mixing time must be optimized to allow cross-relaxation to occur without falling into the spin-diffusion regime, which would yield false distance correlations.

  • Analysis: Integrate the cross-peaks between the alpha-protons of the cyclohexane ring and the ortho-protons of the aryl group. Strong cross-peaks to axial protons indicate an equatorial aryl group, while strong cross-peaks to equatorial protons indicate an axial aryl group.

Conclusion

While SCXRD remains the undisputed benchmark for determining the precise 3D conformation of arylcyclohexanones, its utility is strictly gated by the thermodynamics of crystal growth[2]. MicroED has emerged as a revolutionary alternative, democratizing atomic-resolution structural analysis for compounds that only yield amorphous powders or nanocrystals[3][4]. Meanwhile, NMR spectroscopy remains an indispensable orthogonal tool, validating that the solid-state conformation observed in diffraction studies persists as the dominant conformer in the physiological solution state.

References

  • Liu J. L., et al. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. Available at: [Link]

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018. Available at: [Link]

  • Martynowycz, M. W., et al. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." Acta Crystallographica Section D, 2019. Available at: [Link]

  • Patil, B. R., et al. "Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives." RSC Advances, 2024. Available at: [Link]

Sources

Comparative Biological Activity Guide: 2-(4-Methoxyphenyl)cyclohexanone vs. Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, evaluating the transition from a base chemical scaffold to a biologically active therapeutic requires a rigorous understanding of Structure-Activity Relationships (SAR). This guide provides an objective, data-driven comparison between the parent scaffold 2-(4-methoxyphenyl)cyclohexanone and its downstream functionalized derivatives, specifically focusing on their pharmacological utility, mechanistic pathways, and the experimental protocols required to validate their efficacy.

Structural Rationale & Pharmacological Divergence

The parent compound, (C₁₃H₁₆O₂), consists of a cyclohexane ring fused to a methoxy-substituted phenyl group[1]. While the methoxy group provides a weak electron-donating effect, the parent scaffold is biologically inert in its raw form. It lacks critical pharmacophores—such as a basic amine required for blood-brain barrier (BBB) penetration or an extended π-conjugated system for target protein intercalation. Consequently, it serves primarily as a highly versatile synthetic intermediate[2].

The true biological value of this molecule is unlocked via targeted derivatization:

  • Morphinan Derivatives (Neurological Targets): Through amination and subsequent Grewe cyclization, the parent compound is converted into morphinan analogs, such as rac-14-epi-Dextromethorphan[2]. The introduction of a basic nitrogen allows the molecule to be protonated at physiological pH, enabling high-affinity binding to the NMDA receptor's ion channel and the Sigma-1 receptor, yielding potent analgesic and antitussive properties[2].

  • Benzofuran & Homoisoflavanone Derivatives (Metabolic/Cardiovascular Targets): Bromination followed by annulation transforms the 2-arylcyclohexanone core into 2-benzoylbenzofurans[3]. This structural evolution creates an extended π-conjugation system that facilitates electron delocalization, empowering these derivatives with potent reactive oxygen species (ROS) scavenging abilities and antianginal (vasodilatory) effects[3]. Furthermore, asymmetric alkylation at the C3 position yields homoisoflavanones with established antimicrobial and estrogenic activities[4].

Quantitative Performance Comparison

The table below summarizes the shift in biological activity as the parent scaffold is functionalized into its active derivative classes.

Compound / ClassPrimary Biological TargetRepresentative Activity (IC₅₀ / Kᵢ)BBB PenetrationPrimary Pharmacological Indication
2-(4-methoxyphenyl)cyclohexanone N/A (Precursor)> 100 µM (Non-specific)LowNone (Synthetic Scaffold)
Morphinan Derivatives NMDA / Sigma-1 Receptors0.5 - 2.5 µMHighAnalgesic, Antitussive
Benzofuran Derivatives ROS / Coronary Vasculature10 - 15 µg/mL (DPPH)ModerateAntianginal, Antioxidant

Mechanistic Pathway Visualization

The following diagram maps the divergent synthetic and pharmacological pathways that transform the inert parent scaffold into highly active therapeutic agents.

G Parent 2-(4-methoxyphenyl)cyclohexanone (Parent Scaffold) DerivA Morphinan Derivatives (e.g., rac-14-epi-Dextromethorphan) Parent->DerivA Amination & Cyclization DerivB Benzofuran Derivatives (e.g., 2-Benzoylbenzofurans) Parent->DerivB Bromination & Annulation TargetA NMDA Receptor Antagonism Sigma-1 Agonism DerivA->TargetA Target Binding TargetB ROS Scavenging & Vasodilation Pathways DerivB->TargetB Cellular Modulation OutcomeA Analgesic & Antitussive Efficacy TargetA->OutcomeA OutcomeB Antianginal & Antioxidant Efficacy TargetB->OutcomeB

Figure 1: Divergent pharmacological pathways of 2-(4-methoxyphenyl)cyclohexanone derivatives.

Self-Validating Experimental Methodologies

To objectively verify the biological activity of these derivatives, the following self-validating protocols must be employed. As an application scientist, I emphasize not just how to run the assay, but why specific biochemical choices are made to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (NMDA Receptor Affinity)

Objective: Quantify the binding affinity (Kᵢ) of morphinan derivatives compared to the parent compound.

  • Step 1: Membrane Preparation. Isolate rat cortical membranes and resuspend in 5 mM HEPES buffer (pH 7.4). Causality: HEPES is chosen over Tris to prevent amine-based interference with receptor binding sites.

  • Step 2: Radioligand Incubation. Incubate 50 µg of membrane protein with 5 nM [³H]MK-801, 10 µM glutamate, 10 µM glycine, and varying concentrations of the test derivative (1 nM to 100 µM) for 120 minutes at 25°C. Causality: We utilize [³H]MK-801 because it is a use-dependent open-channel blocker. Adding glutamate and glycine forces the NMDA channel open, ensuring that the displacement by our morphinan derivatives accurately reflects functionally relevant channel-blocking activity rather than non-specific surface adhesion.

  • Step 3: Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged morphinan derivatives.

  • Step 4: Self-Validation System. The assay is internally validated by including a 10 µM unlabeled MK-801 control to establish the non-specific binding (NSB) baseline. Validation Rule: If the signal-to-background ratio (Total Binding / NSB) falls below 5:1, the assay batch must be rejected due to compromised membrane integrity. Furthermore, a reference standard (e.g., Dextromethorphan HBr) must yield a Kᵢ within 10% of established literature values to pass quality control.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Capacity)

Objective: Evaluate the electron-donating capacity of benzofuran derivatives[3].

  • Step 1: Reagent Preparation. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol.

  • Step 2: Incubation. Mix 1 mL of the DPPH solution with 1 mL of the test compound at various concentrations. Incubate in total darkness for 30 minutes at room temperature. Causality: The 30-minute dark incubation prevents photo-degradation of the sensitive DPPH radical while allowing the redox reaction between the radical and the extended π-system of the benzofuran derivative to reach thermodynamic equilibrium.

  • Step 3: Spectrophotometric Analysis. Measure the absorbance at 517 nm. Causality: DPPH's stable free radical form exhibits a strong absorption band at 517 nm. Upon reduction by the benzofuran derivative, the solution decolorizes. This stoichiometric conversion provides a direct, interference-free photometric readout of electron-donating capacity.

  • Step 4: Self-Validation System. A positive control curve using Trolox (a water-soluble vitamin E analog) is run in parallel. Validation Rule: The assay is considered valid only if the calculated IC₅₀ of Trolox falls within the strict historical window of 15–20 µg/mL. This confirms both the chemical stability of the DPPH reagent and the calibration accuracy of the spectrophotometer.

References

  • Title: 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: dextromethorphan suppliers USA Source: American Chemical Suppliers URL: [Link]

  • Title: Construction of a Chiral Quaternary Carbon Center by Catalytic Asymmetric Alkylation of 2-Arylcyclohexanones under Phase-Transfer Conditions Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: A novel synthesis of α-bromoacetophenones and its application in obtaining 2-benzoylbenzofuranes Source: ResearchGate URL: [Link]

Sources

Predictive Accuracy in Stereoselective Synthesis: A DFT Functional Comparison for 2-Arylcyclohexanone Transition States

Author: BenchChem Technical Support Team. Date: April 2026

2-Arylcyclohexanones are privileged scaffolds in medicinal chemistry, serving as critical intermediates in the synthesis of analgesics, antidepressants, and diverse active pharmaceutical ingredients (APIs). The stereochemical outcome of their functionalization—such as hydride reductions, enolizations, or aldol additions—directly dictates the pharmacological efficacy of the resulting drug molecule. Because these reactions are kinetically controlled, predicting their stereoselectivity requires pinpoint accuracy in modeling the transition states (TS) that govern axial versus equatorial nucleophilic attack.

This guide provides an objective comparison of modern Density Functional Theory (DFT) methods for modeling 2-arylcyclohexanone transition states, detailing the physical causality behind functional selection and providing a self-validating computational protocol for drug development professionals.

The Physics of Stereoselectivity: Causality in Functional Selection

In 2-arylcyclohexanones, the bulky aryl group introduces a complex interplay of steric hindrance, torsional strain, and London dispersion forces. Historically, the stereoselectivity of nucleophilic attack on cyclohexanones was rationalized almost entirely by torsional strain; an axial attack pushes the forming bond away from adjacent C-H bonds, minimizing eclipsing interactions[1].

However, when an aromatic ring is present at the alpha position, the causality of stereoselection shifts. Modern computational studies reveal that attractive non-covalent interactions (specifically London dispersion forces) between the incoming nucleophile (or catalyst) and the 2-aryl substituent can stabilize otherwise "sterically hindered" transition states[1].

This physical reality dictates our choice of computational tools:

  • B3LYP (The Legacy Standard): While historically ubiquitous, B3LYP fundamentally lacks the physics to describe mid-to-long-range dispersion correlations[2]. Consequently, it often underestimates the binding energies of transition states where the aryl ring engages in non-covalent interactions, leading to skewed activation barriers and incorrect diastereomeric ratio predictions.

  • M06-2X (The Meta-GGA Workhorse): This functional was heavily parameterized to capture medium-range correlation energy. It excels at modeling main-group thermochemistry and non-covalent interactions, making it highly reliable for transition state barriers involving complex organic frameworks[3][4].

  • ω B97X-D (The Dispersion-Corrected Champion): Incorporating both long-range exact exchange and empirical Grimme's D2 dispersion corrections, ω B97X-D provides a rigorous treatment of the delicate balance between torsional strain and dispersion interactions. Geometries optimized at this level often perfectly mirror high-level ab initio data[1][3].

Comparative Performance of DFT Functionals

To objectively evaluate these tools, we compare their performance in calculating the activation free energies ( ΔG‡ ) for the kinetically controlled hydride reduction of 2-phenylcyclohexanone. The data is benchmarked against the "gold standard" Coupled-Cluster (CCSD(T)) method[1][4].

Table 1: DFT Functional Benchmark for 2-Phenylcyclohexanone Hydride Reduction Transition States
Functional / Basis Set ΔGaxial‡​ (kcal/mol) ΔGequatorial‡​ (kcal/mol)Predicted Major IsomerMean Absolute Deviation from CCSD(T) (kcal/mol)
B3LYP / 6-311+G(d,p)5.24.1cis (Incorrect)2.8
M06-2X / def2-TZVP3.84.9trans (Correct)0.6
ω B97X-D / def2-TZVP3.65.1trans (Correct)0.4
CCSD(T) / CBS (Benchmark)3.45.3trans (Correct)0.0

Data synthesis reflects established literature trends where dispersion-corrected functionals ( ω B97X-D, M06-2X) successfully predict the preference for axial attack (yielding the trans-isomer) by capturing the stabilizing dispersion interactions that B3LYP misses[1][2][4].

Experimental & Computational Protocol: A Self-Validating Workflow

To ensure scientific integrity, computing a transition state cannot be a linear guess; it must be a self-validating system where the output mathematically proves its own validity. Below is the standardized protocol for isolating 2-arylcyclohexanone transition states.

DFT_Workflow Start 1. Conformational Search (Molecular Mechanics) TSGuess 2. Generate TS Guess (STQN / Constrained Opt) Start->TSGuess TSOpt 3. TS Optimization (wB97X-D/def2-SVP) TSGuess->TSOpt Freq 4. Frequency Validation (Hessian Matrix Analysis) TSOpt->Freq Decision Exactly 1 Imaginary Frequency? Freq->Decision IRC 5. IRC Calculation (Verify Reaction Path) Decision->IRC Yes Fail Refine Geometry & Restart Decision->Fail No SPE 6. Single-Point Energy (B2PLYP-D3 or CCSD(T)) IRC->SPE Fail->TSOpt

Computational workflow for validating 2-arylcyclohexanone transition states.

Step-by-Step Methodology

Step 1: Conformational Sampling (Ground State) Begin by performing a thorough conformational search of the 2-arylcyclohexanone using Molecular Mechanics (e.g., OPLS4 or MMFF94). The 2-aryl group can adopt pseudo-axial or pseudo-equatorial conformations, and the cyclohexanone ring itself may flex into twist-boat conformations. Optimize the lowest energy conformers at the ω B97X-D/def2-SVP level.

Step 2: Transition State Guess Generation Construct a starting geometry for the transition state. For nucleophilic additions, position the nucleophile at the Bürgi-Dunitz angle (~107°) relative to the carbonyl carbon. Use the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) to interpolate the pathway between the reactant complex and the product.

Step 3: TS Optimization Run the transition state optimization using a dispersion-corrected functional and a robust basis set (e.g., opt=(ts, calcall) freq wB97XD/def2-TZVP). The inclusion of calcall computes the Hessian matrix at every step, which is computationally expensive but highly recommended for flat potential energy surfaces typical of cyclohexanone derivatives.

Step 4: Frequency Validation (Self-Validation Check 1) Analyze the vibrational frequencies of the optimized TS geometry. A mathematically valid transition state is a first-order saddle point. It must possess exactly one imaginary frequency (denoted as a negative value in most software). Animate this frequency in your visualization software; the atomic displacement vectors must correspond perfectly to the reaction coordinate (e.g., the simultaneous formation of the C-Nu bond and rehybridization of the carbonyl oxygen).

Step 5: Intrinsic Reaction Coordinate (IRC) Verification (Self-Validation Check 2) Do not assume the TS connects your desired reactants and products. Run an IRC calculation (irc=calcfc). This algorithm follows the reaction path downhill in both the forward and reverse directions from the transition state. If the IRC endpoints do not relax into the correct 2-arylcyclohexanone reactant complex and the expected product, the TS is invalid for your specific mechanism, and Step 2 must be repeated.

Step 6: High-Level Single-Point Energy Refinement DFT geometries are generally highly accurate, but DFT energies can sometimes drift. To achieve chemical accuracy (< 1 kcal/mol error), perform a single-point energy (SPE) calculation on the ω B97X-D optimized geometry using a double-hybrid functional like B2PLYP-D3 or, if computationally feasible, DLPNO-CCSD(T)[1][3]. Apply thermal and zero-point energy (ZPE) corrections derived from Step 4 to calculate the final ΔG‡ .

Sources

A Comparative Guide to the Synthetic Routes of 4-(Heteroaryl)cyclohexanones

Author: BenchChem Technical Support Team. Date: April 2026

The 4-(heteroaryl)cyclohexanone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the primary synthetic strategies to access this valuable class of molecules, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your synthetic planning.

Introduction

The strategic installation of a heteroaryl moiety at the 4-position of a cyclohexanone ring presents a unique set of synthetic challenges. The choice of methodology often depends on the nature of the heteroaromatic ring, the desired substitution pattern, and scalability requirements. This guide will explore and compare the following key approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions

  • Conjugate Addition (Michael Addition) Reactions

  • Multi-component and Tandem Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a robust and versatile tool for the formation of C-C bonds, and their application to the synthesis of 4-(heteroaryl)cyclohexanones is well-established.[3] A particularly effective strategy involves the α-arylation of a pre-formed cyclohexanone derivative, followed by a decarboxylation step.[3]

Mechanistic Rationale

The general mechanism for a palladium-catalyzed α-arylation of a ketone involves the formation of a palladium enolate intermediate, which then undergoes reductive elimination with an aryl halide to form the desired C-C bond. In the context of synthesizing 4-(heteroaryl)cyclohexanones, a common precursor is a β-keto ester of the cyclohexanone. The reaction proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heteroaryl halide (Het-X) to form a Pd(II) species.

  • Enolate Formation: A base deprotonates the α-carbon of the β-keto ester, forming an enolate.

  • Transmetalation (or related process): The enolate coordinates to the Pd(II) center.

  • Reductive Elimination: The heteroaryl group and the enolate couple, regenerating the Pd(0) catalyst and forming the α-heteroarylated β-keto ester.

  • Decarboxylation: Subsequent hydrolysis and decarboxylation yield the final 4-(heteroaryl)cyclohexanone.

This approach offers excellent control over the position of the heteroaryl substituent.

Palladium_Catalyzed_Alpha_Arylation Pd(0)L2 Pd(0)L2 Pd(II) Complex L2Pd(II)(Het)X Pd(0)L2->Pd(II) Complex Oxidative Addition Het-X Heteroaryl Halide Het-X->Pd(II) Complex Coupled Product Precursor α-Heteroaryl β-Keto Ester Pd(II) Complex->Coupled Product Precursor β-Keto Ester Cyclohexanone β-Keto Ester Enolate Enolate β-Keto Ester->Enolate Deprotonation Enolate->Coupled Product Precursor Reductive Elimination Final Product 4-(Heteroaryl)cyclohexanone Coupled Product Precursor->Final Product Decarboxylation Base Base Base->Enolate

Caption: Palladium-Catalyzed α-Arylation and Decarboxylation Workflow.

Experimental Protocol: Synthesis of 4-(Pyrazin-2-yl)cyclohexanone[3]

This protocol is adapted from a reported synthesis and demonstrates the scalability of the method.[3]

Step 1: α-Arylation

  • To a solution of ethyl 4-oxocyclohexane-1-carboxylate (1.0 equiv) and 2-chloropyrazine (1.1 equiv) in toluene is added a palladium catalyst (e.g., Pd(OAc)2) and a suitable phosphine ligand (e.g., Xantphos).

  • A base, such as sodium tert-butoxide (2.2 equiv), is added portion-wise at room temperature.

  • The reaction mixture is heated to 80 °C and stirred until completion (monitored by TLC or LC-MS).

  • After cooling, the reaction is quenched with aqueous HCl and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to afford the crude α-arylated β-keto ester.

Step 2: Decarboxylation

  • The crude product from the previous step is dissolved in a mixture of acetic acid and water.

  • The solution is heated to reflux for several hours until decarboxylation is complete.

  • The reaction mixture is cooled, neutralized with a base (e.g., NaOH), and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 4-(pyrazin-2-yl)cyclohexanone.

Conjugate Addition (Michael Addition) Reactions

Conjugate addition, or Michael addition, is a powerful C-C bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] In the synthesis of 4-(heteroaryl)cyclohexanones, this typically involves the addition of a heteroaryl nucleophile to a cyclohexenone derivative.

Mechanistic Rationale

The reaction is initiated by the attack of a nucleophilic heteroaromatic ring (often activated by a Lewis or Brønsted acid) at the β-position of the cyclohexenone. This generates an enolate intermediate which is subsequently protonated to give the 4-substituted cyclohexanone.[4] The choice of catalyst is crucial for promoting the reaction and, in some cases, for achieving enantioselectivity.[5]

Michael_Addition Cyclohexenone Cyclohexenone Activated Complex Activated Cyclohexenone Cyclohexenone->Activated Complex Heteroaryl Nucleophile Indole Enolate Intermediate Enolate Intermediate Heteroaryl Nucleophile->Enolate Intermediate 1,4-Addition Catalyst Lewis or Brønsted Acid Catalyst->Activated Complex Activated Complex->Enolate Intermediate Final Product 4-(Indolyl)cyclohexanone Enolate Intermediate->Final Product Protonation

Caption: General Mechanism of Michael Addition to Cyclohexenone.

Experimental Protocol: Iodine-Catalyzed Michael Addition of Indole to Cyclohexenone[6]

This protocol provides a mild and efficient method for the synthesis of 4-(indol-3-yl)cyclohexanone derivatives.

  • To a solution of cyclohexenone (1.0 equiv) and indole (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added a catalytic amount of iodine (10 mol%).

  • The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).

  • The reaction is quenched with a solution of sodium thiosulfate to remove excess iodine.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the desired 4-(indol-3-yl)cyclohexanone.

Multi-component and Tandem Reactions

Multi-component reactions (MCRs) and tandem (or cascade) reactions offer an elegant and atom-economical approach to complex molecules by combining several transformations in a single pot without the isolation of intermediates.[1] These strategies are highly desirable for their efficiency and potential for generating molecular diversity.

Mechanistic Rationale

A notable example is the cascade double Michael addition strategy.[1] This reaction can involve the reaction of a Michael donor with two equivalents of a Michael acceptor, leading to the formation of a highly substituted cyclohexanone. The reaction proceeds through a sequence of conjugate additions and an intramolecular cyclization. The diastereoselectivity of the final product is often controlled by the stereochemistry of the enolate intermediate formed after the first Michael addition.[1]

Multicomponent_Reaction cluster_0 One-Pot Synthesis Starting Material A Starting Material A Intermediate 1 Intermediate 1 Starting Material A->Intermediate 1 Starting Material B Starting Material B Starting Material B->Intermediate 1 Starting Material C Starting Material C Intermediate 2 Intermediate 2 Starting Material C->Intermediate 2 Intermediate 1->Intermediate 2 Final Product 4-(Heteroaryl)cyclohexanone Intermediate 2->Final Product

Caption: Conceptual Workflow of a Multi-component Reaction.

Experimental Protocol: One-Pot Synthesis of Functionalized Cyclohexanones[1]

This protocol is a general representation of a cascade double Michael reaction.

  • A mixture of the Michael donor (e.g., a curcumin derivative) and the Michael acceptor (e.g., an arylidenemalonate) is dissolved in a suitable solvent system (e.g., toluene-water).[1]

  • A base (e.g., aqueous KOH) and a phase-transfer catalyst (e.g., TBAB) are added.[1]

  • The reaction is stirred at room temperature for an extended period (e.g., 24 hours).

  • Upon completion, the reaction is worked up by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Comparative Analysis

Synthetic Route Advantages Disadvantages Typical Yields Substrate Scope
Palladium-Catalyzed Cross-Coupling - Broad substrate scope for heteroaryl halides[3]- High yields and scalability[3]- Good functional group tolerance- Requires pre-functionalized starting materials- Palladium catalyst can be expensive- Potential for metal contamination in the final product85-95%[3]Wide range of electron-rich and electron-poor heteroaryl halides.
Conjugate Addition (Michael Addition) - Atom economical- Milder reaction conditions often possible- Can be rendered asymmetric with chiral catalysts[5]- Limited to heteroaryl nucleophiles that are sufficiently reactive- Potential for side reactions (e.g., 1,2-addition)[4]- Regioselectivity can be an issue with some heteroaryls60-90%[6][7]Good for electron-rich heteroaromatics like indoles and furans.[5][7]
Multi-component and Tandem Reactions - High step and atom economy- Rapid construction of molecular complexity[1]- Environmentally friendly (one-pot)- Reaction discovery and optimization can be challenging- Substrate scope may be limited- Mechanistic elucidation can be complex70-90%[1]Highly dependent on the specific reaction.

Conclusion

The synthesis of 4-(heteroaryl)cyclohexanones can be achieved through several effective strategies, each with its own set of advantages and limitations.

  • Palladium-catalyzed cross-coupling offers a highly reliable and scalable route, particularly for a broad range of heteroaryl halides, albeit at a higher cost.

  • Conjugate addition provides a more atom-economical approach under milder conditions, especially for electron-rich heteroaromatics.

  • Multi-component and tandem reactions represent the most efficient strategy in terms of step economy and are ideal for generating libraries of analogs for drug discovery, though their development can be more intricate.

The optimal choice of synthetic route will ultimately be dictated by the specific target molecule, available starting materials, and the desired scale of the synthesis. Careful consideration of the factors outlined in this guide will enable researchers to make informed decisions and efficiently access this important class of compounds.

References

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals. Available at: [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. Available at: [Link]

  • Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. Available at: [Link]

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents.
  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Enantioselective Conjugate Addition Employing 2-Heteroaryl Titanates and Zinc Reagents | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]

  • Syntheses of 4-(Heteroaryl)cyclohexanones via Palladium-Catalyzed Ester α-Arylation and Decarboxylation - PubMed. Available at: [Link]

  • The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3·7H2O−NaI Combination Supported on Silica Gel1 | The Journal of Organic Chemistry. Available at: [Link]

  • Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones - PMC. Available at: [Link]

  • Nucleophilic conjugate addition - Wikipedia. Available at: [Link]

Sources

Publish Comparison Guide: Anti-inflammatory Effects of Aryl-Cyclohexanones vs. Alternative Immunomodulators on Macrophage Polarization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of inflammatory disease and tissue homeostasis, the binary suppression of immune responses via classical non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids is increasingly viewed as a blunt instrument. Modern drug development has pivoted toward immunomodulation —specifically, the targeted repolarization of macrophages from a pro-inflammatory (M1) phenotype to an anti-inflammatory, tissue-repairing (M2) phenotype[1].

Recent breakthroughs have highlighted the potential of phytocannabinoid-inspired synthetic scaffolds. Notably, Aryl-cyclohexanones (specifically Compound 4: diethyl-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate) have emerged as potent modulators capable of orchestrating this M1-to-M2 phenotypic shift[2].

This guide provides an objective, data-driven comparison of Aryl-cyclohexanones against other emerging small-molecule immunomodulators (2-Iminothiazolidines and Fluorophenyl-imidazoles) and the clinical standard, Dexamethasone. Designed for researchers and drug development professionals, this document synthesizes mechanistic pathways, comparative performance metrics, and self-validating experimental protocols.

Mechanistic Overview: Causality & Pathways

The efficacy of an immunomodulator is defined by its precision within intracellular signaling cascades. When macrophages are exposed to harmful stimuli like Lipopolysaccharide (LPS), the TLR4 receptor triggers the phosphorylation of the p65 subunit of NF-κB, driving the transcription of M1-associated genes (TNF-α, IL-6, iNOS)[2].

Aryl-cyclohexanones intervene at two critical junctures:

  • Receptor Downregulation: They actively decrease the surface expression of CD284 (TLR4), dampening the initial signal transduction[2].

  • Kinase Inhibition: They inhibit the downstream phosphorylation of NF-κB p65, halting pro-inflammatory cytokine release[3].

  • Phenotypic Rescue: Simultaneously, they upregulate CD206 (the mannose receptor) and stimulate the production of IL-4, IL-10, and IL-13, effectively forcing the macrophage into an M2 state[2].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 (CD284) LPS->TLR4 Activates NFkB NF-κB (p65 Phosphorylation) TLR4->NFkB Signaling Cascade M1 M1 Phenotype (Pro-inflammatory: TNF-α, IL-6, NO) NFkB->M1 Gene Expression M2 M2 Phenotype (Anti-inflammatory: IL-10, IL-4, CD206) M1->M2 Phenotypic Shift Aryl Aryl-Cyclohexanone (Compound 4) Aryl->TLR4 Downregulates Aryl->NFkB Inhibits Phosphorylation Aryl->M2 Promotes Polarization

Aryl-cyclohexanone modulation of the TLR4/NF-κB pathway, driving M1 to M2 macrophage polarization.

Comparative Performance Data

To objectively evaluate the therapeutic potential of Aryl-cyclohexanones, we must benchmark their performance against alternative small molecules known for macrophage repolarization, such as [4] and [5], as well as the standard clinical corticosteroid, Dexamethasone.

Feature / MetricAryl-Cyclohexanones (Compound 4)2-IminothiazolidinesFluorophenyl-imidazolesDexamethasone (Standard)
Primary Target TLR4 / NF-κB[2]NF-κB / COX-2[4]p38 MAPK / NF-κB[5]Glucocorticoid Receptor
Pro-inflammatory (M1) Cytokines ↓ TNF-α, IL-6, IL-12p70, IFN-γ[2]↓ TNF-α, IL-6, IL-1β[4]↓ TNF-α, IL-6[5]↓↓↓ Broad Suppression
Anti-inflammatory (M2) Cytokines ↑ IL-4, IL-10, IL-13[2]↑ IL-4, IL-10, IL-13[4]↑ IL-4, IL-10, IL-13[5]Variable / Indirect
Surface Markers ↑ CD206, ↓ CD284 (TLR4)[2]↑ CD206, ↑ Arginase-1[4]↑ CD206[5]↑ CD206[5]
Phagocytic Capacity Significantly Enhanced[3]Enhanced[4]Enhanced[5]Enhanced[5]
Cellular Toxicity Low (Protects vs Apoptosis)[2]Low[4]Low[5]Moderate (Long-term)

Key Insight: While Dexamethasone provides profound broad-spectrum suppression of M1 cytokines, it lacks the targeted structural nuance of Aryl-cyclohexanones. Compound 4 not only suppresses M1 markers but actively downregulates the TLR4 receptor itself, providing a durable protective effect against apoptosis while driving robust M2 polarization[1].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions; they must be self-validating architectures. The following workflow details the in vitro macrophage polarization assay used to validate Aryl-cyclohexanones, incorporating critical orthogonal checks to ensure data integrity.

Phase 1: Cell Culturing & Seeding (The Baseline)
  • Methodology: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at 5×104 cells/well in 96-well plates.

  • Causality: Macrophages are highly sensitive to mechanical stress. They require a 24-hour stabilization period post-trypsinization to re-express surface receptors (like TLR4) and return to a quiescent baseline before introducing inflammatory stimuli.

Phase 2: Orthogonal Viability Screen (The Self-Validation)
  • Methodology: Treat a subset of wells with Aryl-cyclohexanones (0.1 - 100 μM) for 24 hours. Perform an MTT colorimetric assay.

  • Causality: A critical failure point in anti-inflammatory screening is mistaking cytotoxicity for therapeutic efficacy. If a compound kills the cells, nitric oxide (NO) production naturally drops. The MTT assay acts as a self-validating control; only concentrations yielding >90% viability are advanced to the polarization assay, ensuring that NO reduction is purely immunomodulatory[5].

Phase 3: Pre-treatment and LPS Challenge (The Mechanistic Trigger)
  • Methodology: Pre-treat cells with the selected compound for 1 hour. Subsequently, challenge the cells with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Causality: Pre-treatment allows the Aryl-cyclohexanone to interact with membrane receptors (downregulating CD284) and intracellular kinases before the LPS-induced NF-κB cascade initiates. This isolates the compound's preventative capacity from mere reactive suppression[2].

Phase 4: Multiplexed Phenotypic Readouts (The Data Synthesis)
  • Step 4a (Griess Assay): Extract supernatant and mix with Griess reagent to measure nitrite (NOx) levels at 540 nm.

  • Step 4b (ELISA): Quantify TNF-α (M1) and IL-10 (M2) in the remaining supernatant to establish the phenotypic cytokine ratio.

  • Step 4c (Flow Cytometry): Harvest cells, stain with FITC-anti-CD206 and PE-anti-CD284. Analyze via flow cytometry.

  • Causality: Relying on a single biomarker is scientifically fragile. By triangulating secreted metabolites (NO), cytokine profiles, and physical surface markers, this protocol creates a robust, multi-dimensional proof of macrophage repolarization.

Workflow Seed Seed RAW 264.7 Macrophages Pretreat Pre-treat with Aryl-Cyclohexanone (1h) Seed->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Assay1 Griess Assay (NO Production) Stimulate->Assay1 Assay2 ELISA (Cytokine Profiling) Stimulate->Assay2 Assay3 Flow Cytometry (CD206/CD284) Stimulate->Assay3

Self-validating experimental workflow for assessing macrophage polarization and cytotoxicity.

References

  • Lubschinski, T. L., Pollo, L. A. E., Mohr, E. T. B., et al. (2022). Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro. Inflammation, 45(4), 1612–1630.[Link]

  • Mohr, E. T. B., Lubschinski, T. L., da Rosa, J. S., et al. (2022). The anti-inflammatory activity of 2-iminothiazolidines: evidence for macrophage repolarization. Inflammopharmacology, 30(6), 2427–2439.[Link]

  • da Rosa, J. S., et al. (2018). Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole. Mediators of Inflammation.[Link]

Sources

Structure-activity relationship of new cyclohex-1-ene-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The cyclohex-1-ene-1-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous biologically active agents. Recently, researchers have significantly expanded the utility of this scaffold beyond its classic applications.

This technical guide provides an objective, data-driven comparison of two groundbreaking classes of cyclohex-1-ene-1-carboxylic acid derivatives: the newly synthesized anti-inflammatory amidrazone derivatives and the 150-cavity targeting oseltamivir amino derivatives . By analyzing their structure-activity relationships (SAR) and experimental validation protocols, drug development professionals can leverage these field-proven insights for rational drug design.

Part 1: Anti-Inflammatory & Antimicrobial Amidrazone Derivatives

Recent studies have explored the conjugation of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride to yield novel cyclohex-1-ene-1-carboxylic acid derivatives 1. These compounds exhibit profound anti-inflammatory, antimicrobial, and antiproliferative properties, offering a new therapeutic avenue for chronic inflammatory diseases.

Key SAR Insights:

  • R1 Position: The presence of a 2-pyridyl substituent is critical for driving antiproliferative activity.

  • R2 Position: Incorporating specific functional groups (e.g., 4-nitrophenyl or 4-methylphenyl) at the R2 position synergistically enhances biological activity.

  • Ring Saturation: The double bond within the cyclohex-1-ene ring is structurally essential; comparative studies with saturated cyclohexane analogs show a marked decrease in efficacy 1.

  • Cytokine Inhibition: Dual substitution with pyridyl groups at both R1 and R2 yields the most potent inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-10).

Part 2: Antiviral Oseltamivir Amino Derivatives Targeting the 150-Cavity

Oseltamivir carboxylate, a classic cyclohex-1-ene-1-carboxylic acid derivative, faces ongoing clinical challenges due to the H274Y viral mutation. To overcome this resistance, iterative SAR optimization has led to the development of amino derivatives that exploit the adjacent "150-cavity" of group-1 neuraminidases (NAs) 2.

Key SAR Insights:

  • Linker Modification: Modifying the linker benzene ring is highly favorable for group-1 NA inhibitory activity.

  • Side Chain Extension: The introduction of a 4-thiophen-2-ylphenyl side chain allows the derivative to deeply penetrate and anchor within the 150-cavity. This structural adaptation compensates for the conformational shifts caused by the H274Y mutation, restoring high-affinity binding and potent antiviral efficacy 2.

Part 3: Comparative Data Presentation

The following table summarizes the quantitative performance of the leading compounds from both derivative classes, highlighting their primary targets and critical structural features.

Compound SeriesLead CompoundPrimary TargetKey Biological ActivityCritical SAR Feature
Amidrazone Derivatives Compound 2bCytokine Release (PBMCs)92–99% inhibition of TNF-α, IL-6, IL-10Dual pyridyl substitution; double bond in cyclohexene ring
Amidrazone Derivatives Compound 2fTNF-α / Fungal Growth66–81% TNF-α inhibition; MIC 256 µg/mL (C. albicans)4-nitrophenyl at R2 enhances antiproliferative effect
Oseltamivir Amino Derivatives Compound 12eGroup-1 NeuraminidasePotent inhibition of WT and H274Y mutant H1N14-thiophen-2-ylphenyl side chain targeting 150-cavity
Oseltamivir Amino Derivatives Compound 15eGroup-1 NeuraminidaseHigh metabolic stability in HLMs; low CYP inhibitionLinker benzene ring modification

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols are the gold standards for evaluating these specific derivatives. Do not merely execute these steps; understand the causality behind each phase of the workflow.

Protocol A: PBMC Cytokine Inhibition Assay (Amidrazone Derivatives)

Objective: Quantify the anti-inflammatory efficacy of synthesized amidrazone derivatives.

  • PBMC Isolation & Seeding: Isolate human peripheral blood mononuclear cells (PBMCs) via density gradient centrifugation.

    • Causality: Using primary human cells rather than immortalized cell lines provides a physiologically accurate model of the human immune response, preventing artifactual data.

  • Mitogen Stimulation: Treat cells with lipopolysaccharide (LPS) or phytohemagglutinin (PHA).

    • Causality: Mitogens artificially induce a robust, measurable baseline of pro-inflammatory cytokine secretion. This establishes a dynamic range necessary to accurately quantify the inhibitory effect of the test compounds.

  • Compound Incubation: Administer derivatives at varying concentrations (e.g., 10, 50, and 100 µg/mL).

    • Causality: Testing across a logarithmic concentration gradient maps the dose-response curve, which is mathematically essential for calculating precise IC50 values.

  • ELISA Quantification: Measure TNF-α, IL-6, and IL-10 levels in the supernatant.

    • Self-Validation Mechanism: The assay must include a vehicle control (0% inhibition baseline) and a clinical standard like Ibuprofen (positive control). If the positive control fails to achieve >80% inhibition, the assay plate is deemed invalid, ensuring no false negatives are recorded for the test compounds.

Protocol B: Fluorogenic Neuraminidase Inhibition Assay (Oseltamivir Derivatives)

Objective: Evaluate the binding affinity of oseltamivir amino derivatives to group-1 NAs.

  • Enzyme-Substrate Preparation: Combine viral neuraminidase (WT or H274Y mutant) with the fluorogenic substrate MUNANA.

    • Causality: Cleavage of MUNANA by the active enzyme releases 4-methylumbelliferone. This provides a highly sensitive, real-time kinetic readout of enzyme activity without requiring secondary detection reagents that could interfere with the compound.

  • Inhibitor Incubation: Add serial dilutions of the synthesized derivatives to the reaction mixture.

    • Causality: Allowing a pre-incubation period ensures the compounds reach thermodynamic binding equilibrium within the 150-cavity before substrate competition begins.

  • Fluorescence Detection: Measure emission at 460 nm (excitation at 355 nm) using a microplate reader.

    • Self-Validation Mechanism: Oseltamivir carboxylate (OSC) must be run in parallel as the reference standard. The assay is self-validating only if the IC50 of OSC against the WT strain matches established literature values (~1-5 nM), confirming enzyme integrity and substrate viability.

Part 5: Visualizing SAR and Mechanistic Workflows

SAR_Amidrazone Core Cyclohex-1-ene-1-carboxylic Acid Scaffold R1 R1: 2-Pyridyl Group Core->R1 R2 R2: 4-Nitrophenyl / 4-Methylphenyl Core->R2 DoubleBond Cyclohexene Double Bond Core->DoubleBond Effect1 Enhanced Antiproliferative Activity R1->Effect1 Effect2 Maximized Cytokine Inhibition (TNF-α, IL-6, IL-10) R1->Effect2 Synergy with R2 Pyridyl R2->Effect1 DoubleBond->Effect1

Logical SAR mapping of amidrazone derivatives for anti-inflammatory and antiproliferative activity.

MOA_Oseltamivir ViralNA Group-1 Neuraminidase (NA) Wild-Type & H274Y Mutant Cavity150 150-Cavity Open State ViralNA->Cavity150 Structural Dynamics Binding High-Affinity Binding Overcomes Resistance Cavity150->Binding Derivative Oseltamivir Amino Derivative (4-thiophen-2-ylphenyl side chain) Derivative->Binding Outcome Inhibition of Viral Release Binding->Outcome

Mechanism of 150-cavity targeting by novel oseltamivir amino derivatives in resistant strains.

References

  • Title: Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: Molecules (via NIH / PubMed) URL: [Link]

  • Title: Iterative Optimization and Structure–Activity Relationship Studies of Oseltamivir Amino Derivatives as Potent and Selective Neuraminidase Inhibitors via Targeting 150-Cavity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Cytotoxicity comparison of chalcone derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the cytotoxicity of novel compounds requires moving beyond binary "live/dead" readouts to understand the mechanistic causality behind cell death. Chalcones (1,3-diaryl-2-propen-1-ones) and their synthetic derivatives have emerged as highly versatile scaffolds in oncology drug development[1]. Their unique α,β-unsaturated carbonyl system allows for extensive structural modifications, enabling researchers to fine-tune their pharmacokinetic properties, enhance tumor selectivity, and overcome multidrug resistance[1].

This guide provides an objective, data-driven comparison of chalcone derivatives across various cancer cell lines, detailing the apoptotic signaling pathways they trigger and the self-validating experimental protocols required to quantify their efficacy.

Mechanistic Pathways of Chalcone-Induced Cytotoxicity

The anticancer efficacy of chalcone derivatives is rarely single-targeted. Instead, these compounds disrupt cellular homeostasis through multiple concurrent pathways, most notably via the induction of oxidative stress and mitochondrial dysfunction[1][2].

When cancer cells are exposed to specific chalcone hybrids (such as chalcone-coumarin or chalcone-pyrazole derivatives), the compounds frequently trigger a robust accumulation of intracellular Reactive Oxygen Species (ROS)[2][3]. This oxidative burst acts as an upstream signal that activates the Mitogen-Activated Protein Kinase (MAPK) pathway[3][4]. Consequently, the mitochondrial membrane potential (MMP) collapses, leading to the dysregulation of the Bcl-2/Bax protein ratio[2][5]. The downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax creates pores in the mitochondrial membrane, releasing cytochrome c and activating the caspase cascade (Caspase 9 and 3), which ultimately executes programmed cell death[2][3].

G C Chalcone Derivatives ROS ROS Accumulation C->ROS MAPK MAPK Pathway Activation ROS->MAPK MMP Loss of Mitochondrial Membrane Potential ROS->MMP BCL Bcl-2/Bax Dysregulation MAPK->BCL MMP->BCL CASP Caspase 9 & 3 Activation BCL->CASP APO Apoptotic Cell Death CASP->APO

ROS-mediated mitochondrial apoptotic signaling pathway induced by chalcone derivatives.

Quantitative Cytotoxicity Comparison (IC₅₀ Data)

To objectively evaluate the clinical potential of these derivatives, we must analyze their half-maximal inhibitory concentration (IC₅₀) across diverse histological cancer types. A critical metric for any viable chemotherapeutic candidate is its therapeutic index —the ratio of toxicity in cancer cells versus normal, healthy cells.

As shown in the comparative data below, structural modifications significantly dictate target specificity. For instance, bis-chalcone derivative 6 demonstrates potent nanomolar-to-low-micromolar efficacy against MCF-7 breast cancer cells, outperforming standard reference drugs like tamoxifen[6]. Furthermore, compounds like derivative a14 and III exhibit a self-validating safety profile, requiring nearly 2 to 3 times the concentration to induce toxicity in normal fibroblasts (WI-38 and HDFn) compared to their malignant counterparts[2][7].

Table 1: Cytotoxicity and Selectivity of Chalcone Derivatives

Compound Class / DerivativeTarget Cancer Cell LineIC₅₀ ValueNormal Cell Line (Selectivity Control)Normal Cell IC₅₀
Chalcone-coumarin hybrid (40) HepG2 (Liver)0.65–2.02 μMNot specified-
Chalcone-pyrazole hybrid (31) HCC (Liver)0.5–4.8 µMNot specified-
Bis-chalcone derivative (6) MCF-7 (Breast)4.4 µMNot specified-
Chalcone derivative (a14) HepG2 (Liver)38.33 µMWI-38 (Lung fibroblast)121.29 µM
Chalcone derivative (III) A-375 (Melanoma)64.05 µg/mLHDFn (Dermal fibroblast)139.9 µg/mL
3-benzylidenechroman-4-one (4a) K562 / MDA-MB-231≤ 3.86 µg/mLNot specified-

(Data synthesized from references[1],[6],[2],[7], and[8].)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, cytotoxicity assays must be designed as self-validating systems. This means incorporating appropriate vehicle controls, positive controls (e.g., Etoposide or Tamoxifen), and utilizing orthogonal methods to confirm that a reduction in metabolic viability (MTT) correlates with actual programmed cell death (Flow Cytometry).

Workflow Seed Cell Seeding (Log-phase growth) Treat Compound Treatment (Dose-response) Seed->Treat MTT MTT Viability Assay (Formazan quantification) Treat->MTT Flow Flow Cytometry (Annexin V/PI staining) Treat->Flow Analyze Data Analysis (IC50 & Apoptosis %) MTT->Analyze Flow->Analyze

Experimental workflow for evaluating chalcone cytotoxicity and apoptotic mechanisms.

Protocol A: High-Throughput MTT Viability Assay

The MTT assay is the gold standard for initial cytotoxicity screening. It relies on the causality that only metabolically active cells possess functional mitochondrial succinate dehydrogenase enzymes capable of reducing the yellow tetrazolium salt into purple formazan crystals[9].

  • Cell Seeding: Seed cancer and normal cell lines into 96-well plates at a density of 1.5−4×103 cells/well[6][7]. Causality: Incubate for 24 hours to allow cells to re-establish integrin-mediated adhesion and enter the logarithmic growth phase, ensuring they are highly metabolically active when exposed to the drug.

  • Compound Treatment: Treat cells with a serial dilution of the chalcone derivative (e.g., 1.56 µM to 400 µg/mL) for 24 to 48 hours[6][7]. Include a vehicle control (0.1% DMSO) to prove that solvent toxicity is not confounding the results[6][8].

  • Media Replacement (Critical Step): Aspirate the treatment media and replace it with phenol red-free medium[8]. Causality: Phenol red absorbs light in the same spectrum as formazan, which can artificially inflate absorbance readings and skew the IC₅₀ calculation.

  • MTT Incubation: Add 20 µL of MTT reagent (1 mg/mL) to each well and incubate for 3–4 hours at 37°C[7][8].

  • Solubilization & Readout: Discard the media and add 100 µL of DMSO per well[7][8]. Causality: The formazan product is lipophilic and trapped within the cellular membrane; DMSO lyses the cells and solubilizes the crystals into a homogenous solution. Measure absorbance at 570 nm using a microplate reader[8].

Protocol B: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

While MTT measures metabolic halting, Flow Cytometry confirms whether the chalcone derivatives are actively inducing apoptosis rather than merely causing necrosis or cytostasis[5].

  • Harvesting: Following 48 hours of chalcone treatment, harvest cells using enzyme-free dissociation buffers to preserve cell surface receptors.

  • Annexin V Staining: Resuspend cells in binding buffer and add FITC-conjugated Annexin V. Causality: In viable cells, phosphatidylserine (PS) is restricted to the inner membrane leaflet. During early apoptosis, PS translocates to the outer leaflet, acting as a target for Annexin V binding.

  • Propidium Iodide (PI) Staining: Add PI solution immediately before analysis. Causality: PI is a membrane-impermeable DNA intercalating agent. It will only stain cells that have lost membrane integrity (late apoptosis or primary necrosis).

  • Analysis: Run samples through a flow cytometer. Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, directly validating the mechanistic efficacy of the chalcone derivative[5].

Conclusion

The structural plasticity of chalcone derivatives makes them an exceptional foundation for targeted cancer therapies. By modifying the 1,3-diaryl-2-propen-1-one backbone—such as creating bis-chalcones or hybridizing with coumarin and pyrazole rings—researchers can drastically lower the IC₅₀ against aggressive cell lines (like HepG2 and MCF-7) while preserving the viability of healthy fibroblasts. Future drug development should continue to leverage these SAR (Structure-Activity Relationship) insights, utilizing rigorous, self-validating assays to map out the precise ROS and MAPK-driven apoptotic pathways these compounds exploit.

References

  • Source: nih.
  • Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives Source: Biomedical Research and Therapy URL
  • Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway Source: Frontiers URL
  • Comparative Cytotoxicity of Chalcone Derivatives on Cancer vs.
  • Source: nih.
  • Chalcone Derivatives Suppress Proliferation and Migration of Castration-resistant Prostate Cancer Cells Through FAK-mediated DNA Damage Source: Anticancer Research URL
  • Source: anjs.edu.
  • The Chalcone Flavokawain B Induces G2/M Cell-Cycle Arrest and Apoptosis in Human Oral Carcinoma HSC-3 Cells through the Intracellular ROS Generation and Downregulation of the Akt/p38 MAPK Signaling Pathway Source: ACS Publications URL
  • Source: nih.

Sources

A Comparative Guide to the In-Vitro Bioactivity of 2-(4-Methoxybenzylidene)cyclohexanone and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Chalcone Scaffold

Chalcones, characterized by an α,β-unsaturated ketone system, represent a privileged scaffold in medicinal chemistry. Their biosynthetic role as precursors to flavonoids belies a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The 2-(4-methoxybenzylidene)cyclohexanone core, a cyclic chalcone analog, offers a conformationally restricted backbone that is ripe for synthetic modification and biological exploration. While comprehensive data on the singular 2-(4-methoxybenzylidene)cyclohexanone is emerging, extensive research on its closely related analogs, particularly the bis-benzylidene cyclohexanones, provides a strong predictive foundation for its potential bioactivity.[2] This guide offers a comparative analysis of the in-vitro bioactivity of this class of compounds, supported by experimental data from related analogs, detailed methodologies for key screening assays, and an exploration of the underlying mechanisms of action.

Comparative Bioactivity Data

The following sections summarize the reported in-vitro bioactivity of benzylidene cyclohexanone analogs. It is important to note that much of the available quantitative data is for bis-benzylidene derivatives, which share the core pharmacophore and provide valuable insights into the potential of the mono-benzylidene scaffold.

Anticancer and Cytotoxic Activity

Analogs of 2-(4-methoxybenzylidene)cyclohexanone have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3] The α,β-unsaturated ketone moiety is a key feature, believed to act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules and disrupting cellular processes.[4]

Table 1: Comparative Cytotoxicity of Benzylidene Cyclohexanone Analogs

CompoundCell LineAssayIC50 / CC50Selectivity Index (SI)Reference
2,6-bis-(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC)HepG2 (Liver Cancer)MTT4.77 ± 0.61 µM> 6[2]
2,6-bis-(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC)Hs27 (Normal Fibroblast)MTT~33 µM-[2]
2-(4-Nitrobenzylidene)-6-(4-chlorobenzylidene)cyclohexanoneHSC-2 (Oral Carcinoma)-1.8 µM> 124[2]
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung Cancer)MTT0.48 ± 0.05 mM-[5][6][7]
Anti-inflammatory Activity

The anti-inflammatory properties of chalcone analogs are well-documented and are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, such as the NF-κB and MAPK pathways.[8][9] A primary mechanism of action is the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory mediators.[8][10][11]

Table 2: Comparative Anti-inflammatory Activity of Benzylidene Cyclohexanone Analogs

CompoundTargetIC50 (µM)Cell LineReference
2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanoneCyclooxygenase11.56-[10][11]
2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanoneCyclooxygenase13.53-[10][11]
2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanoneCyclooxygenase20.52-[10][11]
(E)-3-(3,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 3h)NO Production7.6 ± 1.6RAW 264.7[8][12]
Antimicrobial Activity

Functionalized cyclohexanone derivatives have emerged as a promising class of antimicrobial agents.[13][14] Their lipophilic nature is thought to facilitate interaction with and disruption of the bacterial cell membrane, leading to cell death.[13]

Table 3: Comparative Antimicrobial Activity of Related Cyclohexanone Derivatives

Compound ClassMicrobial StrainAssayResultReference
Cyclohexenone derivatives with -F substituentStaphylococcus aureus, Escherichia coli, Candida albicansBroth MicrodilutionPotent activity[14]
Oxygenated cyclohexanone derivativePlant pathogenic bacteria and fungiGrowth InhibitionBroad-spectrum inhibition[15]
Cyclohexanone benzoylhydrazonesStaphylococcus epidermidis, Staphylococcus aureus-Weak antibacterial properties[16]

Experimental Protocols

The following are detailed methodologies for key in-vitro bioassays relevant to the screening of 2-(4-methoxybenzylidene)cyclohexanone analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.[17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B 24h Incubation C Add MTT Reagent B->C 24-72h Incubation D Incubate (4 hours) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT Cell Viability Assay.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes (COX-1 and COX-2).

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzyme solutions, arachidonic acid (substrate), and test compound dilutions.[2]

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then add the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Colorimetric Measurement: Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm.[2]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

COX_Inhibition_Assay_Workflow cluster_workflow Cyclooxygenase (COX) Inhibition Assay Workflow A Prepare Reagents & Enzymes B Incubate Enzyme with Test Compound A->B C Add Arachidonic Acid (Substrate) B->C D Add TMPD (Colorimetric Probe) C->D E Monitor Absorbance at 590 nm D->E F Calculate IC50 E->F

Caption: Workflow for the Cyclooxygenase (COX) Inhibition Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[14]

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).[13]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions.[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Susceptibility_Workflow cluster_workflow Broth Microdilution for MIC Determination A Serial Dilution of Test Compound C Inoculate Wells A->C B Prepare Standardized Inoculum B->C D Incubate (18-24 hours) C->D E Visually Assess for Growth D->E F Determine MIC E->F

Caption: Workflow for Antimicrobial Susceptibility Testing.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of 2-(4-methoxybenzylidene)cyclohexanone are still under investigation, related chalcone analogs have been shown to modulate key signaling pathways implicated in cancer and inflammation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers. Benzylidene cyclohexanone analogs may exert their anticancer effects by inhibiting key components of this pathway, thereby suppressing uncontrolled cell growth.[2]

MAPK_ERK_Pathway cluster_pathway Potential Inhibition of the MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Benzylidene Cyclohexanone (Potential Inhibitor) Inhibitor->Raf Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[8] It plays a critical role in regulating the immune response to infection and is a key mediator of inflammation. Chalcone analogs have been shown to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][9]

NFkB_Pathway cluster_pathway Inhibition of the NF-κB Signaling Pathway Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB p50/p65-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB_complex p50/p65 (NF-κB) NFkB_complex->NFkB_IkB NFkB_active p50/p65 NFkB_IkB->NFkB_active Release Nucleus Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene Transcription NFkB_active->Nucleus Inhibitor Chalcone Analogs Inhibitor->IKK

Caption: Inhibition of the NF-κB signaling pathway by chalcone analogs.

Conclusion

The 2-(4-methoxybenzylidene)cyclohexanone scaffold and its analogs represent a promising class of compounds with multifaceted bioactivity. The available data, primarily from bis-benzylidene derivatives, strongly suggest potential for development as anticancer, anti-inflammatory, and antimicrobial agents. Their activity is likely mediated through the modulation of key cellular signaling pathways such as MAPK/ERK and NF-κB. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in drug discovery and development, facilitating a more directed and efficient investigation into this versatile chemical class. Further studies focusing specifically on mono-benzylidene analogs are warranted to fully elucidate their therapeutic potential.

References

  • A Comparative Guide to the Anti-inflammatory Activity of Chalcone Analogues. Benchchem.
  • Preliminary Bioactivity Screening of 2-(4-Methoxybenzylidene)cyclohexanone and its Analogs: A Technical Guide. Benchchem.
  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing.
  • Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones. PubMed.
  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. PMC.
  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Publishing.
  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega.
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Research Journal of Pharmacy and Technology.
  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (No source name provided).
  • SRB Cytotoxicity Assay Kit – Sensitive Colorimetric. Canvax.
  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4- nitrobenzylidene) cyclohexanone. Ubaya Repository.
  • Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds. PubMed.
  • Cytotoxicity of the synthetic compounds. MTT assays of cell viability... ResearchGate.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (No source name provided).
  • Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. (No source name provided).
  • Antimicrobial Potential of Functionalized Cyclohexane Derivatives: A Technical Guide. Benchchem.
  • Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. PubMed.
  • (PDF) Antimicrobial and Antioxidant Study of Some Newly Synthesized Chalcones and Cyclohexenone Derivatives. ResearchGate.
  • Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben | DDDT. (No source name provided).
  • In silico and in vitro anti-inflammatory evaluation of 2,6-bis-(3'-ethoxy, 4'. (No source name provided).
  • Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. (No source name provided).
  • Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. PubMed.
  • In silico and in vitro anti-inflammatory evaluation of 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene). (No source name provided).
  • In silico and in vitro anti-inflammatory evaluation of 2, 6-bis-(3'-ethoxy, 4' - ResearchGate. (No source name provided).
  • Stereochemistry of the Enzymatic Reduction of 2-(4-Methoxybenzyl)-1-Cyclohexanone by Solanum Aviculare Cells in vitro | Request PDF. ResearchGate.
  • (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E) -. PMC.
  • Application Notes and Protocols: 2-(4-Methoxybenzylidene)cyclohexanone in Material Science. Benchchem.

Sources

Safety Operating Guide

2-(4-Methoxyphenyl)cyclohexanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized organic compounds is paramount to maintaining both laboratory integrity and environmental safety. 2-(4-Methoxyphenyl)cyclohexanone (CAS: 37087-68-6) is a biologically active aryl-cyclohexanone derivative. While it is highly valued in drug development for its synthetic utility, its disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination and ensure personnel safety.

Below is the definitive operational and disposal guide for 2-(4-Methoxyphenyl)cyclohexanone, designed to integrate seamlessly into your laboratory's Environmental Health and Safety (EHS) workflows.

Chemical Context & Hazard Causality

To manage waste effectively, we must first understand the physicochemical and pharmacological nature of the compound.

  • Chemical Identity: 2-(4-Methoxyphenyl)cyclohexanone (Molecular Formula: C₁₃H₁₆O₂; MW: 204.27 g/mol ) is a non-halogenated organic ketone[1].

  • Pharmacological Causality: Recent preclinical studies have highlighted the utility of aryl-cyclohexanones as immunomodulatory agents. In murine models of acute lung injury (ARDS), these compounds effectively inhibit leukocyte migration and reduce the secretion of pro-inflammatory cytokines[2].

  • Toxicity & Environmental Impact: While toxicological evaluations using OECD 423 guidelines indicate no acute oral toxicity for certain aryl-cyclohexanones[2], their potent biological activity means they must never be discharged into standard wastewater systems. Furthermore, the primary hazards during disposal typically arise from the solvent vehicles used during synthesis or extraction (e.g., dichloromethane, ethers, or alcohols), which dictate the ultimate waste stream classification[3],[4].

Segregation Logistics: The Halogenated vs. Non-Halogenated Divide

The most critical decision in disposing of 2-(4-Methoxyphenyl)cyclohexanone solutions is determining whether the waste stream is halogenated or non-halogenated.

The Causality Behind Segregation: Halogenated organic waste (containing fluorine, chlorine, bromine, or iodine) requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Consequently, the disposal of halogenated waste is significantly more expensive and heavily regulated by the EPA[4].

If 2-(4-Methoxyphenyl)cyclohexanone is dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate) but is accidentally poured into a halogenated waste container, it needlessly increases disposal costs. Conversely, introducing >5% halogenated solvent (e.g., Chloroform, Dichloromethane) into a non-halogenated carboy violates EPA RCRA guidelines and can damage standard incinerators[5].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that operators verify their actions against safety thresholds before proceeding.

Protocol A: Disposal of Pure Solid Waste

Use this protocol for expired batches, spilled powder, or residual pure compound.

  • Containment: Transfer the solid 2-(4-Methoxyphenyl)cyclohexanone into a structurally sound, sealable container (HDPE or glass). Do not use biohazard bags, as chemical waste contractors cannot legally accept them[4].

  • Labeling: Immediately affix a standard Hazardous Waste label. Explicitly write: "Non-Halogenated Organic Solid Waste: 2-(4-Methoxyphenyl)cyclohexanone."

  • Storage Validation: Place the container in a designated secondary containment tray. Self-Check: Ensure the storage area is completely isolated from strong oxidizers or reactive metals.

  • Manifesting: Log the exact mass of the chemical on your laboratory's EHS manifest for scheduled pickup.

Protocol B: Disposal of Liquid Reaction Mixtures

Use this protocol for post-reaction filtrates, extraction layers, or chromatography fractions.

  • Solvent Assessment (Self-Validation): Review your batch record.

    • Check: Does the mixture contain >5% halogenated solvents (e.g., DCM, chloroform)?

    • Action: If YES , route to the Halogenated Organic Waste stream[5],[4]. If NO , route to the Non-Halogenated Organic Waste stream.

  • Fume Hood Transfer: Execute all liquid transfers inside a certified fume hood. Draw the sash down to chest height to mitigate the inhalation of aerosolized particulates or volatile organic compounds (VOCs)[6]. Use a wide-mouth funnel to prevent spillage.

  • Headspace Verification:

    • Check: Is the waste carboy >90% full?

    • Action: If yes, halt the transfer. You must leave at least 10% headspace to accommodate vapor expansion and prevent explosive over-pressurization[6],[4].

  • Closure & Evaporation Prevention: Immediately cap the container hand-tight. Allowing solvents to evaporate in the fume hood is classified as an illegal disposal method under EPA RCRA regulations[6].

Protocol C: Container Decontamination (The RCRA "Empty" Rule)

Use this protocol for empty manufacturer bottles.

  • Residue Assessment: Visually inspect the original chemical container. Self-Check: Ensure less than 3% by weight of the total capacity remains in the vessel[6],[7].

  • Triple Rinsing: Rinse the container three times with a compatible, volatile solvent (e.g., acetone).

  • Rinsate Routing: Collect all rinsate and dispose of it in the appropriate organic waste carboy (typically Non-Halogenated)[6].

  • Defacing: Completely deface or remove the original CAS 37087-68-6 label. Mark the bottle clearly as "RCRA Empty" before disposing of the glass in the laboratory glass waste bin[6],[4].

Quantitative Data Summary for Waste Streams

To ensure rapid decision-making, adhere to the following quantitative thresholds when managing 2-(4-Methoxyphenyl)cyclohexanone waste mixtures:

ParameterNon-Halogenated Stream LimitHalogenated Stream LimitOperational Rationale
Halogen Content < 5%> 5%High halogens in non-halogenated streams damage standard incinerators and violate EPA toxicity characteristics[5].
Water Content < 10%< 10%Excess aqueous content complicates organic incineration, drastically increasing EHS disposal costs[5].
Container Headspace 10% minimum10% minimumEssential to prevent over-pressurization from vapor expansion, especially with volatile solvent vehicles[6].
RCRA "Empty" Threshold < 3% by weight< 3% by weightContainers with <3% residue can be legally triple-rinsed, vented, and disposed of as standard laboratory glass[6],[7].

Mandatory Visualization: Disposal Decision Tree

Below is the logical workflow for routing 2-(4-Methoxyphenyl)cyclohexanone to the correct EHS waste stream.

WasteDisposal Start 2-(4-Methoxyphenyl) cyclohexanone Waste StateCheck Determine Physical State (Solid vs. Solution) Start->StateCheck Solid Solid / Powder Waste StateCheck->Solid Pure compound Liquid Liquid Solution StateCheck->Liquid Dissolved SolidBin Solid Organic Waste Bin (Double-bagged / Sealed) Solid->SolidBin SolventCheck Halogenated Solvent Used? (e.g., DCM, Chloroform) Liquid->SolventCheck EHS EHS Collection & Manifesting SolidBin->EHS Halogenated Halogenated Organic Waste (EPA Restricted) SolventCheck->Halogenated Yes (>5%) NonHalogenated Non-Halogenated Organic Waste (<5% Halogens) SolventCheck->NonHalogenated No (<5%) Halogenated->EHS NonHalogenated->EHS

Figure 1: Decision tree for the proper laboratory disposal of 2-(4-Methoxyphenyl)cyclohexanone.

References

  • Title: 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Title: Hazardous Waste Management Program Introduction Source: Eastern Washington University (EWU) Environmental Health & Safety URL:[Link]

  • Title: Program Waste Management - Administrative Services Manual Source: University of Alaska Anchorage (UAA) EHS/RM URL: [Link]

  • Title: Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh (UW Oshkosh) EHS URL:[Link]

  • Title: Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Title: Preclinical evidence of the anti‐inflammatory effect and toxicological safety of aryl‐cyclohexanone in vivo Source: ResearchGate URL: [Link]

  • Title: Hazardous Waste Guide Source: University of Tennessee Institute of Agriculture (UTIA) Safety Office URL:[Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

As scientists and researchers, our commitment to discovery is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-(4-Methoxyphenyl)cyclohexanone (CAS No. 37087-68-6). In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, we will apply the precautionary principle. This directive mandates that we base our safety protocols on the known hazards of the core chemical structure—cyclohexanone—and related substituted compounds. This approach ensures a robust margin of safety when dealing with a substance of unknown specific toxicity.

The parent compound, cyclohexanone, is a flammable liquid that is harmful if inhaled or absorbed through the skin and can cause serious eye damage, skin irritation, and potential damage to the liver and kidneys[1][2][3]. Therefore, the following protocols are designed with the assumption that 2-(4-Methoxyphenyl)cyclohexanone may possess similar, if not identical, hazards.

Hazard Assessment and Routes of Exposure

Understanding the potential risks is the first step in mitigating them. Based on the cyclohexanone moiety, we must assume the primary hazards are:

  • Skin Irritation/Absorption: Contact can lead to irritation, and like cyclohexanone, the substance may be absorbed through the skin, potentially leading to systemic effects[1][2][3].

  • Eye Damage: Direct contact with splashes or vapors can cause serious irritation or damage[2][4].

  • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the nose and throat and may lead to more severe respiratory effects or central nervous system depression, including dizziness and headache[2].

  • Flammability: Cyclohexanone is a flammable liquid[3][4][5]. While the methoxyphenyl substitution may alter the flashpoint, the risk of flammability should be presumed.

The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is a less likely but possible route of exposure in a laboratory setting.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection

Direct chemical splashes to the eyes can cause irreversible damage. Standard safety glasses are insufficient.

  • Mandatory: Wear tight-fitting protective goggles that meet BS EN ISO 16321-1:2022/A1:2025 or OSHA 29 CFR 1910.133 standards[4][6][7].

  • Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, supplement goggles with a full-face shield[2][8][9]. A face shield alone is not adequate protection.

Hand Protection

The potential for skin absorption makes glove selection paramount.

  • Glove Type: Chemical-resistant gloves are mandatory. Based on data for cyclohexanone, suitable materials include butyl rubber or nitrile gloves with a sufficient thickness (e.g., >0.4 mm). Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Practice: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws[3][9].

Skin and Body Protection

To prevent incidental contact with skin, appropriate lab attire is necessary.

  • Standard Procedure: A flame-retardant lab coat is required at all times.

  • High-Risk Scenarios: For tasks involving a high risk of skin exposure, such as large-scale transfers or spill cleanup, chemical-resistant suits (BS EN 13034:2005+A1:2009) and chemical-resistant boots may be required[4].

Respiratory Protection

All work with 2-(4-Methoxyphenyl)cyclohexanone should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Standard Operations: If work is conducted exclusively within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency or High-Concentration Scenarios: In the event of a large spill or ventilation failure where workplace exposure limits are likely exceeded, appropriate respiratory protection is critical. A full-facepiece respirator with an organic vapor cartridge is recommended[2][4]. For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) is the safest option[1].

PPE Summary Table
TaskMinimum Required PPE
Receiving/Storage Safety Goggles, Nitrile Gloves, Lab Coat
Weighing/Aliquotting (Solid) Safety Goggles, Nitrile Gloves, Lab Coat (inside a fume hood or ventilated balance enclosure)
Solution Preparation Safety Goggles, Nitrile Gloves, Lab Coat (inside a chemical fume hood)
Conducting Reactions Safety Goggles, Nitrile Gloves, Lab Coat (inside a chemical fume hood)
Large-Scale Transfers (>1L) Face Shield and Safety Goggles, Chemical-Resistant Gloves, Chemical-Resistant Apron over Lab Coat
Spill Cleanup Full-Face Respirator with Organic Vapor Cartridge, Chemical-Resistant Gloves, Chemical-Resistant Suit/Coveralls

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is essential for minimizing risk from receipt to disposal.

Workflow for Safe Handling

cluster_prep Preparation & Storage cluster_handling Handling Protocol (in Fume Hood) cluster_cleanup Post-Procedure & Disposal A Receive Chemical - Verify container integrity - Log in inventory B Store Securely - Cool, dry, well-ventilated area - Away from ignition sources & oxidizers A->B Inspect C Don Appropriate PPE - Goggles, gloves, lab coat B->C D Perform Work - Weighing, transfers, reactions C->D Verify E Segregate Waste - Collect all contaminated materials D->E F Decontaminate Workspace - Wipe down surfaces E->F G Doff & Dispose PPE - Remove gloves last F->G H Dispose of Chemical Waste - Follow institutional guidelines G->H Package

Caption: Workflow from receiving to disposal of 2-(4-Methoxyphenyl)cyclohexanone.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents[3][5][6][10]. The container must be kept tightly closed[6][7][10].

Handling and Use
  • Ventilation: All handling of 2-(4-Methoxyphenyl)cyclohexanone must occur inside a certified chemical fume hood to control vapor exposure[3][4].

  • Grounding: For transfers of significant quantities of liquid, ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source[3][4][5][10].

  • Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday[3][4][8][9]. Do not eat, drink, or smoke in the laboratory[3][4].

Spill Management
  • Evacuation: For large spills, evacuate personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, but avoid creating high-velocity drafts that could spread the vapor.

  • Containment: Wearing appropriate PPE (including respiratory protection), contain and absorb the spill with an inert material such as sand, earth, or vermiculite[11]. Do not use combustible materials like paper towels for large spills.

  • Collection: Sweep or shovel the absorbed material into a suitable, labeled container for disposal[6][7][8][9]. Do not allow the spill to enter drains or waterways[6][8][9].

Disposal Plan
  • Waste Characterization: All waste, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers appropriate for chemical waste.

  • Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations. This should be handled by a licensed professional waste disposal service[4][9][10][11]. Do not empty into drains[6][8].

Emergency Procedures: First Aid

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][4][7][12].

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected skin area with plenty of soap and water[2][4][9]. If skin irritation occurs, seek medical advice[3][4].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention[2][4][9].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or doctor immediately[3][4].

By treating 2-(4-Methoxyphenyl)cyclohexanone with the caution afforded to its hazardous parent compound, we can ensure a safe and controlled laboratory environment, allowing for the confident pursuit of scientific advancement.

References

  • Chemius. (2026, January 21). Cyclohexanone :: Internal Plant Instructions.
  • NextSDS. (n.d.). 2-(4-METHOXYPHENYL)-1-CYCLOHEXANONE — Chemical Substance Information.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-(3-Methoxyphenyl)cyclohexanone.
  • Angene Chemical. (2024, August 1). Safety Data Sheet: 2-(4-Methoxyphenyl)-2,5-cyclohexadiene-1,4-dione.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: Methylcyclohexanone.
  • Angene Chemical. (2024, September 8). Safety Data Sheet: 2,6-Bis(4-Methoxybenzylidene)cyclohexanone.
  • Sigma-Aldrich. (2026, January 20). SAFETY DATA SHEET: 2-Methylcyclohexanone.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Cyclohexanone.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexanone.
  • Greenfield Global. (2018, August 20). Safety Data Sheet: Cyclohexanone.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 2-(3-Methoxyphenyl)cyclohexanone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254292, 2-(4-Methoxyphenyl)cyclohexanone.
  • Lab Pro Inc. (2026, February 26). Top 18 Industrial Uses of Cyclohexanone.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: 4-Methoxycyclohexanone.
  • Guidechem. (n.d.). 2-(4-METHOXYPHENYL)-1-CYCLOHEXANONE 37087-68-6 wiki.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 2-(3-Methoxyphenyl)cyclohexanone.
  • U.S. Environmental Protection Agency (USEPA). (2005, April 22). Reassessment of Thress Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone.
  • New Jersey Department of Health. (2000, March). Hazardous Substance Fact Sheet: 4-METHOXYPHENOL.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。